molecular formula C8H8N2O2S B1628681 2-(Cyanomethyl)benzene-1-sulfonamide CAS No. 27350-01-2

2-(Cyanomethyl)benzene-1-sulfonamide

Cat. No.: B1628681
CAS No.: 27350-01-2
M. Wt: 196.23 g/mol
InChI Key: QEVWMXVHIOULGX-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzene-1-sulfonamide (CAS 27350-01-2) is a high-purity chemical compound supplied with a guaranteed purity of ≥98% . This specialty chemical serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel molecules with potential therapeutic applications. Sulfonamides are a well-established class of compounds known for their antibacterial properties, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway . Beyond their classic antimicrobial role, sulfonamide derivatives are extensively investigated for their potential in other areas, including as inhibitors of carbonic anhydrase isoforms like hCA IX, a target for anticancer agents active against hypoxic tumors . Furthermore, recent research explores the incorporation of sulfonamide motifs into heterocyclic compounds, such as 2-aminothiazole sulfonamide hybrids, for developing new antioxidants . Researchers utilize this compound as a key synthetic intermediate to introduce the benzenesulfonamide pharmacophore into more complex structures. It is critical to note that this product is provided For Research and Further Manufacturing Use Only, not for direct human use or diagnostic procedures . This compound is classified as a dangerous good (UN 3439, Class 6.1) and requires safe handling; refer to the Safety Data Sheet for comprehensive hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethyl)benzenesulfonamide
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InChI

InChI=1S/C8H8N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWMXVHIOULGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30614811
Record name 2-(Cyanomethyl)benzene-1-sulfonamide
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Molecular Weight

196.23 g/mol
Source PubChem
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CAS No.

27350-01-2
Record name 2-(Cyanomethyl)benzenesulfonamide
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Record name 2-(Cyanomethyl)benzene-1-sulfonamide
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Record name 2-(cyanomethyl)benzene-1-sulfonamide
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Foundational & Exploratory

Unlocking the Synthetic Potential of 2-(Cyanomethyl)benzene-1-sulfonamide: A Comprehensive Guide to Reactivity, Cyclization, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, bifunctional aromatic scaffolds serve as critical building blocks for complex heterocyclic systems. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly privileged, versatile small molecule scaffold[1]. Characterized by the ortho-positioning of a cyanomethyl group and a sulfonamide moiety, this molecule possesses a unique reactivity profile driven by the proximity of an electrophilic nitrile and a nucleophilic sulfonamide anion. This technical guide explores the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for utilizing this scaffold, specifically focusing on its role as a precursor for 1,2-benzothiazine derivatives—the core pharmacophore of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(Cyanomethyl)benzene-1-sulfonamide is essential for predicting its solubility, reactivity, and behavior in biological systems. The data summarized below highlights its drug-like metrics, including a favorable Topological Polar Surface Area (TPSA) and LogP, making it an excellent starting point for lead optimization.

PropertyValue
CAS Registry Number 27350-01-2[1]
Molecular Formula C₈H₈N₂O₂S[1]
Molecular Weight 196.23 g/mol [1]
Topological Polar Surface Area (TPSA) 83.95 Ų[3]
LogP ~0.40[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]
Density (Calculated) 1.357 g/cm³[1]

Data sourced from [3] and computational predictions[1].

Mechanistic Reactivity Framework

The synthetic utility of 2-(Cyanomethyl)benzene-1-sulfonamide stems from three distinct reactive centers. As a Senior Application Scientist, it is crucial to understand the thermodynamic and kinetic interplay between these groups to control reaction outcomes.

  • The Active Methylene (-CH₂-): The protons adjacent to the nitrile group are weakly acidic (pKa ~20). Under strong base catalysis, this position can undergo electrophilic alkylation or Knoevenagel-type condensations.

  • The Nitrile (-C≡N): Serving as a potent electrophile, the nitrile carbon is susceptible to nucleophilic attack. Alternatively, it can be subjected to controlled reduction to yield primary amines or hydrolysis to form carboxylic acids.

  • The Sulfonamide (-SO₂NH₂): The sulfonamide protons are significantly more acidic (pKa ~10) than the methylene protons. This pKa differential is the linchpin of the molecule's reactivity, allowing for selective N-deprotonation in the presence of mild bases.

Reactivity SM 2-(Cyanomethyl)benzene-1-sulfonamide Core Scaffold CH2 Active Methylene (-CH2-) Electrophilic Alkylation SM->CH2 Base catalysis CN Nitrile (-CN) Reduction / Hydrolysis SM->CN Reductants/Acids SO2NH2 Sulfonamide (-SO2NH2) N-Alkylation / Acylation SM->SO2NH2 Electrophiles Ortho Ortho-Proximity Intramolecular Cyclization SM->Ortho Thermodynamic sink

Logical framework of 2-(Cyanomethyl)benzene-1-sulfonamide reactivity and functionalization.

The Ortho-Effect: Intramolecular Cyclization Dynamics

The most valuable transformation of this scaffold is its base-catalyzed intramolecular cyclization. Because the sulfonamide (pKa ~10) is more acidic than the cyanomethyl group (pKa ~20), treatment with a base like sodium ethoxide (NaOEt) selectively generates the sulfonamide anion.

Once formed, the nucleophilic nitrogen is perfectly positioned to attack the electrophilic nitrile carbon. According to, this process is a highly favored 6-exo-dig cyclization. The initial kinetic product is an unstable 3-imino-3,4-dihydro-2H-1,2-benzothiazine intermediate. However, the system rapidly undergoes a proton shift (tautomerization), transferring a proton from the methylene group to the exocyclic imine. This tautomerization generates a C=C double bond within the ring, yielding the thermodynamically stable 3-amino-2H-1,2-benzothiazine 1,1-dioxide . The driving force for this final step is the extended conjugation and partial aromatization of the newly formed heterocyclic ring.

Experimental Protocol: Synthesis of 3-Amino-2H-1,2-benzothiazine 1,1-dioxide

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice.

Step-by-Step Methodology
  • Base Preparation: Dissolve sodium metal (1.1 equivalents) in anhydrous ethanol at 0°C under an inert argon atmosphere to generate a fresh sodium ethoxide (NaOEt) solution.

    • Causality: Using a freshly prepared, moisture-free alkoxide base prevents the competitive hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Substrate Addition: Slowly add 2-(Cyanomethyl)benzene-1-sulfonamide (1.0 equivalent) to the basic solution over 15 minutes.

    • Causality: Controlled, dropwise addition prevents localized thermal spikes, minimizing intermolecular side reactions (oligomerization) and ensuring selective N-deprotonation.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Causality: While deprotonation is rapid at room temperature, the 6-exo-dig cyclization requires thermal activation to overcome the steric strain of the transition state.

  • Quenching and Precipitation: Cool the mixture to room temperature and carefully adjust the pH to 6.5–7.0 using 1M HCl.

    • Causality: The product exists as a soluble sodium salt in the highly basic medium. Neutralization protonates the sulfonamide nitrogen, drastically reducing its solubility in ethanol/water and forcing the free base to precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

The Self-Validating Analytical Checkpoint

Do not rely solely on yield to confirm success; validate the mechanism via ¹H NMR spectroscopy.

  • Starting Material: Exhibits a distinct, sharp singlet at ~4.2 ppm corresponding to the isolated methylene protons (-CH₂-CN).

  • Cyclized Product: Upon successful 6-exo-dig cyclization and tautomerization, the methylene singlet will completely disappear . It is replaced by a vinylic proton signal at ~6.5 ppm, confirming the formation of the endocyclic C=C double bond. Concurrently, TLC (DCM:MeOH 9:1) will show a shift from the starting material to a highly UV-active, lower-Rf spot due to the increased polarity of the amino-heterocycle.

CyclizationWorkflow SM 2-(Cyanomethyl)benzene-1-sulfonamide [Starting Material] Deprotonation NaOEt / EtOH [Selective N-Deprotonation] SM->Deprotonation Anion Sulfonamide Anion [Nucleophilic Intermediate] Deprotonation->Anion Attack 6-Exo-Dig Cyclization [Intramolecular Attack] Anion->Attack Imine 3-Imino-3,4-dihydro-2H-1,2-benzothiazine [Kinetic Product] Attack->Imine Tautomerization Proton Shift [Aromatization Driving Force] Imine->Tautomerization Product 3-Amino-2H-1,2-benzothiazine 1,1-dioxide [Thermodynamic Product] Tautomerization->Product

Step-by-step mechanistic workflow for the base-catalyzed 6-exo-dig cyclization.

Downstream Applications in Drug Discovery

The 1,2-benzothiazine 1,1-dioxide core generated from 2-(Cyanomethyl)benzene-1-sulfonamide is not merely an academic curiosity; it is a highly privileged pharmacophore. This specific bicyclic system is the foundational scaffold for the "oxicam" class of NSAIDs[2][4].

Pioneered by in the 1970s[2][5], drugs like Piroxicam , Meloxicam , and Tenoxicam utilize the benzothiazine core to mimic the transition state of arachidonic acid within the cyclooxygenase (COX) enzyme active site. By functionalizing the 3-amino group or modifying the active methylene position prior to cyclization, medicinal chemists can fine-tune the scaffold's selectivity between COX-1 and COX-2 isoforms, thereby reducing gastrointestinal toxicity while maintaining potent anti-inflammatory efficacy[2][6].

References

  • Title: Rules for Ring Closure Source: Journal of the Chemical Society, Chemical Communications (J.E. Baldwin, 1976) URL: [Link]

  • Title: Sudoxicam and Related N-Heterocyclic Carboxamides of 4-Hydroxy-2H-1,2-benzothiazine 1,1-Dioxide. Potent Nonsteroidal Antiinflammatory Agents Source: Journal of Medicinal Chemistry (Lombardino, J.G., Wiseman, E.H., 1972) URL: [Link]

  • Title: Synthesis and Antiinflammatory Activity of Metabolites of Piroxicam Source: Journal of Medicinal Chemistry (Lombardino, J.G., 1981) URL: [Link]

Sources

The Bifunctional Architecture of 2-(Cyanomethyl)benzene-1-sulfonamide: Structural Profiling and Synthetic Utilities in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of heterocyclic synthesis. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) represents a highly versatile, structurally primed scaffold[1]. Characterized by the ortho-positioning of a nucleophilic sulfonamide group and an electrophilic/hydrolyzable cyanomethyl group, this molecule serves as a critical upstream precursor. Its primary industrial and research application lies in the synthesis of 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide derivatives[2]—the core pharmacophore of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as piroxicam and meloxicam.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-validated experimental protocols for scaffold cyclization.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass, polarity, and topological surface area of 2-(Cyanomethyl)benzene-1-sulfonamide is critical for predicting its behavior in both synthetic environments and biological assays. The molecule features a molecular formula of C8H8N2O2S, yielding a molecular weight of 196.23 g/mol [3].

Table 1: Core Physicochemical and Structural Parameters
ParameterValueReference
CAS Registry Number 27350-01-2[1]
Molecular Formula C8H8N2O2S[1]
Molecular Weight 196.23 g/mol [3]
Monoisotopic Exact Mass 196.0306 Da[4]
SMILES String N#CCc1ccccc1S(N)(=O)=O[1]
Topological Polar Surface Area (TPSA) 83.95 Ų[3]
Predicted LogP ~0.40[3]
Hydrogen Bond Donors / Acceptors 1 / 3[3]
Table 2: Predicted Mass Spectrometry Adducts (C8H8N2O2S Isobaric Family)

For analytical verification via LC-MS, the following collision cross-section (CCS) values and mass-to-charge ratios are predicted for the C8H8N2O2S structural family[4]:

Adduct Typem/zPredicted CCS (Ų)
[M+H]+ 197.0379137.8
[M+Na]+ 219.0198149.0
[M-H]- 195.0233140.5
[M+NH4]+ 214.0644158.4

Mechanistic Utility: The Bifunctional Scaffold

As a Senior Application Scientist, I emphasize that the utility of a building block is defined by the causality of its functional group placement. The synthetic power of 2-(cyanomethyl)benzene-1-sulfonamide is driven by the ortho-proximity effect .

  • The Cyanomethyl Group (-CH2CN): This moiety acts as a masked carboxylic acid. Under alkaline hydrolysis, the nitrile is converted to a carboxylate. Alternatively, under transition-metal catalysis, the alpha-protons can be activated for C-H functionalization.

  • The Sulfonamide Group (-SO2NH2): The nitrogen atom serves as a potent internal nucleophile.

The Causality of Cyclization: When the nitrile is hydrolyzed to a carboxylic acid (yielding 2-(sulfamoylphenyl)acetic acid), the molecule is perfectly pre-organized for intramolecular dehydration. The spatial proximity drastically lowers the activation energy required for the sulfonamide nitrogen to attack the carbonyl carbon, resulting in the rapid formation of a stable 6-membered sultam ring (1,2-benzothiazine)[2].

G A 2-(Cyanomethyl)benzene-1-sulfonamide (Bifunctional Scaffold) B Cyanomethyl Group (-CH2CN) Masked Carboxyl / Electrophile A->B Ortho-Substituent 1 C Sulfonamide Group (-SO2NH2) Internal Nucleophile A->C Ortho-Substituent 2 D Base-Catalyzed Hydrolysis (Nitrile -> Acid) B->D NaOH, H2O, Δ E Intramolecular Cyclization (-H2O) C->E Nucleophilic Attack D->E Proximity Effect F 1,2-Benzothiazine-3-one 1,1-dioxide (Oxicam NSAID Precursor) E->F Dehydration

Mechanistic logic of 2-(cyanomethyl)benzene-1-sulfonamide cyclization.

Experimental Protocol: Synthesis of 1,2-Benzothiazine Scaffolds

To ensure scientific integrity and reproducibility, the following protocol details the conversion of 2-(cyanomethyl)benzene-1-sulfonamide into 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide (CAS: 27363-39-9)[2]. This is a self-validating system designed to maximize yield while preventing the thermal degradation of the sulfonamide moiety.

Step-by-Step Methodology

Phase 1: Alkaline Hydrolysis to 2-(Sulfamoylphenyl)acetic acid

  • Reaction Setup: Suspend 10.0 mmol of 2-(cyanomethyl)benzene-1-sulfonamide in 25 mL of 10% aqueous NaOH.

  • Reflux: Heat the mixture to 100°C under reflux for 4 hours.

    • Causality: The strong alkaline environment is required to drive the complete hydrolysis of the highly stable nitrile group into a carboxylate sodium salt, accompanied by the evolution of ammonia gas.

  • Acidification: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the solution reaches pH 2.

    • Causality: Acidification is strictly necessary to protonate the intermediate carboxylate. The low temperature (0–5°C) drastically reduces the solubility of the resulting 2-(sulfamoylphenyl)acetic acid, forcing it to precipitate out of the aqueous phase.

  • Isolation: Collect the white precipitate via vacuum filtration and wash with cold deionized water to remove residual NaCl. Dry under a vacuum to constant weight.

Phase 2: Mild Intramolecular Cyclization 5. Activation: Dissolve the dried intermediate in 15 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). 6. Cyclization: Stir the mixture at 20°C (room temperature) under a nitrogen atmosphere for 4 hours.

  • Causality: While traditional methods use harsh thermal dehydration (e.g., heating in polyphosphoric acid), the EDC/DMAP coupling system facilitates mild, room-temperature amide bond formation. This highly controlled environment prevents side reactions and ensures high-fidelity cyclization to the target 1,2-benzothiazine[2].

  • Purification: Quench the reaction with 50 mL of water, extract with ethyl acetate (3 x 20 mL), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to yield pure 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide.

Workflow Step1 Step 1: Hydrolysis Reagent: 10% NaOH (aq) Temp: 100°C, 4h Step2 Step 2: Acidification Reagent: 6M HCl (aq) Temp: 0-5°C Target: pH 2 Step1->Step2 Step3 Step 3: Isolation Action: Vacuum Filtration Wash: Cold H2O Step2->Step3 Step4 Step 4: Cyclization Reagent: EDC/DMAP in DMF Temp: 20°C, 4h Step3->Step4 Step5 Step 5: Purification Action: Recrystallization Solvent: EtOH/H2O Step4->Step5

Workflow for the synthesis of 1,2-benzothiazine scaffolds.

References

  • [1] CAS # 27350-01-2, 2-(Cyanomethyl)Benzenesulfonamide: more information. ChemBlink. Available at:

  • [3] 27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide. ChemScene. Available at:

  • [4] 1h-indole-3-sulfonamide (C8H8N2O2S) - PubChemLite. Université du Luxembourg. Available at:

  • [2] 2H-1,2-苯并噻嗪-3(4H)-酮1,1-二氧化物 | 27363-39-9. MolAid. Available at:

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Cyanomethyl)benzene-1-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and analyze the solubility of 2-(cyanomethyl)benzene-1-sulfonamide in various organic solvents. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, provides detailed protocols for its empirical determination, and discusses the application of thermodynamic models for data analysis.

Introduction: Understanding the Molecule

2-(Cyanomethyl)benzene-1-sulfonamide is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a benzenesulfonamide group and a cyanomethyl substituent, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. The sulfonamide group (-SO₂NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor. The benzene ring introduces a nonpolar character, while the cyanomethyl group (-CH₂CN) adds to the molecule's polarity and potential for specific interactions.

A molecule's solubility is a critical parameter that influences its bioavailability, formulation, purification, and overall utility in various applications.[1] A comprehensive solubility profile across a range of organic solvents is therefore essential for its development and application.

Physicochemical Properties of 2-(Cyanomethyl)benzene-1-sulfonamide:

PropertyValueSource
Molecular Formula C₈H₈N₂O₂S[2]
Molecular Weight 196.23 g/mol [2]
Topological Polar Surface Area (TPSA) 83.95 Ų[2]
Computed logP 0.40008[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Given the presence of both polar (sulfonamide, cyanomethyl) and nonpolar (benzene ring) moieties, 2-(cyanomethyl)benzene-1-sulfonamide is expected to exhibit varied solubility across the spectrum of organic solvents. Its solubility will be influenced by solvent polarity, hydrogen bonding capabilities, and cohesive energy density.[4]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (related to its melting properties) and the energy released upon solvation of the solute molecules by the solvent.

The actual solubility deviates from ideality due to solute-solvent and solvent-solvent interactions. The activity coefficient (γ) of the solute in the solution accounts for this deviation. An activity coefficient greater than one indicates that the solute-solvent interactions are less favorable than the solute-solute and solvent-solvent interactions, leading to lower solubility than predicted by the ideal solubility equation. For sulfonamides in non-polar solvents like cyclohexane, activity coefficients can be very high, indicating significant deviation from ideal behavior.[5]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[1][4][8] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of 2-(cyanomethyl)benzene-1-sulfonamide in a selection of organic solvents.

Materials:

  • 2-(Cyanomethyl)benzene-1-sulfonamide (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or incubator with precise temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(cyanomethyl)benzene-1-sulfonamide to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[4]

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be precisely controlled.[4]

    • Agitate the samples at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to determine the equilibrium time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.[4][9]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtered solution F->G H Analyze by HPLC-UV or UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the accurate quantification of sulfonamides.[10][11][12]

Recommended HPLC-UV Conditions (starting point for method development):

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer, e.g., with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of 2-(cyanomethyl)benzene-1-sulfonamide should be determined by scanning a dilute solution with a UV-Vis spectrophotometer. For many sulfonamides, this is in the range of 250-280 nm.[12][13]

Method Validation:

The HPLC-UV method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)) to ensure reliable results.[11]

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Solubility Data:

SolventPolarity IndexHydrogen Bond Donor/AcceptorSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
e.g., Hexane0.1Neither[Experimental Value][Calculated Value]
e.g., Toluene2.4Acceptor (π system)[Experimental Value][Calculated Value]
e.g., Dichloromethane3.1Weak H-bond acceptor[Experimental Value][Calculated Value]
e.g., Acetone5.1Acceptor[Experimental Value][Calculated Value]
e.g., Ethanol5.2Both[Experimental Value][Calculated Value]
e.g., Acetonitrile5.8Acceptor[Experimental Value][Calculated Value]
e.g., Dimethyl Sulfoxide (DMSO)7.2Acceptor[Experimental Value][Calculated Value]
e.g., Water10.2Both[Experimental Value][Calculated Value]
Thermodynamic Analysis

The temperature dependence of solubility can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol), Gibbs free energy (ΔGsol), and entropy (ΔSsol) of solution. This is achieved by measuring the solubility at several temperatures and applying the van't Hoff equation.[14]

A plot of ln(solubility) versus 1/T will yield a straight line with a slope of -ΔHsol/R, where R is the ideal gas constant. This allows for the determination of the enthalpy of solution. The other thermodynamic parameters can then be calculated.

Factors Influencing the Solubility of 2-(Cyanomethyl)benzene-1-sulfonamide

The solubility of 2-(cyanomethyl)benzene-1-sulfonamide will be a result of the interplay between its own physicochemical properties and those of the solvent.

Diagram of Influencing Factors:

G cluster_solute Solute Properties cluster_solvent Solvent Properties A Crystal Lattice Energy (Melting Point, ΔHfus) Solubility Solubility A->Solubility B Molecular Size and Shape B->Solubility C Polarity (Dipole Moment) C->Solubility D H-Bonding Capacity D->Solubility E Polarity / Dielectric Constant E->Solubility F H-Bonding Capacity F->Solubility G Cohesive Energy Density (Hildebrand/Hansen Parameters) G->Solubility

Caption: Key factors influencing the solubility of sulfonamides in organic solvents.

  • Solvent Polarity: Polar aprotic solvents such as DMSO and DMF, and polar protic solvents like alcohols, are expected to be good solvents for 2-(cyanomethyl)benzene-1-sulfonamide due to their ability to interact with the polar sulfonamide and cyanomethyl groups. Nonpolar solvents like hexane are expected to be poor solvents.[5][15]

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the sulfonamide group, enhancing solubility. Alcohols, for example, can act as both, while ketones and esters are primarily hydrogen bond acceptors.

  • Cohesive Energy Density: The Hildebrand and Hansen solubility parameters can be used to provide a more quantitative prediction of solubility. The principle states that solubility is maximized when the solubility parameters of the solute and solvent are similar.[16][17]

Conclusion

This technical guide provides a comprehensive roadmap for determining and understanding the solubility profile of 2-(cyanomethyl)benzene-1-sulfonamide in organic solvents. By combining a sound theoretical framework with robust experimental protocols, researchers can generate the high-quality data necessary for the effective development and application of this compound. The provided methodologies, rooted in established scientific principles, ensure a self-validating system for the accurate characterization of its solubility.

References

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 803-809.
  • BenchChem. (2025). Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.
  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 822-831.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Stadler, V., & Bakhtiar, R. (2019).
  • Martínez, F., & Gómez, A. (2004). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry, 33(1), 1-15.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Tzempelikos, D. A., & Zotou, A. C. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Science of Food and Agriculture, 94(14), 2919-2925.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12.
  • Przybyłek, M., & Cysewski, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(11), 4381.
  • Barzegar-Jalali, M., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-43.
  • Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-5.
  • Jouyban, A., et al. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 329, 115538.
  • Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118674.
  • Al-Janabi, M. A. H., & Al-Adhami, A. J. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3326-3333.
  • Tzempelikos, D. A., & Zotou, A. C. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Li, Y., et al. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents From 273.15 to 324.45 K.
  • IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
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Crystallographic Profiling of 2-(Cyanomethyl)benzene-1-sulfonamide: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly versatile bifunctional small molecule characterized by a rigid benzenesulfonamide core and a flexible cyanomethyl appendage[1]. In modern drug development, the precise three-dimensional conformation of such scaffolds is critical. The sulfonamide moiety is a privileged pharmacophore, widely recognized for its ability to coordinate with zinc metalloenzymes (e.g., carbonic anhydrases), while the cyanomethyl group modulates the molecule's lipophilicity and introduces secondary hydrogen-bonding capabilities.

The primary objective of conducting a Single-Crystal X-ray Diffraction (SCXRD) analysis on this compound is to map its intermolecular interaction network. Sulfonamides are structurally predisposed to form robust hydrogen-bonded networks, most notably the


 inversion dimer, where the 

group acts simultaneously as a hydrogen bond donor and acceptor[2][3]. Concurrently, the cyanomethyl group (

) typically twists out of the aromatic plane to minimize steric clashes, allowing the terminal nitrile nitrogen to act as a weak hydrogen bond acceptor in

interactions[4]. Understanding these geometric parameters provides the empirical foundation required for structure-based drug design (SBDD) and solid-state formulation.

Experimental Methodology: A Self-Validating Protocol

To achieve atomic-level resolution, the crystallographic workflow must be treated as a self-validating system where each step's success is quantitatively proven before proceeding to the next.

Crystal Growth via Vapor Diffusion

Causality of Experimental Choice: 2-(Cyanomethyl)benzene-1-sulfonamide possesses moderate polarity due to its distinct functional groups. Standard cooling crystallization often leads to rapid, kinetic precipitation, yielding microcrystalline powders unsuitable for SCXRD. Vapor diffusion is selected because it allows for a thermodynamically controlled, asymptotic decrease in solubility, promoting the growth of macroscopic single crystals with minimal defect density.

Step-by-Step Protocol:

  • Preparation: Dissolve 50 mg of 2-(Cyanomethyl)benzene-1-sulfonamide in 2.0 mL of LC-MS grade ethyl acetate (the "good" solvent) in a 5 mL borosilicate glass vial.

  • Filtration (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Validation: The resulting solution must be perfectly optically clear. The removal of heterogeneous nucleation sites (dust, undissolved particulates) ensures that crystal growth is driven entirely by supersaturation thermodynamics.

  • Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of hexanes (the "antisolvent"). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the system in a vibration-free environment at a constant 20 °C. Over 48–72 hours, the volatile hexanes will diffuse into the ethyl acetate, slowly lowering the dielectric constant of the solvent matrix until diffraction-quality block or plate crystals precipitate.

SCXRD Data Collection

Causality of Experimental Choice: Data collection must be executed at cryogenic temperatures (100 K). Lowering the thermal energy of the lattice minimizes atomic vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the low-electron-density hydrogen atoms attached to the sulfonamide nitrogen.

Step-by-Step Protocol:

  • Mounting: Harvest a representative single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. The oil acts as a cryoprotectant, preventing lattice cracking and ice ring formation during flash-cooling.

  • Diffraction: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction frames using a diffractometer equipped with a Mo Kα radiation source (

    
     Å) and a CCD/CMOS detector.
    
  • Data Reduction (Self-Validation): Integrate the frames and apply multi-scan absorption corrections. Validation: Monitor the internal agreement factor (

    
    ). An 
    
    
    
    validates that the chosen Laue group is correct and the crystal is not twinned.
Structure Solution and Refinement

Causality of Experimental Choice: To ensure scientific integrity, hydrogen atoms involved in strong hydrogen bonds (such as the


 protons) must be located empirically from the electron density map rather than placed in idealized geometric positions.

Step-by-Step Protocol:

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms (S, O, N, C) anisotropically using full-matrix least-squares on

    
     via SHELXL.
    
  • Hydrogen Assignment: Locate the sulfonamide protons in the difference Fourier map. Refine their coordinates freely with isotropic displacement parameters set to

    
    . Place carbon-bound hydrogens in calculated positions.
    
  • Finalization (Self-Validation): Generate a checkCIF report. Validation: The model is considered authoritative when the final

    
     is 
    
    
    
    ,
    
    
    is
    
    
    , and the checkCIF report is free of Level A or B alerts regarding missing atoms or chemically impossible bond lengths.

Workflow A Compound Synthesis & Purification B Solvent Selection (Ethyl Acetate/Hexane) A->B C Vapor Diffusion Crystallization B->C D SCXRD Data Collection (100 K, Mo Kα) C->D E Structure Solution (SHELXT) D->E F Anisotropic Refinement (SHELXL) E->F G Validation & CIF Generation F->G

SCXRD experimental workflow for 2-(Cyanomethyl)benzene-1-sulfonamide.

Quantitative Data Presentation

The structural integrity of 2-(Cyanomethyl)benzene-1-sulfonamide is validated through its crystallographic parameters and intermolecular geometries. Below are the anticipated metrics based on the structural behavior of analogous cyanomethyl-substituted sulfonamides[2][4].

Table 1: Anticipated Crystallographic Parameters

ParameterValue / Description
Chemical Formula C₈H₈N₂O₂S
Formula Weight 196.23 g/mol [1]
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic / Triclinic
Space Group P2₁/c or P-1
Hydrogen Bond Donors 1 (Sulfonamide -NH₂)[1]
Hydrogen Bond Acceptors 3 (Sulfonyl O x2, Nitrile N x1)[1]
Final

indices [

]

,

Table 2: Key Hydrogen Bond Geometries

Interaction TypeD-H

A
D-H (Å)H

A (Å)
D

A (Å)
Angle D-H

A (°)
Motif
Primary H-Bond N(1)-H(1A)

O(1)
0.82 - 0.882.05 - 2.152.90 - 3.05> 160

Dimer
Secondary H-Bond N(1)-H(1B)

O(2)
0.82 - 0.882.10 - 2.252.95 - 3.10> 150Infinite Chain
Weak Interaction C(Ar)-H

N(2)
0.952.50 - 2.703.30 - 3.50> 130

Visualization of the Hydrogen-Bonding Network

The dominant feature governing the crystal packing of 2-(Cyanomethyl)benzene-1-sulfonamide is the formation of the


 inversion dimer. This occurs when two molecules align anti-parallel to one another, allowing the primary amine protons of the sulfonamide group to bond with the sulfonyl oxygen atoms of the adjacent molecule[3]. Concurrently, the cyanomethyl group, which twists out of the plane of the benzene ring, engages in secondary weak 

interactions, stabilizing the three-dimensional lattice.

Hbond cluster_0 R2,2(8) Inversion Dimer Motif NH_A NH Donor (Mol A) O_B S=O Acceptor (Mol B) NH_A->O_B Primary H-Bond NH_B NH Donor (Mol B) O_A S=O Acceptor (Mol A) NH_B->O_A Primary H-Bond CN_A Cyanomethyl C≡N CH_C Aromatic C-H CH_C->CN_A Weak C-H···N

Hydrogen bonding pathways forming the R2,2(8) dimer and weak C-H···N networks.

References

  • IUCr Journals. "N-(Cyanomethyl)benzamide." Acta Crystallographica Section E. Available at:[Link]

  • National Institutes of Health (PMC). "N-[4-(Ethylsulfamoyl)phenyl]acetamide." Acta Crystallographica Section E. Available at:[Link]

  • University of Southampton ePrints. "delta-Sulfanilamide." Acta Crystallographica Section C. Available at:[Link]

Sources

The 2-(Cyanomethyl)benzene-1-sulfonamide Scaffold: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional small molecules serve as critical building blocks for the construction of complex heterocyclic architectures. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly privileged scaffold characterized by the presence of a sulfonamide group (–SO₂NH₂) and a cyanomethyl group (–CH₂CN) at the ortho positions of a benzene ring.

This unique structural arrangement allows for highly efficient intramolecular cyclizations, making it the primary precursor for the synthesis of 1,2-benzothiazine 1,1-dioxide derivatives. These derivatives form the pharmacophoric core of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) and are increasingly utilized in the design of novel enzyme inhibitors and herbicidal agents. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis, self-validating experimental protocols, and a comprehensive review of the pharmacological utility of this scaffold.

Chemical Profiling & Physicochemical Properties

Understanding the physicochemical properties of 2-(cyanomethyl)benzene-1-sulfonamide is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during cyclization [1].

PropertyValueImplication for Synthesis & Drug Design
CAS Number 27350-01-2Standard identifier for raw material sourcing.
Molecular Formula C₈H₈N₂O₂S-
Molecular Weight 196.23 g/mol Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 83.95 ŲHigh polarity dictates poor solubility in non-polar solvents; reactions typically require polar aprotic solvents or aqueous basic conditions.
LogP (Calculated) ~0.40Hydrophilic nature; requires phase-transfer catalysts or Dean-Stark conditions for organic-phase dehydrative cyclizations.
Hydrogen Bond Donors/Acceptors 1 / 3Facilitates strong intermolecular interactions, useful for target binding but requires protection strategies in multi-step syntheses.

Mechanistic Pathway: The Oxicam Core Synthesis

The most critical application of 2-(cyanomethyl)benzene-1-sulfonamide is its transformation into the 3,4-dihydro-1,2-benzothiazin-3(2H)-one 1,1-dioxide core. This transformation relies on the distinct electrophilic nature of the nitrile carbon and the nucleophilic potential of the sulfonamide nitrogen.

The reaction proceeds via a two-stage mechanism:

  • Base-Catalyzed Hydrolysis: The cyano group (–C≡N) is hydrolyzed via an amide intermediate into a carboxylic acid (–COOH), yielding 2-(sulfamoylphenyl)acetic acid.

  • Intramolecular Dehydrative Cyclization: The newly formed carboxylic acid undergoes condensation with the ortho-sulfonamide group. The expulsion of a water molecule results in the formation of a stable six-membered sultam/lactam fused ring.

Pathway A 2-(Cyanomethyl)benzene -1-sulfonamide (Precursor) B 2-(Sulfamoylphenyl) acetic acid (Intermediate) A->B Hydrolysis (NaOH/H₂O, then HCl) C 1,2-Benzothiazine 1,1-dioxide (Oxicam Core) B->C Intramolecular Cyclization (-H₂O)

Caption: Reaction pathway from 2-(cyanomethyl)benzene-1-sulfonamide to the 1,2-benzothiazine 1,1-dioxide core.

Experimental Protocol: Synthesis of the 1,2-Benzothiazine 1,1-Dioxide Core

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes an In-Process Control (IPC) to verify chemical causality and prevent the propagation of errors.

Step 1: Nitrile Hydrolysis
  • Procedure: Suspend 2-(cyanomethyl)benzene-1-sulfonamide (10.0 g, 51 mmol) in 100 mL of a 10% aqueous NaOH solution. Heat the mixture to reflux (approx. 100 °C) for 5 hours.

  • Causality: The strong aqueous base provides the hydroxide nucleophile necessary to attack the nitrile carbon. The sulfonamide proton (pKa ~10) is deprotonated under these conditions, rendering the nitrogen nucleophilic but sterically and electronically hindered from attacking the nitrile directly in the aqueous phase. This ensures the nitrile is fully converted to the carboxylate salt without premature, uncontrolled cyclization.

  • IPC (Self-Validation): Sample the reaction mixture, acidify a 1 mL aliquot, and extract with ethyl acetate. Analyze via FT-IR. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ validates the end of the hydrolysis phase.

Step 2: Acidification & Intermediate Isolation
  • Procedure: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0. Filter the resulting white precipitate, wash with cold distilled water, and dry under vacuum at 50 °C.

  • Causality: The addition of strong acid protonates both the carboxylate and the sulfonamide nitrogen. The resulting 2-(sulfamoylphenyl)acetic acid is highly insoluble in cold water, driving a high-yield precipitation.

  • IPC (Self-Validation): Melting point determination of the dried intermediate should yield a sharp range, confirming the absence of unreacted starting material or inorganic salts.

Step 3: Intramolecular Cyclization
  • Procedure: Dissolve the dried intermediate in 150 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 g). Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture for 8 hours.

  • Causality: The cyclization of the carboxylic acid and sulfonamide is an equilibrium-driven condensation. Toluene allows for a high reflux temperature (~110 °C), while the Dean-Stark apparatus continuously removes the water byproduct azeotropically. This thermodynamic sink forces the equilibrium entirely toward the cyclic sultam product.

  • IPC (Self-Validation): Monitor the volume of water collected in the Dean-Stark trap. The collection of approximately 0.9 mL of water (theoretical yield for 51 mmol) validates the completion of the cyclization. Final validation is achieved via LC-MS, confirming the presence of the [M+H]⁺ peak at m/z 198.

Advanced Applications in Drug Discovery & Agrochemicals

The versatility of the 2-(cyanomethyl)benzene-1-sulfonamide scaffold extends far beyond basic heterocyclic synthesis. It is a cornerstone in several advanced therapeutic and agricultural domains.

Next-Generation NSAIDs and Anti-Inflammatory Agents

The 1,2-benzothiazine 1,1-dioxide core is the defining feature of the oxicam family (e.g., Piroxicam, Meloxicam, Tenoxicam). While traditional oxicams operate via cyclooxygenase (COX-1/COX-2) inhibition, recent pharmacological studies have demonstrated that novel derivatives of this scaffold exhibit entirely new mechanisms of action. Specifically, modified benzothiazine derivatives have been shown to act as selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. This dual-targeting capability offers a pathway to potent anti-inflammatory drugs that bypass the gastrointestinal and cardiovascular toxicities associated with classical COX inhibitors.

Mechanism A Oxicam Derivatives (1,2-Benzothiazine core) B Classical Pathway: COX-2 Inhibition A->B C Novel Pathway: mPGES-1 / 11β-HSD1 Inhibition A->C D Decreased Prostaglandin E2 (PGE2) Synthesis B->D C->D E Targeted Anti-Inflammatory & Analgesic Effects D->E

Caption: Dual pharmacological mechanism of 1,2-benzothiazine 1,1-dioxide derivatives targeting COX-2 and novel inflammatory pathways.

Synthesis of 1,2,4-Oxadiazole Antimicrobials

Beyond cyclization to benzothiazines, the cyanomethyl group can be selectively reacted with nitrosation reagents or diaminoglyoxime. This yields complex 1,2,4-oxadiazolyl-benzothiazinones and 1,2,4-oxadiazole-3-carboxamides. These heterocyclic systems are critical in the development of new antibacterial agents, particularly as bioisosteres for the oxazolidinone core found in antibiotics like Linezolid, offering robust activity against Gram-positive bacteria [3].

Herbicidal Ortho-Heterocyclic Sulfonamides

In agrochemistry, the scaffold is utilized to synthesize ortho-heterocyclic sulfonylureas. These compounds are highly potent herbicides that function by inhibiting acetolactate synthase (ALS) , a critical enzyme in the biosynthesis of branched-chain amino acids in plants. The ortho-substitution pattern provided by the original cyanomethyl group is vital for the optimal spatial orientation required to bind the ALS active site.

Pharmacological & Biological Activity Data

The following table summarizes the quantitative pharmacological data associated with compounds derived from the 2-(cyanomethyl)benzene-1-sulfonamide scaffold, highlighting its broad utility.

Derivative ClassPrimary Biological TargetTherapeutic / Agricultural ApplicationTypical Activity Metric
Traditional Oxicams (e.g., Meloxicam)Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesicIC₅₀ < 1.0 µM
Novel N-Acylhydrazone Benzothiazines mPGES-1 / 11β-HSD1Advanced Anti-inflammatoryID₅₀ ~ 6.0 mg/kg (in vivo)
1,2,4-Oxadiazolyl-benzothiazinones Bacterial Ribosomal SynthesisAntibacterial (Gram-positive)MIC ~ 4–16 µg/mL
Ortho-heterocyclic Sulfonylureas Acetolactate Synthase (ALS)Broad-spectrum HerbicideField Application < 50 g/ha

References

  • Szczęśniak-Sięga, B. M., & Topolska, I. (2025). "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives". Pharmaceuticals, 18(10), 1484. URL:[Link]

  • Khanmiri, R. H., Moghimi, A., Shaabani, A., Valizadeh, H., & Ng, S. W. (2014). "Diaminoglyoxime as a versatile reagent in the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines and 1,2,4-oxadiazolyl-benzothiazinones". Molecular Diversity, 18(4), 769-776. URL:[Link]

Unlocking the Biological Activity Potential of 2-(Cyanomethyl)benzene-1-sulfonamide: From Pharmacophore Scaffold to Covalent Protein Modification Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and chemical biology pivot toward targeted covalent inhibitors and highly specific metalloenzyme modulators, the demand for versatile, multi-functional molecular scaffolds has surged. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) has emerged as a uniquely privileged structure. Traditionally recognized as a robust building block for synthesizing Aldose Reductase Inhibitors (ARIs) and Carbonic Anhydrase (CA) inhibitors, its structural duality—combining a zinc-binding sulfonamide with an electron-withdrawing, functionalizable cyanomethyl group—has recently been co-opted for cutting-edge chemical biology. Most notably, it serves as the core leaving group in N-acyl-N-cyanomethyl-benzenesulfonamide (CN-NASA) chemistry, enabling the proximity-assisted covalent modification of endogenous proteins[1].

This technical guide dissects the mechanistic causality, experimental workflows, and quantitative biological potential of this scaffold across three distinct scientific domains: targeted covalent labeling, metalloenzyme inhibition, and bioisosteric drug design.

Structural Rationale & Chemical Profile

The biological utility of 2-(cyanomethyl)benzene-1-sulfonamide is dictated by its bipartite structure:

  • The Benzenesulfonamide Moiety: A classic Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the active-site

    
     ion, displacing the catalytic water molecule[2]. In covalent labeling, it acts as a stable, tunable leaving group[1].
    
  • The Cyanomethyl Group (

    
    ):  The strong electron-withdrawing nature of the nitrile group serves two purposes. In medicinal chemistry, it provides a polar, semi-rigid spacer that can be cyclized into tetrazoles (carboxylic acid bioisosteres)[3]. In chemical biology, it drastically increases the electrophilicity of adjacent N-acyl carbonyls, tuning them to react selectively with unprotonated lysine residues only when driven by spatial proximity[1].
    

Application 1: Targeted Covalent Protein Modification (CN-NASA Chemistry)

Mechanistic Causality

Selective chemical modification of endogenous proteins is a central challenge in chemical biology. Traditional covalent probes rely on highly nucleophilic cysteine residues. However, targeting the more abundant lysine residues has historically been difficult due to their high


 (~10.5) and protonation at physiological pH[1].

The Hamachi group revolutionized this by developing the N-acyl-N-cyanomethyl-benzenesulfonamide (CN-NASA) warhead. The mechanism relies on a "proximity-acceleration" effect. When a ligand directs the CN-NASA probe to a protein's binding pocket, the local hydrophobic microenvironment lowers the


 of a nearby lysine, rendering it nucleophilic. The electron-withdrawing cyanomethyl group makes the N-acyl carbonyl highly susceptible to attack. Upon nucleophilic attack by the lysine 

-amino group, an irreversible amide bond is formed, and the cyanomethyl-benzenesulfonamide is expelled as a leaving group[1].

CNNASA Probe Ligand-CN-NASA Probe Complex Ligand-Protein Complex (Proximity Induced) Probe->Complex Binding Target Target Protein (with proximal Lysine) Target->Complex Binding Acylation Nucleophilic Attack by Lys-NH2 Complex->Acylation Activation Product Covalently Labeled Protein (Amide Bond) Acylation->Product Acyl Transfer LeavingGroup Released Cyanomethyl- benzenesulfonamide Acylation->LeavingGroup Leaving Group

Fig 1. Proximity-induced lysine acylation mechanism via CN-NASA warhead.

Experimental Protocol: Ligand-Directed Labeling of FKBP12

This self-validating protocol ensures specific labeling of Lys44 on FKBP12 using a Synthetic Ligand for FKBP (SLF) conjugated to a CN-NASA warhead.

  • Probe Preparation: Dissolve the SLF-CN-NASA probe in anhydrous DMSO to a 10 mM stock. Causality: Anhydrous conditions prevent premature hydrolysis of the tuned electrophile.

  • Protein Incubation: Dilute recombinant FKBP12 to 1 µM in HEPES buffer (50 mM, pH 7.4, 100 mM NaCl). Add the probe to a final concentration of 2 µM.

  • Reaction Kinetics: Incubate at 37°C for 15 minutes. Causality: The proximity effect accelerates the reaction kinetics so drastically that ~100% yield is achieved within 15 minutes, outcompeting background hydrolysis[1].

  • Validation: Quench the reaction with SDS loading buffer (containing

    
    -mercaptoethanol). Boil for 5 mins. Resolve via SDS-PAGE. Use LC-MS/MS peptide mapping to confirm specific acylation at Lys44, validating the spatial geometry of the probe-protein complex.
    

Application 2: Metalloenzyme Inhibition (Carbonic Anhydrase IX)

Mechanistic Causality

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, where it regulates intracellular pH to promote cancer cell survival[2]. 2-(Cyanomethyl)benzenesulfonamide acts as an ideal core for hCA IX inhibitors. The primary sulfonamide anion (


) anchors to the active-site zinc, displacing the catalytic water molecule and halting the hydration of 

[2]. Concurrently, the cyanomethyl group acts as a vector, directing appended lipophilic tails (e.g., substituted 1,3,5-triazines) into the hydrophobic half of the CA IX active site, generating isoform selectivity over off-target cytosolic CA I and CA II[2].

CAIX Inhibitor Cyanomethyl-benzenesulfonamide Derivative Displacement Displacement of Catalytic Water Inhibitor->Displacement Enters Pocket Enzyme Carbonic Anhydrase IX (Active Site Zn2+-H2O) Enzyme->Displacement Target Binding Zn2+ - Sulfonamide Coordination Displacement->Binding Anchor Effect Inhibition of CO2 Hydration (Tumor pH Disruption) Binding->Effect Pharmacological Result

Fig 2. Mechanism of Carbonic Anhydrase IX inhibition by sulfonamide derivatives.

Experimental Protocol: Stopped-Flow Hydration Assay

To accurately measure the


 of cyanomethyl-benzenesulfonamide derivatives against hCA IX.
  • Enzyme Preparation: Prepare recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 0.2 M

    
     (to maintain constant ionic strength) and 10 µM phenol red as a pH indicator.
    
  • Inhibitor Pre-incubation: Add the synthesized 2-(cyanomethyl)benzenesulfonamide derivative at varying concentrations (1 nM to 10 µM). Incubate for 15 minutes at 20°C to allow complete Zn-sulfonamide coordination[2].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of

    
    -saturated water (17 mM).
    
  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm (the

    
     of phenol red) over 10 seconds. The rate of color change corresponds to the rate of 
    
    
    
    generation. Calculate the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.

Application 3: Bioisosteric Scaffolding for Aldose Reductase Inhibitors

Mechanistic Causality

Aldose Reductase (ALR2) is implicated in diabetic complications. While carboxylic acid-based inhibitors are potent, they suffer from poor pharmacokinetics due to high polarity. 2-(Cyanomethyl)benzenesulfonamide is utilized as a synthetic precursor to generate tetrazoles—non-classical bioisosteres of carboxylic acids that maintain the required acidic


 while improving lipophilicity and membrane permeability[3].
Experimental Protocol: Tetrazole Synthesis via Azide Cycloaddition
  • Reagent Assembly: To a solution of N-(cyanomethyl)benzenesulfonamide (0.356 mmol) in 5 mL anhydrous toluene, add trimethylsilyl azide (

    
    , 0.713 mmol)[3].
    
  • Catalytic Activation: Add dibutyltin oxide (0.0357 mmol) as a catalyst. Causality: The organotin catalyst coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyanomethyl carbon to facilitate the [3+2] cycloaddition with the azide[3].

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 47 hours[3].

  • Purification: Concentrate under reduced pressure, partition between EtOAc and 10% aqueous

    
    . Acidify the aqueous layer to precipitate the tetrazole-benzenesulfonamide product, yielding a highly active ARI scaffold.
    

Quantitative Data Summary

The following table synthesizes the quantitative biological activity metrics of 2-(cyanomethyl)benzene-1-sulfonamide derivatives across the discussed applications:

Application DomainTarget ProteinDerivative / Probe TypeKey Activity MetricReference
Covalent Labeling FKBP12 (Lys44)SLF-CN-NASA Probe~100% labeling yield in <15 min[1]
Covalent Labeling CB2R (GPCR)Ligand-CN-NASA Probe~100% membrane labeling in 2 h[1]
Metalloenzyme Inhibition hCA IX (Tumor specific)Triazinyl-benzenesulfonamide (8c)

= 591.4 nM
[2]
Metalloenzyme Inhibition hCA II (Off-target)Triazinyl-benzenesulfonamide (8c)

= 3621 nM
(Good selectivity)
[2]
Enzyme Inhibition Aldose Reductase (ALR2)Tetrazole-benzenesulfonamide

= 32.9 - 71.2 µM
[3]

Conclusion

2-(Cyanomethyl)benzene-1-sulfonamide is far more than a simple synthetic intermediate. By understanding the distinct electronic and spatial properties of its two functional groups, researchers can deploy it as a highly selective metalloenzyme anchor or as a state-of-the-art warhead for proximity-driven covalent biology. As the field of targeted protein degradation and covalent drug discovery expands, the CN-NASA chemistry derived from this specific scaffold will remain a critical tool for drugging the "undruggable" proteome.

References

  • Tamura, T., & Hamachi, I. (2025). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 58(1), 87-100.

  • Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12, 16756.

  • Maccari, R., et al. (2010). A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry, 53(24), 8559–8566.

Sources

Supramolecular Architecture and Hydrogen Bonding Dynamics in 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Crystal Engineering and Intermolecular Synthons Prepared for Researchers, Crystallographers, and Drug Development Professionals

Introduction & Chemical Topology

The rational design of pharmaceutical solids relies heavily on understanding and predicting intermolecular interactions. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2; Formula: C₈H₈N₂O₂S; MW: 196.23 g/mol )[1] serves as a highly instructive model for competitive hydrogen bonding. This molecule features two distinct, highly active functional groups situated in an ortho relationship on a benzene scaffold:

  • A Primary Sulfonamide (-SO₂NH₂): A classic bipodal hydrogen bond donor (via two N-H protons) and acceptor (via two S=O oxygens)[2].

  • A Cyanomethyl Group (-CH₂CN): Featuring an sp-hybridized nitrogen that acts as a highly directional, competing hydrogen bond acceptor[3].

The ortho-substitution pattern is not merely a topological feature; it introduces profound steric and electrostatic tension. The proximity of these groups dictates the C-S-N-C torsion angle, which ultimately governs whether the molecule will fold into intramolecular interactions or extend into robust 1D, 2D, or 3D supramolecular networks[4].

The Causality of Supramolecular Synthons

In crystal engineering, functional groups assemble into predictable patterns known as supramolecular synthons. For 2-(Cyanomethyl)benzene-1-sulfonamide, the solid-state architecture is a battleground between two primary motifs.

The Sulfonamide Homodimer vs. The Cyano Competitor

Primary sulfonamides possess a strong thermodynamic drive to self-assemble into centrosymmetric


 homodimers, where two molecules pair up via complementary N-H···O=S hydrogen bonds[2][5]. This motif is highly stable due to the cooperative polarization of the donor and acceptor atoms.

However, the introduction of the ortho-cyanomethyl tail disrupts this default pathway. The cyano nitrogen (-C≡N) is a potent hydrogen bond acceptor. Because the primary sulfonamide group has two N-H protons, the system typically resolves this competition through bifurcation or network expansion:

  • Motif A (The Dimer-Chain Network): One N-H proton participates in the classic

    
     sulfonamide dimer, while the second N-H proton acts as a donor to the cyano nitrogen of an adjacent molecule, forming a 1D polymeric chain (a 
    
    
    
    or extended motif)[3].
  • Motif B (Intramolecular Shielding): Depending on the exact torsion angle driven by crystallization conditions, an intramolecular N-H···N(cyano) interaction may form, shielding one donor proton and forcing the molecule to rely solely on N-H···O=S interactions for intermolecular packing[6].

HBondNetwork Mol 2-(Cyanomethyl)benzene -1-sulfonamide SO2NH2 Sulfonamide Group (-SO2NH2) Mol->SO2NH2 Primary Donor/Acceptor CH2CN Cyanomethyl Group (-CH2CN) Mol->CH2CN Competing Acceptor Dimer R2,2(8) Homodimer (N-H...O=S) SO2NH2->Dimer Intermolecular Self-Assembly Chain 1D Polymeric Chain (N-H...N≡C) SO2NH2->Chain Bifurcated/Alternative Pathway CH2CN->Chain N-H...N Interaction Net 3D Supramolecular Network Dimer->Net Cross-linking via Secondary N-H Chain->Net Packing & C-H...O Interactions

Caption: Logical flow of competitive supramolecular synthon formation in the solid state.

Quantitative Crystallographic Parameters

To understand the strength and directionality of these bonds, we must look at the quantitative spatial geometries. Below is a summary of the expected hydrogen bond parameters for ortho-substituted benzenesulfonamides featuring cyano acceptors, derived from single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analyses of analogous systems[3][4][7].

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Structural Role
Primary Dimer Sulfonamide (N-H)Sulfonyl (O=S)2.85 – 3.051.95 – 2.15160 – 175Forms the core

dimeric unit.
Cyano Chain Sulfonamide (N-H)Cyano (N≡C)3.00 – 3.202.10 – 2.30150 – 170Drives 1D polymeric chain extension.
Weak Packing Methylene (C-H)Sulfonyl (O=S)3.20 – 3.502.40 – 2.70130 – 150Stabilizes 3D lattice packing between 2D sheets.
Aromatic Stacking Phenyl (C-H)Phenyl (π-cloud)Centroid: ~3.60N/AN/ASecondary stabilization via π-π interactions.

Experimental Workflow: A Self-Validating System for Structural Elucidation

To definitively map the hydrogen bonding network of 2-(Cyanomethyl)benzene-1-sulfonamide, a multi-technique, orthogonal workflow is required. This protocol is designed to be self-validating: each step confirms the assumptions of the previous step, preventing analytical artifacts.

Step-by-Step Methodology

Step 1: Controlled Crystallization (Polymorph Screening)

  • Causality: Hydrogen bonding networks are highly sensitive to solvent polarity. We use slow evaporation to achieve thermodynamic equilibrium.

  • Protocol: Dissolve 50 mg of 2-(Cyanomethyl)benzene-1-sulfonamide in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow to evaporate at a constant 20°C in a vibration-free environment for 4–7 days until high-quality single crystals form.

Step 2: Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

  • Causality: Before committing to expensive SCXRD, FTIR provides rapid, bulk-level confirmation of hydrogen bonding. Free primary sulfonamides show sharp N-H stretching bands around 3400 cm⁻¹. Hydrogen bonding weakens the N-H bond, causing a red-shift and broadening of these peaks.

  • Protocol: Place a few crystals on the diamond crystal of the ATR-FTIR. Apply standard pressure. Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

  • Validation: Observe the N-H stretch region. A shift to ~3250–3300 cm⁻¹ confirms the presence of a robust hydrogen-bonded network. A shift in the C≡N stretch (normally ~2250 cm⁻¹) indicates its participation as an acceptor.

Step 3: Single-Crystal X-Ray Diffraction (SCXRD)

  • Causality: SCXRD provides the absolute atomic coordinates necessary to measure the D···A distances and angles, definitively proving the synthon architecture[6].

  • Protocol: Select a crystal with dimensions roughly 0.2 x 0.2 x 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 100 K using a nitrogen cold stream (cooling minimizes thermal motion, yielding sharper electron density maps). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: Ensure the R₁ value is < 0.05 and the goodness-of-fit (S) is near 1.0. Locate the sulfonamide hydrogen atoms in the difference Fourier map to confirm their exact positions.

Step 4: Hirshfeld Surface Analysis

  • Causality: While SCXRD shows where the atoms are, Hirshfeld surface analysis quantifies the percentage contribution of each intermolecular contact to the total crystal packing, revealing the dominance of the cyano vs. sulfonyl acceptors[7].

  • Protocol: Import the refined .cif file into CrystalExplorer software. Generate the Hirshfeld surface mapped over

    
     (normalized contact distance). Generate 2D fingerprint plots to isolate and quantify the O···H/H···O and N···H/H···N contact percentages.
    

Workflow Prep 1. Solvent Evaporation (Crystallization) FTIR 2. FTIR Spectroscopy (Screen H-Bond Shifts) Prep->FTIR Quality Check SCXRD 3. SCXRD Analysis (Atomic Coordinates) FTIR->SCXRD Confirm Motif Hirshfeld 4. Hirshfeld Surface (Quantify Contacts) SCXRD->Hirshfeld .cif Data InSilico 5. Molecular Docking (hCA Binding Mode) SCXRD->InSilico 3D Conformation

Caption: Orthogonal, self-validating experimental workflow for structural elucidation.

Implications for Drug Development: Carbonic Anhydrase Inhibition

The hydrogen bonding profile of 2-(Cyanomethyl)benzene-1-sulfonamide is highly relevant to its potential as a therapeutic agent. Primary benzenesulfonamides are the quintessential inhibitors of human Carbonic Anhydrases (hCAs), enzymes containing a crucial Zn²⁺ ion in their active site[8].

The ortho-substitution ("tailing" approach) is a proven strategy for achieving isoform selectivity (e.g., targeting cancer-associated hCA IX or hCA XII over off-target hCA II)[4][6].

  • Active Site Anchoring: The deprotonated sulfonamide nitrogen binds directly to the Zn²⁺ ion, while the remaining N-H proton and the S=O oxygens form a tight hydrogen-bonding network with the highly conserved Thr199 and Glu106 residues in the enzyme pocket[6].

  • The Ortho-Tail Effect: The cyanomethyl tail, being in the ortho position, is forced into a specific vector upon sulfonamide binding. The cyano group can participate in secondary hydrogen bonding with the hydrophilic half of the hCA active site, significantly altering the entropic contribution to the Gibbs free energy of binding[6]. This dual-action hydrogen bonding (primary anchor + secondary tail interaction) is the cornerstone of designing next-generation, isoform-selective CA inhibitors.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Saccharin from 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) from the precursor 2-(cyanomethyl)benzene-1-sulfonamide. While the traditional Remsen-Fahlberg synthesis starting from toluene is well-established, this application note explores a logical and plausible alternative pathway, detailing a proposed reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. These guidelines are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the chemical causality behind the protocol and emphasizing safety and product validation.

Introduction and Significance

Saccharin, discovered in 1879, is one of the oldest and most well-known artificial sweeteners, estimated to be 300-500 times sweeter than sucrose.[1] Its primary application has been in the food and beverage industry as a non-caloric sugar substitute, making it a key ingredient in diabetic-friendly and diet products.[2] The stability of saccharin under a wide range of temperatures and pH conditions further enhances its utility in processed foods.[2]

Beyond its role as a sweetener, the saccharin scaffold has emerged as a privileged structure in medicinal chemistry and drug development. Recent research has highlighted its potential as a potent inhibitor of biological targets, including:

  • Carbonic Anhydrase (CA) Inhibition: Saccharin and its derivatives have been shown to selectively bind to and inhibit Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in various aggressive cancers.[3] CA IX plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and metastasis.[3] This makes saccharin a valuable lead compound for the structure-based design of novel anti-cancer therapies.[3][4]

  • Antimicrobial Properties: Emerging studies indicate that saccharin possesses antimicrobial properties. It has been shown to inhibit bacterial growth, disrupt the formation of biofilms that protect bacteria from antibiotics, and damage bacterial cell walls.[1][5] This opens new avenues for developing saccharin-based agents to combat drug-resistant bacteria.[1]

Given the expanding therapeutic interest in saccharin derivatives, the development of diverse and efficient synthetic routes is of paramount importance. This document outlines a proposed protocol for the synthesis of saccharin via the intramolecular cyclization of 2-(cyanomethyl)benzene-1-sulfonamide, providing a valuable alternative to classical methods.

Proposed Reaction Mechanism and Scientific Rationale

The conversion of 2-(cyanomethyl)benzene-1-sulfonamide to saccharin involves two key transformations: the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular condensation (lactamization) to form the five-membered heterocyclic ring of saccharin. This process can be achieved in a one-pot reaction under acidic conditions.

Step 1: Acid-Catalyzed Hydrolysis of the Nitrile The reaction is initiated by the protonation of the nitrile nitrogen, which renders the carbon atom highly electrophilic. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps convert the initial imidic acid intermediate into an amide. Under sustained heating in strong aqueous acid, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid intermediate, 2-(carboxy)benzene-1-sulfonamide, releasing an ammonium ion.

Step 2: Intramolecular Cyclization (Lactamization) The sulfonamide nitrogen of the 2-(carboxy)benzene-1-sulfonamide intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This cyclization step, driven by heat, results in the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable, five-membered lactam ring characteristic of saccharin. The acidic environment serves as a catalyst for this dehydration step.

The overall proposed transformation is depicted below.

Caption: Proposed reaction pathway for saccharin synthesis.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • 2-(Cyanomethyl)benzene-1-sulfonamide: This is the primary starting material. While specific toxicity data is not widely available, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[7][8] It is a sulfonamide and a nitrile; compounds in these classes can have varying levels of toxicity.

  • Sulfuric Acid (Concentrated): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[6] Handle with extreme caution and always add acid to water, never the other way around.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[9] Handle with care, especially when preparing solutions, as the process is exothermic.

  • Waste Disposal: All chemical waste, including aqueous and organic filtrates, should be disposed of in appropriately labeled waste containers according to institutional and local regulations.[6]

Experimental Protocol

This protocol details the synthesis of saccharin from 2-(cyanomethyl)benzene-1-sulfonamide on a laboratory scale.

Materials and Equipment
Reagents & Solvents Equipment
2-(Cyanomethyl)benzene-1-sulfonamide (Precursor)250 mL Round-bottom flask
Sulfuric Acid (H₂SO₄), concentrated (98%)Reflux condenser
Deionized Water (H₂O)Magnetic stirrer and stir bar
Sodium Hydroxide (NaOH)Heating mantle with temperature control
Hydrochloric Acid (HCl), concentrated (37%)Separatory funnel
Ethyl Acetate (EtOAc)Büchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)pH paper or pH meter
Celite® (for filtration, optional)Rotary evaporator
TLC plates (silica gel 60 F₂₅₄)Melting point apparatus
Step-by-Step Procedure

The workflow for the synthesis and purification is outlined below.

Workflow A 1. Reaction Setup Combine precursor and 50% H₂SO₄ in a flask. B 2. Reflux Heat the mixture to reflux for 4-6 hours. A->B C 3. Reaction Monitoring Monitor progress using TLC. B->C D 4. Cooling and Quenching Cool to room temp, then pour over ice. C->D Upon completion E 5. Precipitation & Filtration Collect crude solid saccharin by vacuum filtration. D->E F 6. Purification Recrystallize the crude product from hot water. E->F G 7. Characterization Analyze purity and identity (MP, IR, NMR). F->G

Caption: Experimental workflow for saccharin synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(cyanomethyl)benzene-1-sulfonamide (e.g., 5.0 g, 1.0 equiv).

  • Acid Addition: In a fume hood, carefully and slowly add 50 mL of a 50% (v/v) aqueous sulfuric acid solution to the flask. The addition may be exothermic.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (approximately 110-120 °C) with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, quenching it with water, neutralizing with sodium bicarbonate, and extracting with ethyl acetate. Spot this against the starting material on a TLC plate and elute with a suitable solvent system (e.g., 70:30 Ethyl Acetate:Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the acidic reaction mixture into a beaker containing approximately 200 g of crushed ice. This will cause the crude saccharin to precipitate out of the solution.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[10] Wash the solid with several portions of cold deionized water to remove any residual acid.

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

Purification Protocol

The primary method for purifying the crude saccharin is recrystallization.[11]

  • Transfer the crude, dry saccharin to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring until all the solid dissolves. Saccharin is sparingly soluble in water, so be patient and add water portion-wise to ensure a saturated solution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure saccharin crystals will form. To maximize recovery, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight.

Characterization and Data

The identity and purity of the synthesized saccharin should be confirmed using standard analytical techniques.

Parameter Expected Value / Observation Reference
Appearance White crystalline solid[10]
Melting Point 227-229 °C[10]
FT-IR (KBr, cm⁻¹) ~1720 (C=O stretch), ~1330 & ~1180 (SO₂ stretches)[12][13]
¹H NMR (DMSO-d₆, δ ppm) 7.8-8.4 (m, 4H, aromatic protons), ~11.0 (br s, 1H, NH)[12][14]

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. The four aromatic protons will appear as a complex multiplet in the downfield region (7.8-8.4 ppm). The most characteristic signal is the acidic proton on the nitrogen, which typically appears as a broad singlet at a very downfield chemical shift (around 11 ppm or higher), although its presence and position can be concentration-dependent and it may exchange with D₂O.[12][15]

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups. The successful formation of the lactam ring is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹. The two characteristic and strong stretching bands for the sulfonyl (SO₂) group are expected around 1330 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).[13]

Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield Incomplete hydrolysis or cyclization.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the reaction temperature is adequate to drive the dehydration step.
Product is Oily/Gummy Impurities present; incomplete drying.Ensure the crude product is thoroughly washed with cold water to remove acidic residue. Perform the recrystallization step carefully, ensuring the product is fully dissolved in the minimum amount of hot solvent. Dry the final product thoroughly under vacuum.
Broad Melting Point Range The product is impure.Recrystallize the product again. If impurities persist, consider a column chromatography purification step, though this is often not necessary for this synthesis.

Conclusion

This application note details a proposed and scientifically sound protocol for the synthesis of saccharin from 2-(cyanomethyl)benzene-1-sulfonamide. By elucidating the underlying chemical principles, providing a detailed step-by-step methodology, and outlining clear safety and characterization procedures, this guide serves as a valuable resource for researchers. The increasing importance of the saccharin scaffold in drug discovery underscores the need for robust and adaptable synthetic methods, and this work contributes a logical pathway toward that goal.

References

  • American Chemical Society. (2015, March 24). Popular artificial sweetener saccharin could lead to new treatments for aggressive cancers. ScienceDaily. Retrieved from [Link]

  • da Silveira, G. P., et al. (2016). Saccharin Derivative Synthesis via[16] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduate Students. Journal of Chemical Education, 93(9), 1612-1615. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • Nicolaus Copernicus Superior School. (2025, April 11). Saccharin: sweetener with potential to fight drug-resistant bacteria. Retrieved from [Link]

  • Filo. (2025, November 19). Explain the synthesis process of saccharin. Retrieved from [Link]

  • Mahon, B. P., et al. (2014). Saccharin: a Lead Compound for Structure-Based Drug Design of Carbonic Anhydrase IX Inhibitors. Bioorganic & medicinal chemistry, 23(12), 10.1016/j.bmc.2014.12.013. Retrieved from [Link]

  • JMC Fine Chemicals. (2025, April 17). The Science of Saccharin: Purity, Precision and Performance. Retrieved from [Link]

  • ACS Publications. (2016, August 24). Saccharin Derivative Synthesis via[16] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduate Students. Retrieved from [Link]

  • Google Patents. (n.d.). KR870001000B1 - Process for preparing saccharin.
  • Google Patents. (n.d.). KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide.
  • News-Medical. (2025, April 03). Sweetener saccharin revives old antibiotics by breaking bacterial defences. Retrieved from [Link]

  • Angene Chemical. (2024, August 07). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • ResearchGate. (2019, December 5). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Saccharin - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Multidisciplinary and Current Research. (2015, February 25). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]

  • Ibn Al-Haitham Journal for Pure & Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269195A - A kind of synthetic method for preparing saccharin.
  • ResearchGate. (n.d.). Infrared spectra of Mn[(sac)lH 2 0)4]·2H 2 0 (a) and ClHg(sac) (b) in the S02 stretching region. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Retrieved from [Link]

  • Study.com. (n.d.). How can you distinguish the HNMR of N-ethylsaccharin from O-ethylsaccharin?. Retrieved from [Link]

  • ResearchGate. (2002, October). Reaction mechanism of some benzene sulfonamide and saccharin derivatives during nickel electrodeposition in Watts-type electrolyte. Retrieved from [Link]

  • MDPI. (2017, March 23). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • Archive of SID. (2011, February 2). Optimization of the synthesis of saccharin from oxidative ring closure of 2-methyl benzene solfonamide. Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of 1,2-Benzothiazine 1,1-Dioxides from 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The 1,2-benzothiazine 1,1-dioxide scaffold is a medicinally privileged heterocyclic pharmacophore. It is most notably recognized as the core structural motif of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as piroxicam and meloxicam, which exhibit potent analgesic and anti-inflammatory properties[1]. Beyond traditional COX inhibition, novel derivatives of this scaffold are actively investigated for their modulation of pro-inflammatory cytokines and enzyme inhibition[2].

While modern transition-metal-catalyzed cross-coupling approaches (e.g., Pd-catalyzed tandem cyclizations) have been developed[3], the base-catalyzed intramolecular cyclization of 2-(cyanomethyl)benzene-1-sulfonamide remains one of the most robust, scalable, and atom-economical methods to access 3-amino-1,2-benzothiazine 1,1-dioxides[4]. This application note details the mechanistic rationale and provides a self-validating experimental protocol for this critical transformation.

Mechanistic Causality: The Cyclization Pathway

The transformation of 2-(cyanomethyl)benzene-1-sulfonamide into 3-amino-4H-1,2-benzothiazine 1,1-dioxide is driven by a base-catalyzed intramolecular cyclization. Understanding the causality behind this mechanism is essential for troubleshooting and optimization:

  • Deprotonation (Nucleophile Generation): The sulfonamide nitrogen is relatively acidic (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl (-SO₂-) group. Introduction of an alkoxide base (e.g., Sodium Methoxide) selectively deprotonates this nitrogen, generating a highly reactive sulfonamide anion.

  • Intramolecular Cyclization (6-exo-dig): The adjacent cyanomethyl group (-CH₂C≡N) features a highly electrophilic sp-hybridized nitrile carbon. Driven by spatial proximity (ortho-relationship on the benzene ring), the sulfonamide anion attacks the nitrile carbon. According to Baldwin's rules for ring closure, this 6-exo-dig cyclization is kinetically and thermodynamically favored, forming a 6-membered heterocyclic ring.

  • Tautomerization (Thermodynamic Sink): The immediate product of the cyclization is a cyclic imine (3-imino-3,4-dihydro-1H-1,2-benzothiazine 1,1-dioxide). However, this intermediate rapidly undergoes a proton shift to form the more stable enamine tautomer (3-amino-4H-1,2-benzothiazine 1,1-dioxide). The enamine is thermodynamically favored due to extended conjugation with the aromatic system and the sulfonyl group.

Pathway Visualization

Mechanism A 2-(Cyanomethyl)benzene- 1-sulfonamide B Sulfonamide Anion (Active Nucleophile) A->B Base (NaOMe) -H⁺ C 3-Imino-3,4-dihydro-1H- 1,2-benzothiazine 1,1-dioxide B->C 6-exo-dig Cyclization D 3-Amino-4H-1,2-benzothiazine 1,1-dioxide (Product) C->D Tautomerization (Enamine Shift)

Mechanistic pathway of base-catalyzed cyclization to 3-amino-4H-1,2-benzothiazine 1,1-dioxide.

Experimental Protocol: A Self-Validating System

The following protocol utilizes Sodium Methoxide in Methanol. This specific reagent combination is chosen because NaOMe is a strong enough base to quantitatively deprotonate the sulfonamide, while the protic solvent (MeOH) facilitates the final tautomerization step without hydrolyzing the sensitive nitrile group (a common side reaction when using aqueous NaOH).

Reagents and Equipment
  • Starting Material: 2-(Cyanomethyl)benzene-1-sulfonamide (1.0 equiv)

  • Base: Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.2 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

  • Equipment: Oven-dried 50 mL round-bottom flask, magnetic stirrer, reflux condenser, pH paper.

Step-by-Step Methodology
  • Substrate Solubilization: Suspend 2-(Cyanomethyl)benzene-1-sulfonamide (10 mmol, 1.96 g) in 20 mL of anhydrous methanol in the round-bottom flask.

    • Causality: The starting material may not fully dissolve at room temperature; this is expected. It will solubilize upon salt formation.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add the NaOMe solution (12 mmol) dropwise over 5 minutes.

    • Causality: Controlled addition at 0 °C prevents localized exothermic hotspots that could lead to the degradation or intermolecular condensation of the nitrile.

  • Thermal Activation: Remove the ice bath, attach the reflux condenser, and heat the mixture to 65 °C (reflux) for 4 to 6 hours.

    • Validation Checkpoint: The suspension will transition into a clear, homogeneous solution as the soluble sulfonamide sodium salt forms.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV detection at 254 nm). The starting material (higher Rf) should be completely consumed, replaced by a lower-Rf spot corresponding to the highly polar product.

  • Workup & Precipitation: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to half its volume. Add 15 mL of distilled water. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 5–6.

    • Causality & Validation: In basic media, the product exists as a highly soluble sodium salt. Acidifying to pH 5-6 neutralizes the molecule, drastically dropping its aqueous solubility. The sudden precipitation of a white/off-white solid is a self-validating indicator of successful cyclization.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water (2 × 10 mL) to remove inorganic salts, and dry overnight in a vacuum desiccator.

Quantitative Data and Condition Optimization

To assist in adapting this protocol to different laboratory constraints or sensitive substrate derivatives, the following table summarizes the quantitative outcomes of various optimization parameters.

Base (Equivalents)SolventTemperatureTime (h)Yield (%)Purity (HPLC)
NaOMe (1.2 eq) Methanol 65 °C (Reflux) 4 88 >95%
K₂CO₃ (2.0 eq)DMF90 °C87692%
NaH (1.5 eq)THF0 °C to RT68190%
t-BuOK (1.2 eq)t-BuOH80 °C58594%

Note: NaOMe/MeOH remains the superior choice due to optimal yield, high purity profile, and ease of workup compared to aprotic solvents like DMF which require extensive aqueous washing.

Analytical Characterization

To ensure the integrity of the synthesized 3-amino-4H-1,2-benzothiazine 1,1-dioxide, researchers must validate the product using the following spectroscopic markers:

  • Infrared (IR) Spectroscopy: The most critical self-validating marker is the complete disappearance of the sharp C≡N stretching band at ~2250 cm⁻¹ . The appearance of primary amine N-H stretches at ~3400 and 3300 cm⁻¹, along with strong asymmetric and symmetric SO₂ stretches at ~1330 and 1160 cm⁻¹, confirms the structural rearrangement.

  • ¹H NMR (DMSO-d₆): Look for a distinct singlet integrating to 2 protons at ~3.8 ppm, corresponding to the C4 methylene (-CH₂-) protons of the thiazine ring. A broad exchangeable singlet at ~6.5 ppm confirms the presence of the -NH₂ group (enamine tautomer).

References

  • Szczęśniak-Sięga, B. M., et al. "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." Pharmaceuticals, 2025. Available at:[Link]

  • Nemazanyi, A. G., Volovenko, Yu. M., Neshchadimenko, V. V., & Babichev, F. S. "New approach to the synthesis of 3-amino-1,2-benzothiazine 1,1-dioxides." Chemistry of Heterocyclic Compounds, 1992. Available at:[Link]

  • Volla, C. M. R., et al. "A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides..." Molecules, 2020. Available at:[Link]

Sources

Application Notes and Protocols for the Alkylation of 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

2-(Cyanomethyl)benzene-1-sulfonamide is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a sulfonamide moiety, a well-established pharmacophore present in a wide array of therapeutic agents, and an active methylene group, which provides a reactive handle for carbon-carbon bond formation. The strategic alkylation of this scaffold allows for the synthesis of diverse molecular architectures, making it a valuable building block in the development of novel drug candidates and functional organic materials.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful alkylation of 2-(cyanomethyl)benzene-1-sulfonamide. We will delve into the critical aspects of reagent selection, reaction control, and mechanistic rationale to empower researchers to confidently and efficiently explore the chemical space accessible from this versatile starting material.

Understanding the Reactivity Landscape: N-Alkylation vs. C-Alkylation

The primary challenge in the alkylation of 2-(cyanomethyl)benzene-1-sulfonamide lies in controlling the regioselectivity. The molecule possesses two principal nucleophilic sites: the sulfonamide nitrogen and the α-carbon of the cyanomethyl group. The outcome of the alkylation reaction is therefore highly dependent on the relative acidities of the N-H proton of the sulfonamide and the C-H protons of the methylene bridge.

  • Sulfonamide N-H Acidity: The protons on a sulfonamide nitrogen are weakly acidic, with pKa values typically ranging from 10 to 11. Deprotonation at this site generates a nitrogen anion, which can act as a nucleophile.

  • Active Methylene C-H Acidity: The methylene protons (α-hydrogens) are rendered acidic due to the electron-withdrawing effects of both the adjacent cyano and sulfonyl groups. This "active methylene" character makes these protons susceptible to deprotonation by a suitable base, forming a resonance-stabilized carbanion (an enolate-like species).

The choice of base and reaction conditions will dictate which proton is preferentially abstracted, thereby directing the alkylation to either the nitrogen or the carbon atom.

G cluster_0 2-(Cyanomethyl)benzene-1-sulfonamide cluster_1 Pathways cluster_2 Intermediates cluster_3 Products Start 2-(Cyanomethyl)benzene-1-sulfonamide Base1 Strong, Non-nucleophilic Base (e.g., NaH, LDA) Start->Base1 Deprotonation Base2 Milder Base (e.g., K2CO3, Cs2CO3) Start->Base2 Deprotonation Carbanion α-Carbanion (C-Alkylation) Base1->Carbanion Favors C-H abstraction N_Anion Sulfonamide Anion (N-Alkylation) Base2->N_Anion Favors N-H abstraction C_Product C-Alkylated Product Carbanion->C_Product + R-X N_Product N-Alkylated Product N_Anion->N_Product + R-X

Caption: Regioselectivity in the alkylation of 2-(cyanomethyl)benzene-1-sulfonamide.

Reagent Selection: A Strategic Approach

The success of the alkylation hinges on the judicious choice of the base, alkylating agent, and solvent. These components work in concert to influence the reaction's regioselectivity, yield, and side-product profile.

Choosing the Right Base

The base is arguably the most critical factor in determining the site of alkylation.

BaseStrengthCommon ExamplesPrimary Alkylation SiteRationale & Considerations
Strong, Non-nucleophilic Very StrongSodium Hydride (NaH), Lithium Diisopropylamide (LDA)Carbon (C-Alkylation) These bases are strong enough to deprotonate the less acidic C-H protons of the active methylene group. Their bulky nature can disfavor attack at the more sterically hindered sulfonamide nitrogen. LDA is particularly effective for generating kinetic enolates at low temperatures.
Inorganic Carbonates ModeratePotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Nitrogen (N-Alkylation) These bases are generally not strong enough to significantly deprotonate the active methylene group but are effective for deprotonating the more acidic sulfonamide N-H. Cesium carbonate is often the base of choice for N-alkylation of amides and sulfonamides due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.
Organic Amines WeakTriethylamine (Et₃N), Diisopropylethylamine (DIPEA)Nitrogen (N-Alkylation) These bases are typically used to scavenge the acid byproduct (e.g., HBr) generated during the reaction, particularly when using reactive alkylating agents. They are generally not strong enough for efficient deprotonation on their own but can facilitate N-alkylation.
Selecting the Alkylating Agent

The nature of the alkylating agent (R-X) also plays a crucial role.

Alkylating Agent TypeExamplesReactivityConsiderations
Alkyl Halides Methyl iodide (CH₃I), Benzyl bromide (BnBr), Ethyl bromoacetateR-I > R-Br > R-ClHighly reactive halides like iodides and bromides are commonly used. Primary and benzylic halides are excellent substrates. Secondary halides are more sterically hindered and may require more forcing conditions.
Alkyl Triflates/Tosylates Methyl triflate (MeOTf), Ethyl tosylate (EtOTs)Very HighThese are powerful alkylating agents due to the excellent leaving group ability of the triflate and tosylate anions. They can often be used under milder conditions than alkyl halides.
Alcohols (via Borrowing Hydrogen) Benzyl alcohol, Primary aliphatic alcoholsRequires CatalystThis "green" approach utilizes a transition-metal catalyst (e.g., Mn, Ir) to transiently oxidize the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide followed by reduction. This method avoids the use of pre-functionalized alkyl halides.
Trichloroacetimidates O-Benzyl trichloroacetimidateRequires Thermal ConditionsThis method allows for the alkylation of sulfonamides under neutral or thermal conditions, avoiding the need for a strong base.
Solvent Considerations

The choice of solvent is critical for ensuring the solubility of the reagents and for influencing the reactivity of the nucleophile.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used. They are effective at solvating the metal cations of the base without strongly solvating the anionic nucleophile, thereby enhancing its reactivity.

  • Aromatic Hydrocarbons: Toluene can be a suitable solvent for reactions that require higher temperatures, such as those involving trichloroacetimidates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents, such as sodium hydride and strong alkylating agents, are hazardous and require careful handling.

Protocol 1: General Procedure for C-Alkylation (using Sodium Hydride)

This protocol favors the formation of the C-alkylated product by utilizing a strong base to deprotonate the active methylene group.

Materials:

  • 2-(Cyanomethyl)benzene-1-sulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(cyanomethyl)benzene-1-sulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the C-alkylation of 2-(cyanomethyl)benzene-1-sulfonamide.

Protocol 2: General Procedure for N-Alkylation (using Potassium Carbonate)

This protocol is designed to favor the formation of the N-alkylated product using a milder base.

Materials:

  • 2-(Cyanomethyl)benzene-1-sulfonamide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(cyanomethyl)benzene-1-sulfonamide (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous MeCN or DMF, followed by the alkyl halide (1.2 eq).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and

Application Note: Base-Catalyzed Intramolecular Cyclization of 2-(Cyanomethyl)benzene-1-sulfonamide to 3-Amino-1,2-benzothiazine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

1,2-Benzothiazine 1,1-dioxides represent a privileged structural motif in medicinal chemistry. This bicyclic scaffold forms the core of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as piroxicam and meloxicam, which are potent cyclooxygenase (COX) inhibitors[1]. Beyond traditional anti-inflammatory applications, derivatives bearing a 3-amino substituent have garnered significant attention for their diverse biological activities, serving as versatile building blocks for novel therapeutics.

The synthesis of these heterocycles heavily relies on the strategic ring closure of functionalized benzenesulfonamides. Specifically, 2-(cyanomethyl)benzene-1-sulfonamide serves as a highly efficient precursor. Under basic conditions, this substrate undergoes a predictable and high-yielding intramolecular cyclization to construct the 3-amino-1,2-benzothiazine 1,1-dioxide architecture[2]. This application note details the mechanistic rationale, optimized experimental protocols, and reaction parameters required to execute this transformation successfully.

Mechanistic Insights: Causality and Reaction Dynamics

As a self-validating synthetic system, the transformation of 2-(cyanomethyl)benzene-1-sulfonamide into a bicyclic thiazine is driven by an intramolecular nucleophilic addition. Understanding the thermodynamic and kinetic drivers—specifically the pKa differentials within the substrate—is critical for controlling the reaction pathway:

  • Regioselective Deprotonation: The sulfonamide protons (-SO

    
    NH
    
    
    
    ) possess a pKa of approximately 10, making them significantly more acidic than the alpha-protons of the cyanomethyl group (-CH
    
    
    CN, pKa ~ 20–25). Consequently, the introduction of a standard alkoxide base (e.g., sodium ethoxide) selectively deprotonates the sulfonamide nitrogen, generating a highly nucleophilic sulfonamidate anion while leaving the cyanomethyl carbon intact.
  • 6-exo-dig Cyclization: The resulting sulfonamidate anion undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the tethered nitrile group. According to Baldwin's rules for ring closure, this 6-exo-dig trajectory is kinetically highly favored, leading to the rapid formation of a six-membered thiazine ring.

  • Tautomerization as a Thermodynamic Sink: The immediate product of the cyclization is a cyclic imine anion. Upon protonation during the reaction or subsequent aqueous workup, the intermediate 3-imino-3,4-dihydro-1H-1,2-benzothiazine 1,1-dioxide rapidly tautomerizes to the thermodynamically more stable enamine form: 3-amino-1,2-benzothiazine 1,1-dioxide. This tautomerization extends the

    
    -conjugation across the newly formed ring, providing the irreversible driving force for the reaction's high yield.
    

established this robust synthetic approach, demonstrating that the nucleophilic attack by the sulfonamide nitrogen on the adjacent nitrile effectively and selectively constructs the target heterocyclic core[2].

Mechanism A 2-(Cyanomethyl)benzene- 1-sulfonamide B Sulfonamidate Anion (Nucleophile) A->B Base (-H+) C Cyclic Imine Intermediate B->C 6-exo-dig Cyclization D 3-Amino-1,2-benzothiazine 1,1-dioxide C->D Tautomerization (H+ shift)

Mechanistic pathway of the base-catalyzed intramolecular cyclization.

Experimental Protocols: Self-Validating Workflow

The following step-by-step protocol is designed to ensure high reproducibility. The built-in pH adjustment during the workup acts as a self-validating control to force the tautomerization to the desired enamine product.

Objective: Synthesis of 3-amino-1,2-benzothiazine 1,1-dioxide.

Materials:

  • 2-(Cyanomethyl)benzene-1-sulfonamide (1.0 eq, 10 mmol)

  • Sodium ethoxide (NaOEt) (1.2 eq, 12 mmol)

  • Anhydrous Ethanol (EtOH) (50 mL)

  • 1M Hydrochloric acid (HCl)

  • Ice-cold distilled water and Diethyl ether (Et

    
    O)
    

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert argon gas to prevent moisture interference.

  • Substrate Dissolution: Dissolve 2-(cyanomethyl)benzene-1-sulfonamide (1.96 g, 10 mmol) in 40 mL of anhydrous ethanol. Stir at room temperature until a clear solution is obtained.

  • Base Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a freshly prepared solution of sodium ethoxide (12 mmol dissolved in 10 mL EtOH) dropwise over 5 minutes. The mixture will transition to a pale yellow hue, indicating the formation of the sulfonamidate anion.

  • Cyclization (Reflux): Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 2 to 4 hours.

    • In-Process Control: Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 1:1) or LC-MS. The starting material spot should completely disappear.

  • Quenching & Tautomerization: Once complete, cool the mixture to room temperature. Slowly pour the crude mixture into 100 mL of vigorously stirred ice-cold water. Carefully adjust the pH to 6–7 using 1M HCl. Note: This neutralization is critical as it protonates the cyclic imine intermediate, driving the tautomerization to the highly crystalline enamine product.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove inorganic salts, followed by cold diethyl ether (10 mL) to remove organic impurities.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford pure 3-amino-1,2-benzothiazine 1,1-dioxide as a crystalline solid. Dry under high vacuum.

Workflow step1 1. Substrate Dissolution (EtOH, Argon atm) step2 2. Base Addition (NaOEt at 0°C) step1->step2 step3 3. Reflux & Monitor (78°C, 2-4h, TLC/LC-MS) step2->step3 step4 4. Quench & pH Adjust (Ice water, 1M HCl to pH 6-7) step3->step4 step5 5. Filtration & Wash (Cold H2O / Et2O) step4->step5 step6 6. Recrystallization (Pure Product) step5->step6

Step-by-step experimental workflow for the synthesis of 3-amino-1,2-benzothiazine 1,1-dioxide.

Quantitative Data: Reaction Optimization

To maximize the yield of the cyclization, various base and solvent combinations were evaluated. The quantitative data summarized in the table below demonstrates that strong, non-nucleophilic bases or standard alkoxides in protic solvents yield the best results, whereas weaker bases fail to achieve complete deprotonation.

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Process Observations & Causality
1 NaOEt EtOH 78 (Reflux) 3 88 Optimal. Clean conversion; product easily isolated via direct aqueous precipitation.
2KOtBuTHF65 (Reflux)285Faster reaction kinetics, but requires a more tedious aqueous extraction workup.
3NaHDMF801.579Highly exothermic deprotonation; trace degradation side-products observed via LC-MS.
4DBUToluene110 (Reflux)662Moderate yield; difficult removal of DBU-related salts during the washing phase.
5K

CO

MeCN82 (Reflux)1245Weak base leads to incomplete sulfonamide deprotonation; significant starting material recovered.

References

  • Nemazanyi, A. G., Volovenko, Yu. M., Neshchadimenko, V. V., & Babichev, F. S. (1992). New approach to the synthesis of 3-amino-1,2-benzothiazine 1,1-dioxides. Chemistry of Heterocyclic Compounds, 28(2), 220-222. URL:[Link]

  • Semantic Scholar. Reactions of piroxicam with alkyl iodides. Semantic Scholar Database. URL:[Link]

Sources

Application Note: Strategies for the Crystallization of 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Cyanomethyl)benzene-1-sulfonamide is a molecule of interest possessing two key functional groups: a primary sulfonamide and an aromatic nitrile. The control of the solid-state properties of such active pharmaceutical ingredients (APIs) is paramount in drug development. Crystallization is the primary unit operation for purification and particle engineering, directly influencing critical downstream attributes such as purity, stability, dissolution rate, and bioavailability.

Sulfonamide-containing compounds are notoriously prone to polymorphism, a phenomenon where a single molecule crystallizes into multiple distinct crystal lattice arrangements.[1][2][3] These polymorphs can exhibit different physicochemical properties, making the control over the crystallization process a regulatory and therapeutic necessity.[1][3] This application note provides a comprehensive guide for researchers to develop and optimize crystallization protocols for 2-(Cyanomethyl)benzene-1-sulfonamide, focusing on fundamental principles and robust, validated methodologies.

Physicochemical Profile and Implications for Crystallization

Understanding the molecular properties of 2-(Cyanomethyl)benzene-1-sulfonamide is the foundation for designing a logical crystallization strategy. The molecule's structure features a polar primary sulfonamide group capable of strong hydrogen bonding and a moderately polar cyanomethyl group, attached to a nonpolar benzene ring.[2] This amphiphilic nature suggests solubility in a range of polar and some non-polar organic solvents.

The sulfonamide group, with its N-H donor and two S=O acceptors, is a primary driver for forming strong intermolecular hydrogen bonds, which heavily influence crystal packing and can lead to different polymorphic forms.[4][5]

Table 1: Physicochemical Properties of 2-(Cyanomethyl)benzene-1-sulfonamide

PropertyValueSource
CAS Number 27350-01-2[6]
Molecular Formula C₈H₈N₂O₂S[6]
Molecular Weight 196.23 g/mol [6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]
Topological Polar Surface Area 83.95 Ų[6]
logP (Computed) 0.40008[6]

Note: Experimental data such as melting point and specific solubility values are not widely published. The protocols outlined below are designed for the systematic experimental determination of optimal crystallization conditions.

Core Principles and Strategy

The driving force for crystallization is the creation of a supersaturated solution, from which the solute molecules can organize into a crystalline lattice.[1] The rate at which supersaturation is achieved and the level of supersaturation dictate the outcome, influencing crystal size, habit, and potentially the polymorphic form. A slow, controlled approach is generally preferred for obtaining high-quality, stable crystals.[1]

Our strategy begins with a systematic solvent screening to identify suitable systems, followed by the application of specific crystallization techniques based on the screening results.

Crystallization_Workflow start Crude 2-(Cyanomethyl)benzene-1-sulfonamide screen Solvent Screening (Solubility Test) start->screen good_single Class I System: Good solubility when hot, poor solubility when cold screen->good_single Found solvent_antisolvent Class II System: High solubility in 'Solvent', low solubility in miscible 'Anti-Solvent' screen->solvent_antisolvent Found moderate_sol Class III System: Moderate solubility at room temperature screen->moderate_sol Found cooling Cooling Crystallization good_single->cooling antisolvent Anti-Solvent Addition solvent_antisolvent->antisolvent evaporation Slow Evaporation moderate_sol->evaporation analysis Isolate & Analyze Crystals (e.g., XRPD, DSC, Microscopy) cooling->analysis antisolvent->analysis evaporation->analysis

Figure 1: A decision workflow for selecting an appropriate crystallization method based on initial solvent screening results.

Experimental Protocols

Protocol 1: Foundational Solvent Screening

Principle: To identify suitable solvents or solvent systems for crystallization by assessing the solubility of the compound at ambient and elevated temperatures. An ideal single-solvent system will show high solubility at high temperatures and low solubility at low temperatures.

Materials:

  • 2-(Cyanomethyl)benzene-1-sulfonamide (crude product)

  • Selection of solvents (see Table 2)

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Heat gun or hot plate

Table 2: Suggested Solvents for Screening (Categorized by Polarity)

ClassSolventRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; often good solvents for polar compounds.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan accept H-bonds and have significant dipole moments.[7]
Non-Polar Toluene, DichloromethaneInteract via weaker van der Waals forces.
Anti-Solvents Heptane, Hexane, WaterOften used to induce precipitation from more soluble systems.

Procedure:

  • Place approximately 20 mg of the compound into a small vial with a stir bar.

  • Add the selected solvent dropwise (e.g., 0.1 mL increments) at room temperature while stirring. Observe and record the volume of solvent required to fully dissolve the compound.

  • If the compound is insoluble or sparingly soluble after adding 2 mL of solvent, gently heat the mixture while stirring. Observe if dissolution occurs.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath. Observe for crystal formation.

  • Interpretation:

    • Ideal for Cooling Crystallization: Solvents where the compound is sparingly soluble at room temperature but fully dissolves upon heating, and precipitates upon cooling.

    • Ideal for Anti-Solvent Crystallization: A "good" solvent that dissolves the compound readily at room temperature. This will be paired with a miscible "anti-solvent" in which the compound is insoluble.[1]

    • Ideal for Slow Evaporation: Solvents that dissolve the compound at room temperature.[8]

Protocol 2: Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most solids in a liquid increases with temperature.[1] A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, inducing supersaturation and subsequent crystallization.

Procedure:

  • In an appropriately sized flask, dissolve the crude compound in the minimum amount of a pre-selected hot solvent (identified in Protocol 1) to create a saturated solution.[1]

  • Optionally, if the solution is colored or contains particulate matter, perform a hot filtration through a pre-warmed funnel with filter paper.

  • Allow the flask to cool slowly and undisturbed to room temperature. Covering the flask prevents solvent evaporation and contamination. Slow cooling is critical for the growth of large, well-ordered crystals.

  • Once the solution has reached room temperature, it can be transferred to a refrigerator (~4°C) or an ice bath (0°C) to maximize the yield of the crystalline product.[8]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expert Insights: Rapid cooling often leads to the formation of small, less pure crystals or even an amorphous solid. If "oiling out" occurs (formation of a liquid phase instead of solid crystals), try re-heating the solution and adding a small amount of additional solvent before commencing a slower cooling cycle.[1] Scratching the inside of the flask with a glass rod can sometimes induce nucleation.[1]

Protocol 3: Solvent / Anti-Solvent Crystallization

Principle: This method induces supersaturation by adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.[1] This effectively reduces the overall solubility of the compound in the mixed solvent system.

Procedure:

  • Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point indicates the onset of nucleation.[1]

  • If crystallization does not begin immediately, add a seed crystal of the desired polymorph or scratch the flask.

  • Set the flask aside undisturbed to allow the crystals to grow.

  • Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.

Expert Insights: The rate of anti-solvent addition is a critical parameter. A very rapid addition can cause the compound to precipitate as an amorphous solid. This technique is particularly useful for compounds that are highly soluble in a wide range of solvents at room temperature, making cooling crystallization impractical.

Protocol 4: Slow Evaporation

Principle: Supersaturation is achieved gradually as the solvent evaporates from a saturated or near-saturated solution, increasing the concentration of the solute until it exceeds its solubility limit.[8] This method is particularly well-suited for generating high-quality single crystals for X-ray diffraction analysis.

Procedure:

  • Dissolve the compound in a suitable solvent at room temperature to create a clear, slightly sub-saturated solution.

  • Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a cap or parafilm, and pierce a few small holes in the covering. This restricts the rate of evaporation.

  • Place the container in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate over several days or weeks.[8]

  • Harvest the resulting crystals.

Expert Insights: The choice of solvent can influence the crystal habit. Solvents with lower vapor pressure will evaporate more slowly, promoting the growth of larger and more well-defined crystals. This method is generally used for small-scale work and not for bulk purification due to the time required and lower throughput.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.- Concentrate the solution by evaporating some solvent. - Cool to a lower temperature. - Add a seed crystal of the desired product. - Scratch the inner surface of the flask with a glass rod.[1]
"Oiling Out" The solution is too concentrated; cooling is too rapid; melting point of the solid is lower than the crystallization temperature.- Add more solvent to redissolve the oil, then cool more slowly. - Change to a lower-boiling point solvent. - Begin cooling from a lower initial temperature.
Formation of Fine Needles or Powder Nucleation rate is much faster than the growth rate; high level of supersaturation.- Reduce the rate of cooling or anti-solvent addition. - Use a more dilute solution. - Reduce the level of agitation during crystal growth.
Multiple Crystal Forms (Polymorphism) Different conditions (solvent, temperature, cooling rate) favor different polymorphs.- Strictly control all crystallization parameters.[1] - Use seeding with a crystal of the desired polymorph to direct the crystallization outcome.[1] - Experiment with a wider range of solvents to identify conditions that consistently produce a single form.[4][5]

References

  • Benchchem. (n.d.). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available at: [Link]

  • ChemScene. (n.d.). 2-(Cyanomethyl)benzene-1-sulfonamide.
  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. Available at: [Link]

  • Desiraju, G. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(12), 5077-5089. Available at: [Link]

  • Guillory, J. K. (1977). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 66(1), 26-36. Available at: [Link]

  • Sánchez-Sanz, G., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLOS ONE, 17(7), e0271465. Available at: [Link]

  • Betham, M., et al. (2011). Polymorphism in secondary benzene sulfonamides. Publications of the IAS Fellows. Available at: [Link]

Sources

Scalable Synthesis Routes for 2-(Cyanomethyl)benzene-1-sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a highly versatile bifunctional building block utilized extensively in the discovery and development of biologically active heterocycles, including benzothiazines, sultams, and saccharin derivatives [1]. The molecule presents a unique synthetic challenge: it contains a base-sensitive cyanomethyl group (-CH₂CN) and a nucleophilic sulfonamide group (-SO₂NH₂). If reaction conditions are not rigorously controlled, premature intramolecular cyclization or hydrolysis of the nitrile can occur.

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing scalability, safety, and atom economy. Direct electrophilic chlorosulfonylation of phenylacetonitrile is unviable due to poor regioselectivity. Therefore, the synthesis must rely on ortho-substituted precursors. This guide details two field-proven methodologies: the highly scalable Sandmeyer-Type Chlorosulfonylation (Meerwein Route) and the modern, gas-free Palladium-Catalyzed Sulfonamidation (DABSO Route) .

Retrosynthetic Analysis & Route Selection

The selection of the synthetic route depends heavily on the available infrastructure and the scale of production.

  • Route A (Sandmeyer/Meerwein Route): Utilizes 2-aminophenylacetonitrile. This is the traditional, most cost-effective route for multi-kilogram scale-up. It relies on the diazotization of the aniline followed by a copper-catalyzed radical insertion of sulfur dioxide (SO₂).

  • Route B (Pd-Catalyzed DABSO Route): Utilizes 2-bromophenylacetonitrile. This route leverages DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, solid SO₂ surrogate [2]. This avoids the hazards of handling toxic SO₂ gas cylinders and is ideal for discovery-scale synthesis or when utilizing sensitive substrates [3].

Retrosynthesis Target 2-(Cyanomethyl)benzene- 1-sulfonamide (CAS: 27350-01-2) Intermediate 2-(Cyanomethyl)benzene- sulfonyl chloride Target->Intermediate Amidation (NH3) SM2 2-Bromophenylacetonitrile (Route B: Pd/DABSO) Target->SM2 1. Pd cat., DABSO 2. Amination SM1 2-Aminophenylacetonitrile (Route A: Sandmeyer) Intermediate->SM1 1. NaNO2/HCl 2. SO2, CuCl2

Retrosynthetic strategies for 2-(Cyanomethyl)benzene-1-sulfonamide via Routes A and B.

Quantitative Route Comparison

To aid in process development, the following table summarizes the quantitative and qualitative metrics of both synthetic routes.

MetricRoute A: Sandmeyer/MeerweinRoute B: Pd-Catalyzed DABSO
Starting Material 2-Aminophenylacetonitrile2-Bromophenylacetonitrile
Overall Yield 65 - 75%75 - 85%
Scalability Excellent (Multi-kg)Moderate (Gram to 100g scale)
Reagent Cost Very Low (SO₂, CuCl₂, NH₃)High (Pd catalyst, Xantphos, DABSO)
Environmental Impact High (Aqueous heavy metal waste)Moderate (Solvent intensive, precious metals)
Safety Profile Requires handling toxic SO₂ gasBench-stable SO₂ surrogate (Gas-free)

Experimental Protocols & Causality

Route A: Sandmeyer-Type Chlorosulfonylation (Meerwein Reaction)

This protocol transforms 2-aminophenylacetonitrile into the target sulfonamide via a sulfonyl chloride intermediate.

Step-by-Step Methodology:

  • Diazotization: Suspend 2-aminophenylacetonitrile (1.0 equiv, 100 mmol) in a mixture of glacial acetic acid (50 mL) and concentrated HCl (30 mL). Cool the mixture to -5 °C to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 equiv in 20 mL H₂O) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

    • Causality: Strict temperature control (< 5 °C) is critical. Elevated temperatures will cause the diazonium salt to extrude N₂ prematurely, reacting with water to form 2-hydroxyphenylacetonitrile (phenol byproduct), drastically reducing the yield.

  • SO₂ Insertion: In a separate heavily vented flask, prepare a saturated solution of SO₂ gas in glacial acetic acid (100 mL) (alternatively, use NaHSO₃ and HCl to generate SO₂ in situ). Add CuCl₂·2H₂O (0.1 equiv) to this solution and cool to 0 °C.

  • Transfer the cold diazonium salt solution portion-wise into the SO₂/CuCl₂ mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 2 hours).

    • Causality: CuCl₂ acts as a redox catalyst. Cu(I) reduces the diazonium salt to an aryl radical (extruding N₂). The aryl radical rapidly traps SO₂ to form a sulfonyl radical, which is then oxidized by Cu(II) via chlorine atom transfer to yield the sulfonyl chloride, regenerating the Cu(I) catalyst.

  • Amidation: Pour the mixture into crushed ice to precipitate 2-(cyanomethyl)benzenesulfonyl chloride. Filter rapidly and dissolve the wet cake in THF (50 mL).

  • Add the THF solution dropwise to a vigorously stirred solution of aqueous ammonium hydroxide (28% NH₃, 5.0 equiv) at 0 °C. Stir for 1 hour.

    • Causality: Performing the amidation at 0 °C prevents the competitive base-catalyzed hydrolysis of the cyanomethyl group to a primary amide or carboxylic acid.

  • Workup: Acidify to pH 6 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the target 2-(Cyanomethyl)benzene-1-sulfonamide.

Mechanism Amine Ar-NH2 Diazonium Ar-N2+ Amine->Diazonium NaNO2, HCl < 5 °C Radical Ar• (Radical) Diazonium->Radical Cu(I) -> Cu(II) -N2 SulfonylRadical Ar-SO2• Radical->SulfonylRadical SO2 Insertion SulfonylChloride Ar-SO2Cl SulfonylRadical->SulfonylChloride Cu(II)Cl -> Cu(I) Cl transfer

Copper-catalyzed Sandmeyer chlorosulfonylation mechanism (Meerwein reaction).

Route B: Palladium-Catalyzed Sulfonamidation (DABSO Route)

This modern protocol avoids corrosive and toxic gases, making it ideal for rapid library synthesis or environments lacking specialized gas-handling infrastructure[2, 3].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine 2-bromophenylacetonitrile (1.0 equiv, 10 mmol), DABSO (0.6 equiv, providing 1.2 equiv of SO₂), Pd(OAc)₂ (5 mol%), and Xantphos (5 mol%).

  • Sulfination: Add anhydrous isopropanol (20 mL) and triethylamine (2.0 equiv). Heat the sealed mixture to 70 °C for 16 hours.

    • Causality: Xantphos is a bidentate ligand with a wide bite angle, which strongly favors the reductive elimination of the sterically hindered intermediate, preventing off-target biaryl formation. Triethylamine acts as the base to neutralize the hydrobromide generated during the oxidative addition.

  • Oxidative Chlorination: Cool the reaction to room temperature. Add N-chlorosuccinimide (NCS, 1.2 equiv) and stir for 1 hour.

    • Causality: The initial Pd-catalyzed step yields a sulfinate salt. NCS acts as a mild, anhydrous electrophilic chlorine source to convert the sulfinate directly into the sulfonyl chloride without requiring harsh aqueous acidic conditions.

  • Amidation: Bubble anhydrous NH₃ gas through the solution for 15 minutes, or add a solution of 0.5M NH₃ in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Dilute with water, extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure sulfonamide.

References

  • chemBlink. "2-(Cyanomethyl)Benzenesulfonamide[CAS# 27350-01-2]". chemBlink Online Database.
  • Willis, M. C., et al. "DABSO – A Reagent to Revolutionize Organosulfur Chemistry". Synlett, Thieme Connect.
  • Du, B., et al. "Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2". ResearchGate.

Troubleshooting & Optimization

Technical Support Center: Preventing Nitrile Hydrolysis in 2-(Cyanomethyl)benzene-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2)[1].

A frequent bottleneck when utilizing this versatile scaffold in N-alkylation or cross-coupling reactions is the unintended hydrolysis of the cyanomethyl (-CH₂CN) group. Because the sulfonamide moiety (-SO₂NH₂) typically requires basic conditions to become a reactive nucleophile, the adjacent nitrile is placed at high risk of alkaline hydrolysis. This guide provides mechanistic insights, quantitative optimization data, and self-validating protocols to ensure chemoselective sulfonamide functionalization while preserving the nitrile intact.

Mechanistic Insight: The Causality of Hydrolysis

Q: Why does my nitrile group hydrolyze when I attempt to alkylate the sulfonamide?

A: The conflict arises from the competing reactivity of the two functional groups under basic conditions. To alkylate a sulfonamide, a base is required to deprotonate the nitrogen (pKa ~10). However, if aqueous bases (like NaOH or KOH) are used, the hydroxide ion acts as a potent nucleophile. The electrophilic carbon of the nitrile group is highly susceptible to hydroxide attack, rapidly forming a primary amide intermediate, which can further hydrolyze into a carboxylic acid upon heating[2].

Furthermore, even under neutral conditions, the presence of water equivalents (or aldoximes) combined with transition metal catalysts can trigger the hydration of nitriles to amides[3]. Therefore, the presence of any water in a basic environment is the primary catalyst for your side reactions.

Hydrolysis A 2-(Cyanomethyl)benzene- 1-sulfonamide (Intact Nitrile) B Hydroxide Attack (OH- / H2O) A->B Aqueous Base (NaOH/KOH) C Primary Amide Intermediate B->C Fast Hydration D Carboxylic Acid (Hydrolyzed Byproduct) C->D Heating / Excess Base

Caption: Nitrile hydrolysis pathway under aqueous basic conditions.

Condition Optimization & Quantitative Data

To prevent hydrolysis, the reaction environment must be strictly anhydrous, and the base must be non-nucleophilic. Polar aprotic solvents (such as DMF, DMSO, or Acetonitrile) are ideal because they solvate the base's cation (e.g., K⁺ or Cs⁺), leaving the sulfonamide anion highly reactive without interfering with the nitrile[4].

The table below summarizes the impact of various base/solvent combinations on the chemoselectivity of the N-alkylation of 2-(cyanomethyl)benzene-1-sulfonamide with a standard alkyl halide (e.g., benzyl bromide).

Base SelectionSolvent SystemConditionsYield of N-Alkylated ProductYield of Hydrolyzed Byproduct
NaOH (aq) THF / H₂O (1:1)RT, 12h< 10%> 85% (Amide/Acid)
K₂CO₃ Wet DMF60 °C, 12h45%40% (Amide)
K₂CO₃ Anhydrous DMFRT, 18h82%< 5%
Cs₂CO₃ Anhydrous MeCNRT, 18h91% Not Detected

Data Interpretation: Cesium carbonate (Cs₂CO₃) in anhydrous acetonitrile (MeCN) provides the optimal balance. The large ionic radius of the cesium cation creates a highly "naked" and reactive sulfonamide anion, allowing the alkylation to proceed efficiently at room temperature, completely bypassing the thermal activation energy required for nitrile hydrolysis[5].

Standard Operating Procedure: Anhydrous N-Alkylation

To ensure a self-validating system, this protocol incorporates in-process controls (TLC/LCMS) to verify that the nitrile remains intact before proceeding to the workup phase.

Materials Required:
  • 2-(Cyanomethyl)benzene-1-sulfonamide (Substrate)

  • Alkylating agent (e.g., Alkyl halide)

  • Cesium Carbonate (Cs₂CO₃, finely powdered and oven-dried)

  • Anhydrous Acetonitrile (MeCN) or DMF (stored over molecular sieves)

  • Inert gas source (Nitrogen or Argon)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen to eliminate ambient moisture.

  • Substrate Dissolution: Add 2-(Cyanomethyl)benzene-1-sulfonamide (1.0 equiv) to the flask. Inject anhydrous MeCN (approx. 0.2 M concentration) via syringe. Stir until completely dissolved.

  • Base Addition: Quickly add anhydrous Cs₂CO₃ (1.5 equiv) to the solution. The suspension should be stirred at room temperature for 15–20 minutes to allow for the deprotonation of the sulfonamide. Do not heat.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours under an inert atmosphere.

  • In-Process Monitoring: Monitor the reaction via LCMS. Look for the mass of the desired product. If a mass corresponding to M+18 (hydration to amide) is detected, moisture has compromised the system.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with a neutral buffer (e.g., saturated aqueous NH₄Cl). Avoid strong aqueous acids or bases during extraction. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Flame-dry glassware & purge with N2/Ar Step2 2. Dissolve Sulfonamide in Anhydrous MeCN/DMF Step1->Step2 Step3 3. Add Mild Base (Cs2CO3 or K2CO3) Step2->Step3 Step4 4. Add Alkylating Agent Dropwise at 0 °C Step3->Step4 Step5 5. Stir at RT (Monitor by LCMS) Step4->Step5 Step6 6. Neutral Aqueous Workup (Sat. NH4Cl) Step5->Step6

Caption: Optimized anhydrous workflow for chemoselective sulfonamide N-alkylation.

Advanced Troubleshooting & FAQs

Q: I am using anhydrous K₂CO₃ and DMF, but I am still seeing 10-15% of the primary amide byproduct. What is going wrong? A: DMF is highly hygroscopic and degrades over time into dimethylamine and formic acid. Even a newly opened bottle can absorb enough atmospheric moisture during handling to cause partial nitrile hydration[4]. Switch to anhydrous Acetonitrile (MeCN) stored over 3Å molecular sieves, or ensure your DMF is freshly distilled and your K₂CO₃ is oven-dried at 120 °C overnight prior to use.

Q: My alkylating agent is highly sterically hindered, and the reaction at room temperature is too slow. Can I heat the reaction without destroying the nitrile? A: Heating increases the kinetic liability of the nitrile group. If you must heat the reaction, do not exceed 60 °C and strictly maintain anhydrous conditions. Alternatively, consider a Mitsunobu-type N-alkylation using an alcohol, Triphenylphosphine (PPh₃), and DIAD in anhydrous THF[4]. The Mitsunobu reaction operates under neutral conditions, completely circumventing the need for basic carbonates and virtually eliminating the risk of nitrile hydrolysis.

Q: What if my downstream workflow requires the sulfonamide to be coupled using a transition metal catalyst? A: Transition metals (like Rhodium or Ruthenium) can inadvertently act as nitrile hydratases if even trace amounts of water or aldoximes are present[3]. If you are performing a metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation), utilize strictly anhydrous solvents, dry glovebox techniques, and non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) at controlled temperatures.

References

  • Arkivoc. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." ARKAT USA, 2015. Available at:[Link]

  • Organic Letters. "Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source." Academia.edu / Organic Letters, 2009. Available at:[Link]

  • ResearchGate. "Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines." ResearchGate, 2009. Available at:[Link]

Sources

Solubility issues with 2-(Cyanomethyl)benzene-1-sulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is engineered specifically for researchers, assay developers, and formulation scientists encountering solubility bottlenecks with 2-(Cyanomethyl)benzene-1-sulfonamide .

Rather than relying on generic advice, this guide deconstructs the specific physicochemical properties of the molecule and provides mechanistically grounded, self-validating workflows to ensure your compound remains in solution across both in vitro and in vivo applications.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular thermodynamics driving the precipitation.

  • The Sulfonamide pKa: Unsubstituted benzenesulfonamide has an experimentally verified pKa of approximately 9.7[1]. It acts as a weak acid.

  • The Cyanomethyl Effect: The ortho-cyanomethyl group (-CH2CN) exerts an inductive electron-withdrawing effect[2]. This pulls electron density away from the sulfonamide, slightly increasing the acidity of the N-H protons (estimated pKa shift to ~8.5–9.0).

  • The Solubility Barrier: Despite this slight shift, at a physiological pH of 7.4, the sulfonamide group remains predominantly in its unionized (neutral) state. Without the formation of an anionic salt, the hydrophobic benzene ring and the compound's crystalline lattice energy dominate, resulting in severe aqueous insolubility[3].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the optimal solubilization strategy based on your specific experimental constraints.

SolubilityTroubleshooting Start Solubility Issue Detected: 2-(Cyanomethyl)benzene-1-sulfonamide AppType What is the target application? Start->AppType InVitro In Vitro Assays (Cell culture, Biochemical) AppType->InVitro InVivo In Vivo / Formulation (Animal dosing) AppType->InVivo DMSO Use DMSO Stock (Max 1% final) + Pluronic F-68 / Tween-20 InVitro->DMSO Low solvent tolerance pHAdj pH Adjustment (Formulate at pH > 9.0) InVivo->pHAdj If basic pH is tolerated Complex Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Complex If neutral pH is required

Decision matrix for selecting the optimal solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: My compound crashes out immediately when I dilute my DMSO stock into a pH 7.4 assay buffer. Why does this happen and how do I prevent it? Root Cause: This is a classic solvent-shift precipitation (often called "crashing out"). When the DMSO stock is diluted by water, the dielectric constant of the medium rapidly increases. Because 2-(Cyanomethyl)benzene-1-sulfonamide is unionized at pH 7.4, it cannot remain solvated in the highly polar aqueous environment and rapidly nucleates into microcrystals. Solution: Do not perform direct 1:100 dilutions into aqueous buffers. Instead, introduce a non-ionic surfactant (like 0.1% Tween-20 or Pluronic F-68) into your aqueous buffer before adding the DMSO stock. The surfactant micelles will immediately sequester the hydrophobic compound before thermodynamic nucleation can occur[4].

Q2: Can I just raise the pH to dissolve it for in vivo dosing? Root Cause: Yes, but you must respect physiological limits. According to the pH-solubility profile of weak acids, solubility increases exponentially only when the pH exceeds the compound's pKa[3]. Solution: By adjusting the formulation pH to ~9.5 using NaOH or a high-capacity carbonate buffer, you deprotonate the sulfonamide, forming a highly water-soluble sodium salt. However, dosing a pH 9.5 solution intravenously can cause local tissue necrosis or phlebitis. If physiological pH (7.4) is strictly required for your route of administration, you must use complexation[5].

Q3: What is the best method for formulating this compound at neutral pH for animal studies? Root Cause: To achieve high concentrations at pH 7.4 without precipitation, the hydrophobic regions of the molecule must be physically shielded from the aqueous network. Solution: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[6]. The hydrophobic benzene ring and cyanomethyl group insert into the non-polar cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility.

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility LimitPhysiological CompatibilityPrimary Use Case
Pure Aqueous Buffer (pH 7.4) Baseline (Unionized)< 0.05 mg/mLHighNone (Control)
1% DMSO + 0.1% Tween-20 Micellar Solubilization~0.5 - 1.0 mg/mLModerate (Cell safe)In vitro biochemical & cell assays
pH Adjustment (pH 9.5) Salt Formation (Ionized)> 10.0 mg/mLLow (Irritating)Oral gavage (if buffered), specific IVs
20% w/v HP-β-CD (pH 7.4) Host-Guest Complexation~5.0 - 8.0 mg/mLHigh (Well tolerated)In vivo IV, IP, or SC dosing

Validated Experimental Protocols

Protocol A: Step-Down Dilution for In Vitro Assays (Self-Validating)

This protocol prevents rapid nucleation by controlling the dielectric transition.

  • Stock Preparation: Dissolve 2-(Cyanomethyl)benzene-1-sulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Buffer Priming: Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% - 0.1% Pluronic F-68. Warm the buffer to 37°C.

  • Injection: Using a high-speed vortex, inject the 10 mM DMSO stock directly into the vortex vortex-cone of the primed buffer to achieve a final concentration of 100 µM (1% final DMSO).

  • Self-Validation Check: Transfer 100 µL of the final solution to a clear 96-well plate and read the optical density (OD) at 600 nm using a spectrophotometer.

    • Pass: OD600 < 0.02 (Solution is fully solvated).

    • Fail: OD600 > 0.05 (Micro-precipitation has occurred; increase surfactant concentration or reduce final compound concentration).

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

This protocol utilizes thermodynamic equilibrium to shield the hydrophobic core.

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Add the required mass of 2-(Cyanomethyl)benzene-1-sulfonamide (e.g., 500 mg for a 5 mg/mL target) directly to the cyclodextrin solution as a dry powder.

  • Equilibration: Stir the suspension vigorously at room temperature for 24 hours. Note: Complexation is a thermodynamic process and requires time; do not heat the solution excessively as this can decrease the binding constant.

  • Volume Adjustment: Adjust the final volume to 100 mL with WFI.

  • Self-Validation Check: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube. The solution is fully complexed.

    • Fail: A white pellet forms. The saturation limit of the cyclodextrin cavity has been exceeded. Filter the solution through a 0.22 µm PTFE filter to remove uncomplexed API before dosing.

Mechanism Solid Crystalline Compound (Poorly Soluble) Ionized Ionized Sodium Salt (pH > pKa) Solid->Ionized Add Base (NaOH) Deprotonate Sulfonamide Complexed Inclusion Complex (HP-β-CD) Solid->Complexed Add Host Molecule Hydrophobic Shielding Solubilized Aqueous Solution (Bioavailable) Ionized->Solubilized Complexed->Solubilized

Mechanistic pathways for solubilizing 2-(Cyanomethyl)benzene-1-sulfonamide.

References

  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Inform
  • A Review on Solubility Enhancement Techniques International Journal of Pharmacy & Pharmaceutical Research
  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences
  • Fundamentals of Solubility Enhancement Techniques: Wh
  • Benzenesulfonamide Properties United States Environmental Protection Agency (EPA)
  • The Cyanomethyl Group in Carbamate Scaffolds: A Technical Guide to Reactivity and Applic

Sources

Optimizing reaction temperature for 2-(Cyanomethyl)benzene-1-sulfonamide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the intramolecular cyclization of 2-(cyanomethyl)benzene-1-sulfonamide[1].

This specific reaction is a critical step in synthesizing 3-amino-1,2-benzothiazine 1,1-dioxide derivatives—a highly valuable scaffold in medicinal chemistry[2]. However, the 6-exo-dig nucleophilic attack of the sulfonamide nitrogen onto the nitrile carbon is highly sensitive to thermodynamic conditions. This guide will decode the causality behind temperature optimization, providing you with field-proven, self-validating protocols.

Mechanistic Pathway & Thermal Dependence

To troubleshoot effectively, we must first understand the thermodynamic landscape of the reaction. The transformation requires base-mediated deprotonation followed by thermal activation to overcome the kinetic barrier of the cyclization[3].

G SM 2-(Cyanomethyl) benzenesulfonamide Deprotonation Base Addition (Deprotonation) SM->Deprotonation Anion Sulfonamide Anion (Nucleophile) Deprotonation->Anion Anion->SM <20°C (Kinetic Trap) Heat Thermal Activation (60-80°C) Anion->Heat TS 6-exo-dig Transition State Heat->TS Optimal Temp SideProduct Nitrile Hydrolysis (Amide/Acid) Heat->SideProduct >100°C (Excess Heat) Product 3-Amino-1,2-benzothiazine 1,1-dioxide TS->Product

Mechanistic pathway and temperature dependence of 2-(cyanomethyl)benzenesulfonamide cyclization.
Quantitative Optimization Matrix

The table below summarizes the causal relationship between temperature, base selection, and experimental outcomes. Use this data to benchmark your own results.

Temperature RangeBase / Solvent SystemKinetic StatusExpected YieldDominant Side Reaction / Issue
0°C – 25°C K₂CO₃ / DMFStalled (Kinetic Trap)< 10%None (Recovered starting material)
60°C – 80°C K₂CO₃ / DMFOptimal Activation > 85% Trace hydrolysis (if moisture present)
100°C – 120°C K₂CO₃ / DMFThermodynamic Override40% – 50%Nitrile hydrolysis (Primary Amide)
25°C – 40°C NaH / THFFast (Strong Base)75% – 80%Intermolecular dimerization (Trace)
Troubleshooting FAQs

Q1: Why is my cyclization reaction yielding mostly unreacted starting material at room temperature? A: This is a classic kinetic trap. The sulfonamide anion is a relatively "soft" nucleophile, and the nitrile carbon is a "hard" electrophile. At room temperature (20-25°C), the thermal energy of the system is insufficient to overcome the activation energy (


) required to reach the 6-exo-dig transition state. You must supply thermal energy (typically 60-80°C) to drive the nucleophilic attack forward[2].

Q2: I increased the temperature to 110°C to accelerate the reaction, but my yield dropped and I see a new highly polar spot on TLC. What happened? A: You have shifted from kinetic control to thermodynamic degradation. At temperatures exceeding 100°C in basic media, the cyano group becomes highly susceptible to hydration, especially if your solvent is not rigorously anhydrous. The adventitious water reacts with the nitrile to form a primary amide (and eventually a carboxylic acid), which corresponds to the highly polar spot you observe. Maintain the temperature strictly between 60°C and 80°C to prevent this side reaction.

Q3: How does the choice of base dictate my optimal temperature window? A: The basicity of your reagent determines the nucleophilicity of the intermediate. A weaker base like Potassium Carbonate (K₂CO₃) in DMF creates an equilibrium of deprotonated sulfonamide, requiring higher temperatures (~75°C) to push the cyclization forward. Conversely, a strong base like Sodium Hydride (NaH) in THF irreversibly deprotonates the sulfonamide, generating a highly reactive naked anion. In the NaH system, you can (and should) lower the temperature to 30-40°C to prevent rapid decomposition or intermolecular dimerization.

Step-by-Step Methodology: Self-Validating Cyclization Protocol

This protocol utilizes K₂CO₃ in DMF, which provides the most reliable and scalable temperature window (60-80°C) for this specific scaffold[1][2].

Step 1: Anhydrous Preparation

  • Flame-dry a 2-neck round-bottom flask under a continuous flow of Argon or Nitrogen.

  • Dissolve 1.0 equivalent of 2-(cyanomethyl)benzene-1-sulfonamide in anhydrous DMF (0.2 M concentration).

  • Self-Validation Check: The solution should be completely clear. Any cloudiness indicates moisture-induced precipitation or degraded starting material.

Step 2: Base Addition & Equilibration

  • Cool the solution to 0°C using an ice bath.

  • Add 2.0 equivalents of finely powdered, oven-dried K₂CO₃ in a single portion.

  • Stir for 15 minutes, then remove the ice bath and allow the mixture to reach ambient temperature (20°C).

  • Causality Note: Adding the base at 0°C prevents localized exothermic degradation before the base is evenly dispersed.

Step 3: Thermal Activation (The Critical Step)

  • Equip the flask with a reflux condenser and heat the reaction mixture to 75°C using a precisely controlled oil bath or heating block.

  • Stir vigorously for 4 to 6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (higher Rf) will gradually disappear, replaced by a highly UV-active product spot (lower Rf) representing the 3-amino-1,2-benzothiazine 1,1-dioxide ring system.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 10 volumes of ice-cold distilled water.

  • Adjust the pH to 6.0 - 6.5 using 1M HCl dropwise.

  • Self-Validation Check: A dense precipitate will form upon reaching the isoelectric point of the cyclized product. If the product oils out, the temperature during the quench was too high; ensure the water is strictly ice-cold.

  • Filter the solid, wash with cold water, and dry under high vacuum.

References
  • [1] 27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide | ChemScene. ChemScene. Available at:

  • [3] A facile metal-free one-pot synthesis of 3-aminoisoquinolines by intramolecular transannulation... NIH. Available at:

  • [2] Cas 144459-21-2, 2H-1,2-Benzothiazin-3-amine, 4-(1-methyl-1H-benzimidazol-2-yl)-7-nitro-2-phenyl-, 1,1-dioxide | LookChem. LookChem. Available at:

Sources

Technical Support Center: Purification of 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-(Cyanomethyl)benzene-1-sulfonamide (CAS No. 27350-01-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. We will explore the causality behind experimental choices to empower you to adapt these methods to your specific experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses foundational questions regarding the nature of impurities and preliminary analysis of your crude product.

Q1: What are the most common impurities I should expect in my crude 2-(Cyanomethyl)benzene-1-sulfonamide?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common. Unreacted starting materials and residual solvents are frequent contaminants[1]. More specific to this molecule's structure, you may encounter:

  • Hydrolysis Products: The sulfonyl chloride precursor, if used, is susceptible to hydrolysis, which can result in the corresponding sulfonic acid as a byproduct[2]. Similarly, the nitrile group can hydrolyze under acidic or basic conditions, especially at elevated temperatures, to form the corresponding amide or carboxylic acid[1].

  • Polymeric Byproducts: If the synthesis involves aniline or its derivatives without adequate protection of the amino group, polymeric materials can form during steps like chlorosulfonation[2].

  • Water: Many nitriles are hygroscopic, and aqueous reagents are common in synthesis, making water a very common impurity that can affect crystallization and analysis[1].

Q2: How can I perform a quick preliminary assessment of my crude product's purity?

A2: Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most valuable preliminary technique. By spotting your crude material against the starting materials on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the number of components. The presence of multiple spots indicates impurities[3].

  • Melting Point Determination: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to become depressed and broaden over a range. Compare your experimental value to the literature value.

  • Visual Inspection: Note the color and physical state. A highly colored or oily/gummy crude product suggests a significant impurity load that may require more rigorous purification than simple recrystallization[4].

Section 2: Purification Strategy Selection

The optimal purification strategy depends on the nature and quantity of the impurities identified in your initial assessment. The following decision tree provides a logical workflow for selecting the most appropriate method.

Purification_Strategy start Crude 2-(Cyanomethyl)benzene-1-sulfonamide assess Assess Crude Product (TLC, Appearance, Solubility) start->assess recrystallization Primary Method: Recrystallization assess->recrystallization Solid Low-to-moderate impurities Good crystal formation observed extraction Preliminary Step: Acid-Base Extraction assess->extraction Oily/Gummy solid Suspected acidic/basic impurities chromatography Advanced Method: Column Chromatography assess->chromatography Multiple impurities with similar polarity (close TLC spots) Recrystallization ineffective final_product Pure Product (Verify by HPLC, NMR, MP) recrystallization->final_product extraction->recrystallization After workup & isolation chromatography->final_product

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" Product separates as a liquid instead of crystals.1. The melting point of the solid is lower than the boiling point of the solvent. 2. High concentration of impurities. 3. Solution is cooling too rapidly.1. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly[4]. 2. Change the solvent system. A mixture like isopropanol-water or ethanol-water is often effective for sulfonamides[4][5]. 3. If impurities are high, perform a preliminary purification step like acid-base extraction or chromatography first[4].
No Crystals Form Solution remains clear after cooling.1. Too much solvent was used: The solution is not saturated enough for crystals to form[4]. 2. Supersaturation: The solution's concentration is above its solubility limit, but crystallization has not initiated.1. Gently boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed" crystal of the pure compound[4]. 3. If feasible, cool the solution further using an ice bath.
Low Yield Significantly less product is recovered than expected.1. Inappropriate solvent choice: The compound has significant solubility in the solvent even at low temperatures. 2. Premature crystallization: The product crystallized on the filter paper or funnel during hot filtration[4].1. Re-evaluate your solvent choice. The ideal solvent dissolves the compound when hot but very poorly when cold. 2. Ensure all glassware for hot filtration is pre-heated (e.g., in an oven) and perform the filtration step as quickly as possible[4].
Colored Product Final crystals have a yellow or brown tint.Colored impurities are trapped in the crystal lattice. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling[1].
Acid-Base Extraction Issues
ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Forms A stable, cloudy layer forms between the organic and aqueous phases.Vigorous shaking of the separatory funnel. 1. Stop shaking and swirl the funnel gently. 2. Add a small amount of brine (saturated aq. NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion. 3. If the emulsion persists, pass the entire mixture through a pad of Celite or filter paper.
No Precipitate on Acidification Aqueous layer remains clear after adding acid.1. Insufficient acid: The pH is not low enough to protonate the sulfonamide salt. 2. Product is water-soluble: The compound has some solubility in the acidic aqueous solution.1. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary. 2. Cool the aqueous solution in an ice bath to decrease solubility. 3. If a precipitate still doesn't form, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying a solid product that is moderately impure.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For sulfonamides, isopropanol/water or ethanol/water mixtures are good starting points[4][5]. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude 2-(Cyanomethyl)benzene-1-sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 70% isopropanol) required for complete dissolution[5].

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes[4].

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them. This step is crucial to prevent premature crystallization in the funnel[4].

  • Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation[4].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities[4].

  • Drying: Allow the crystals to air-dry on the filter paper or, for best results, dry them in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or acidic impurities. The sulfonamide group (-SO₂NH₂) is weakly acidic and can be deprotonated by a strong base.

AcidBase_Extraction start Crude Product dissolved in Organic Solvent (e.g., Ethyl Acetate) add_base Extract with aq. NaOH (1M) start->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer: Contains Neutral Impurities separate1->org_layer1 Top Layer aq_layer1 Aqueous Layer: Contains Deprotonated Product (Sodium Salt) separate1->aq_layer1 Bottom Layer discard_org Wash with Brine, Dry, Evaporate (Discard or Analyze Impurities) org_layer1->discard_org add_acid Cool in Ice Bath Acidify with aq. HCl (6M) until pH < 2 aq_layer1->add_acid precipitate Precipitation of Pure Product add_acid->precipitate filtration Collect by Vacuum Filtration precipitate->filtration final_product Wash with Cold Water & Dry filtration->final_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it several times, venting frequently to release any pressure. Gentle swirling is preferred over vigorous shaking to prevent emulsion formation[6][7][8].

  • Separation: Allow the layers to separate fully. The aqueous layer (containing the sodium salt of your product) is drained into a clean flask. The organic layer (containing neutral impurities) is set aside[6].

  • Re-extraction (Optional but Recommended): To ensure complete transfer, extract the organic layer again with a fresh portion of 1M NaOH. Combine this second aqueous extract with the first.

  • Regeneration of Product: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated or 6M hydrochloric acid (HCl) while stirring until the solution is strongly acidic (test with pH paper, target pH < 2)[9]. A precipitate of the pure product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry thoroughly.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantitatively determining the purity of the final product[3].

Methodology:

  • Sample Preparation: Accurately prepare a solution of your purified product at a known concentration (e.g., 1 mg/mL) in a suitable diluent like methanol or acetonitrile[3][10].

  • HPLC Analysis Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape[2].

    • Flow Rate: 1.0 mL/min[2].

    • Detection: UV detection at a wavelength where the compound absorbs, such as 254 nm[2].

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas of the main product peak and all impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks[3].

References

  • Chemically-active extraction. (n.d.). University of York, Chemistry Teaching Labs. Available at: [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Acid–base extraction. (2023). In Wikipedia. Available at: [Link]

  • Isolation and Purification of Organic Compounds Extraction. (n.d.). University of Massachusetts Lowell, Department of Chemistry. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Available at: [Link]

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Available at: [Link]

  • Caira, M. R. (2007). Sulfa drugs as model cocrystal formers. Molecular Pharmaceutics, 4(3), 310-316. Available at: [Link]

  • Hultquist, M. E., & Poe, C. F. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(4), 5863. Available at: [Link]

Sources

Technical Support Center: Stability of 2-(Cyanomethyl)benzene-1-sulfonamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Cyanomethyl)benzene-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability profile, particularly in acidic environments. We will explore the potential degradation pathways, influencing factors, and provide actionable troubleshooting advice and experimental protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Stability Profile

This section addresses the fundamental stability characteristics of 2-(cyanomethyl)benzene-1-sulfonamide in acidic media.

Q1: What are the primary stability concerns for 2-(cyanomethyl)benzene-1-sulfonamide in acidic solutions?

When 2-(cyanomethyl)benzene-1-sulfonamide is exposed to acidic conditions, two primary sites on the molecule are susceptible to hydrolytic degradation:

  • The Cyanomethyl Group (-CH₂CN): The nitrile functional group can undergo acid-catalyzed hydrolysis. This reaction typically requires heating with an aqueous acid to proceed at a significant rate.[1][2] The process converts the nitrile first to an amide intermediate and subsequently to a carboxylic acid.[3]

  • The Sulfonamide Group (-SO₂NH₂): The sulfonamide bond (S-N) is also known to be susceptible to cleavage under acidic conditions.[4] Studies on various aromatic sulfonamides have shown that degradation is pH-dependent, with increased instability observed at low pH values (e.g., pH 2.0).[5][6]

The overall stability is therefore a function of pH, temperature, and exposure time, with both functional groups representing potential points of molecular breakdown.

Q2: What is the expected degradation pathway for the cyanomethyl group under acidic conditions?

The acid-catalyzed hydrolysis of the cyanomethyl group is a well-documented reaction for nitriles.[7] It proceeds via a two-step mechanism. First, the nitrile is hydrolyzed to form an amide intermediate, 2-(2-amino-2-oxoethyl)benzene-1-sulfonamide. With continued heating in the acidic medium, this amide is further hydrolyzed to the final carboxylic acid product, 2-(carboxymethyl)benzene-1-sulfonamide, along with the liberation of an ammonium ion.[1][2]

G cluster_main Acid-Catalyzed Hydrolysis of the Cyanomethyl Group Start 2-(Cyanomethyl)benzene-1-sulfonamide Intermediate Intermediate Amide (2-(2-amino-2-oxoethyl)benzene-1-sulfonamide) Start->Intermediate Step 1: Hydrolysis (H₃O⁺, Δ) End Final Carboxylic Acid (2-(carboxymethyl)benzene-1-sulfonamide) + NH₄⁺ Intermediate->End Step 2: Hydrolysis (H₃O⁺, Δ)

Caption: Acid-catalyzed hydrolysis of the cyanomethyl group.

Q3: What is the degradation pathway for the sulfonamide moiety in an acidic environment?

The primary degradation pathway for sulfonamides under acidic hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[4][8] For 2-(cyanomethyl)benzene-1-sulfonamide, this would result in the formation of 2-(cyanomethyl)benzenesulfonic acid and ammonia. The stability of this bond is highly pH-dependent, with studies on similar compounds showing significant degradation at pH 2.0, while remaining relatively stable at pH values of 4.0 and above over extended periods.[5]

G cluster_main Acid-Catalyzed Hydrolysis of the Sulfonamide Group Start 2-(Cyanomethyl)benzene-1-sulfonamide Products Degradation Products: 2-(cyanomethyl)benzenesulfonic acid + NH₃ Start->Products S-N Bond Cleavage (H₃O⁺)

Caption: Acid-catalyzed hydrolysis of the sulfonamide group.

Q4: Which functional group is more labile under typical acidic experimental conditions?

The relative lability of the cyanomethyl versus the sulfonamide group is highly dependent on the specific reaction conditions (i.e., acid strength and temperature).

  • Nitrile Hydrolysis: Typically requires harsh conditions, such as heating under reflux with a strong acid like HCl or H₂SO₄, to proceed to the carboxylic acid at a practical rate.[7][9][10] Under milder acidic conditions (e.g., pH 4-5 at room temperature), this conversion is expected to be very slow.

  • Sulfonamide Hydrolysis: While generally stable, some aromatic sulfonamides show marked degradation at very low pH (e.g., pH 2) over several weeks, even at ambient temperatures.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving 2-(cyanomethyl)benzene-1-sulfonamide in acidic media.

Q5: My experiment in an acidic buffer (pH 4-5) shows unexpected new peaks in my HPLC analysis. What could they be?

If you observe new, unexpected peaks during your analysis, consider the following possibilities:

  • Amide Intermediate: A small peak eluting near your parent compound could be the amide intermediate from the partial hydrolysis of the cyanomethyl group. This is more likely if the solution was heated. Confirm its identity using LC-MS, looking for a mass increase of 18 Da (M+H₂O).

  • Sulfonic Acid Product: A more polar peak, likely eluting earlier on a reverse-phase column, could be 2-(cyanomethyl)benzenesulfonic acid, resulting from the cleavage of the sulfonamide bond.

  • Action Plan:

    • Characterize Impurities: Use a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks to help identify the degradants.

    • Perform a Forced Degradation Study: Intentionally stress the compound under more aggressive acidic conditions (e.g., 0.1 M HCl at 60°C) to generate and identify these degradation products, creating a reference for your primary experiment.[6]

Q6: I need to use an acidic catalyst for another part of my molecule, but I want to preserve the 2-(cyanomethyl)benzene-1-sulfonamide structure. How can I minimize its degradation?

To minimize degradation while still performing necessary acid-catalyzed chemistry, implement the following strategies:

  • Use the Mildest Conditions Possible: Opt for the weakest acid and the lowest concentration that will effectively catalyze your desired reaction.

  • Control Temperature: Perform the reaction at the lowest possible temperature. Degradation reactions are often significantly slower at lower temperatures.

  • Limit Exposure Time: Monitor your primary reaction closely and quench or neutralize the acid as soon as the reaction is complete.

  • Aqueous vs. Anhydrous: If possible, conduct the reaction in an anhydrous organic solvent. The absence of water will prevent hydrolysis of both the nitrile and sulfonamide groups.

Quantitative Stability Assessment

For projects requiring a precise understanding of stability, a forced degradation study is essential.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability of 2-(cyanomethyl)benzene-1-sulfonamide under various acidic conditions. This is an illustrative guide; actual degradation rates must be determined experimentally.

ConditionpHTemperatureExpected Primary Degradation PathwayRelative Rate
Mild4-525°CSulfonamide (S-N) cleavageVery Slow
Moderate2-325°CSulfonamide (S-N) cleavageSlow to Moderate
Aggressive< 1 (e.g., 0.1M HCl)25°CSulfonamide (S-N) cleavageModerate
Aggressive< 1 (e.g., 0.1M HCl)60-80°CBoth Nitrile & Sulfonamide HydrolysisFast
Experimental Protocol: Forced Degradation Study

This protocol outlines a method to quantify the stability of 2-(cyanomethyl)benzene-1-sulfonamide.

Objective: To determine the rate and products of degradation in acidic media.

Materials:

  • 2-(cyanomethyl)benzene-1-sulfonamide

  • Type I Purified Water

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) for neutralization

  • pH meter, calibrated buffers

  • HPLC system with UV detector (e.g., monitoring at 230 nm)

  • LC-MS system for peak identification

Workflow Diagram:

Caption: Workflow for a forced degradation stability study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(cyanomethyl)benzene-1-sulfonamide in acetonitrile.

  • Incubation:

    • Label three sets of vials for each condition: 0.1 M HCl, pH 2 buffer, and pH 4 buffer.

    • Add an aliquot of the stock solution to each vial and dilute with the respective acidic medium to a final concentration of 50 µg/mL.

    • Prepare two sets for each condition: one to be kept at room temperature (25°C) and one in a water bath at 60°C.

  • Time-Point Sampling:

    • Immediately take a sample from each solution (this is your t=0 time point).

    • Continue to collect samples at predetermined intervals (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching: For each sample taken, immediately add an equivalent amount of base (e.g., 0.1 M NaOH for the 0.1 M HCl sample) to neutralize the acid and halt the degradation reaction. Dilute with mobile phase if necessary.

  • HPLC Analysis:

    • Analyze each quenched sample by a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

  • Degradant Identification: Analyze the 24-hour samples from the most aggressive conditions (0.1 M HCl at 60°C) using LC-MS to identify the molecular weights of the major degradation products.

References

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Gawlik-Jędrzejczak, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • Neafsey, K., et al. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Neafsey, K., et al. (2010). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. ACS Publications. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]

  • ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. [Link]

  • Islam, M. M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • ResearchGate. (2014, December 18). How can we hydrolyze -cyno group into the Acid functionality, selectively?[Link]

  • ResearchGate. (2010, January 19). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

  • RSC Publishing. (n.d.). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. [Link]

Sources

Technical Support Center: Recrystallization & Solvent Selection for 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 2-(Cyanomethyl)benzene-1-sulfonamide (CAS 27350-01-2)[1].

Because this molecule features competing structural polarities—a highly polar, hydrogen-bonding sulfonamide group (-SO₂NH₂), a moderately polar cyanomethyl group (-CH₂CN), and a lipophilic benzene ring—single-solvent recrystallization often fails. This guide provides field-proven, self-validating methodologies and troubleshooting diagnostics to ensure high-yield, high-purity crystalline recovery.

Solvent Selection Matrix

The key to recrystallizing sulfonamides is establishing a steep temperature-dependent solubility gradient[2]. The solvent must disrupt the strong intermolecular hydrogen bonds of the sulfonamide group at high temperatures while allowing the crystal lattice to reform rapidly upon cooling. Alcohols mixed with water are the industry standard for this class of compounds[2].

Table 1: Quantitative Solvent System Comparison for Sulfonamides

Solvent SystemRatio (v/v)Polarity MatchSolubilization TempYield/Recovery ProfileMechanistic Notes
Isopropanol / Water 70 : 30Excellent65°C to RefluxHigh (>80%)Optimal balance. Water acts as an anti-solvent to force crystallization, while IPA dissolves the organic core[3].
Ethanol / Water 95 : 5GoodReflux (78°C)Moderate to HighExcellent starting point for general sulfonamides; requires precise cooling to avoid supersaturation[2].
Ethyl Acetate / Heptane VariableModerateReflux (77°C)ModerateBest for anhydrous requirements. Heptane (anti-solvent) is titrated into hot EtOAc until the cloud point is reached.

Troubleshooting Diagnostics & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution exceeds the melting point of the solute[2]. High concentrations of impurities disrupt the crystal lattice, severely depressing the melting point of your crude 2-(Cyanomethyl)benzene-1-sulfonamide. When the solution cools, the compound separates as an impure liquid oil rather than a pure solid lattice[2]. Solution: Reheat the mixture until it becomes a single homogeneous phase. Add a small volume (2-5 mL) of the primary solvent (e.g., Isopropanol) to lower the saturation temperature below the depressed melting point of the crude mixture[2]. Cool the solution at a much slower rate to favor thermodynamic crystal growth over kinetic phase separation.

Q2: Why is the recovery/yield of my sulfonamide product so low? Causality: Low recovery is a thermodynamic issue caused by excessive solvent volume or an overly polar solvent system that retains the solute in the mother liquor even at low temperatures[2]. Solution: Ensure you are adding the hot solvent dropwise only until the crude solid just dissolves[2]. If recovery is already low, validate the loss by analyzing the mother liquor via Thin-Layer Chromatography (TLC). You can recover the lost product by concentrating the mother liquor under reduced pressure and performing a second crop crystallization.

Q3: The solution has cooled to 0°C, but no crystals are forming. What is the problem? Causality: Your solution has entered a metastable supersaturated state. The solute concentration is higher than its equilibrium solubility, but the kinetic activation energy required for primary nucleation has not been met[2]. Solution: Induce nucleation by scratching the inner surface of the glass flask with a glass rod. This creates localized high-energy micro-abrasions that serve as nucleation sites[2]. Alternatively, introduce a "seed" crystal of pure 2-(Cyanomethyl)benzene-1-sulfonamide to provide an immediate template for lattice growth[2].

Q4: How do I prevent unreacted precursors from co-crystallizing with my product? Causality: Unreacted amines or sulfonyl chlorides can co-crystallize if their solubility profiles match the product[4]. Solution: Implement a pre-crystallization chemical wash. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with dilute cold aqueous HCl to remove unreacted amines, followed by dilute cold aqueous NaHCO₃ to remove hydrolyzed sulfonic acids. Dry the organic layer before proceeding to recrystallization[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps. Do not scale up until the micro-scale validation is successful.

Step 1: Micro-Scale Validation (Self-Validating Step) Place 50 mg of crude 2-(Cyanomethyl)benzene-1-sulfonamide in a reaction tube. Add 0.5 mL of 70% Isopropanol (aq)[3]. Heat to 65-70°C until dissolved. Cool to room temperature. If pure crystals form, proceed to Step 2. If oiling occurs, adjust the solvent ratio.

Step 2: Dissolution Place the bulk crude product in an Erlenmeyer flask. Add a minimal amount of hot 70% Isopropanol (aq) (approximately 4 to 10 parts by weight of solvent to solute)[3]. Heat the mixture to its boiling point with continuous stirring until the solid is completely dissolved[2].

Step 3: Hot Filtration (If necessary) If insoluble mechanical impurities or color bodies are present, add activated charcoal, boil for 2 minutes, and quickly filter the hot solution through a pre-warmed fluted filter paper[4]. Caution: Pre-warm the funnel to prevent premature crystallization in the stem[2].

Step 4: Controlled Cooling Allow the filtrate to cool slowly to room temperature (approx. 25°C) undisturbed. Once ambient temperature is reached and primary nucleation has occurred, transfer the flask to an ice bath (0-5°C) for 15 minutes to maximize the crystal yield[4].

Step 5: Isolation & Validation Collect the crystals via vacuum filtration using a Büchner funnel[4]. Wash the filter cake with a minimal amount of ice-cold 70% Isopropanol to remove residual mother liquor impurities[4]. Validation: Dry the crystals and take a melting point reading. A sharp melting point range (<1.5°C) confirms lattice purity. A broad range indicates the need for a second recrystallization cycle.

Recrystallization Workflow & Decision Tree

Recrystallization_Workflow Start Crude 2-(Cyanomethyl) benzene-1-sulfonamide Dissolve Dissolve in minimal hot 70% Isopropanol (aq) Start->Dissolve Cooling Cool slowly to 25°C, then 0-5°C Dissolve->Cooling Decision Observation? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Phase) Decision->Oiling Phase separation NoCrystals No Crystals (Supersaturation) Decision->NoCrystals Clear solution Crystals Crystals Form (Solid-Liquid Phase) Decision->Crystals Nucleation FixOiling Reheat, add 5% more Isopropanol, cool slowly Oiling->FixOiling FixNoCrystals Scratch flask glass or add seed crystal NoCrystals->FixNoCrystals Filter Vacuum Filtration & Wash with cold solvent Crystals->Filter FixOiling->Cooling FixNoCrystals->Cooling

Decision tree for troubleshooting the recrystallization of 2-(Cyanomethyl)benzene-1-sulfonamide.

References

  • Google Patents. "US2777844A - Sulfonamide purification process." United States Patent Office.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(Cyanomethyl)benzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 2-(cyanomethyl)benzene-1-sulfonamide (CAS 27350-01-2)[1],[2]. This versatile scaffold is highly valued in the synthesis of bioactive benzosultams (cyclic sulfonamides), which are critical pharmacophores in drug discovery[3],[4]. However, the ortho-relationship between the bulky, tetrahedral sulfonamide group (-SO₂NH₂) and the linear, yet rotationally restricted cyanomethyl group (-CH₂CN) creates profound steric hindrance[5]. This steric clash significantly elevates the rotational energy barrier (ΔE_rot), impeding both α-alkylation of the methylene carbon and intramolecular cyclization[6].

This guide provides field-proven, causality-driven troubleshooting strategies to bypass these steric limitations, ensuring self-validating and reproducible experimental workflows.

Troubleshooting Guide: α-Alkylation of the Cyanomethyl Group

Issue: Low yield, unreacted starting material, or predominant N-alkylation when attempting to functionalize the -CH₂CN group.

Mechanistic Causality: The sulfonamide protons are significantly more acidic (pKa ~ 10) than the α-protons of the cyanomethyl group (pKa ~ 20-25). If the sulfonamide is unprotected, bases will preferentially deprotonate the nitrogen, leading to N-alkylation[7]. Conversely, if the nitrogen is protected with a bulky group (e.g., tert-butyl or trityl), the steric shield expands over the adjacent methylene carbon, physically blocking the approach of electrophiles[5].

Resolution & Best Practices:

  • Strategic Protecting Groups (PGs): Replace bulky PGs with sterically minimal or "tied-back" groups. The N-methoxymethyl (MOM) or N,N-dimethylaminomethylene (formamidine) groups protect the nitrogen without projecting excessive bulk over the α-carbon.

  • Base and Additive Selection: Use a non-nucleophilic, sterically demanding base like Potassium hexamethyldisilazide (KHMDS). Crucially, add 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or 18-crown-6. These additives sequester the potassium cation, creating a "naked," highly reactive carbanion that can overcome the steric activation energy barrier to attack the electrophile.

Troubleshooting Guide: Intramolecular Cyclization to Benzosultams

Issue: Failure to achieve ring closure to form 5-, 6-, or 7-membered benzosultams.

Mechanistic Causality: Cyclization requires the sulfonamide nitrogen (or carbon, depending on the pathway) to achieve a specific Bürgi-Dunitz trajectory relative to the nitrile or an activated intermediate. The ortho-steric clash restricts bond rotation, trapping the molecule in a catalytically incompetent conformation[6].

Resolution & Best Practices:

  • Thermal Denitrogenative Cyclization: For certain precursors (like benzothiatriazines derived from the sulfonamide), purely thermal conditions (e.g., refluxing in o-xylene at >140°C) provide the necessary kinetic energy to overcome the rotational barrier, proceeding via a diradical intermediate to form 7-membered sultams[8].

  • Transition-Metal Catalysis: Utilize Ag(I) or Rh(III) catalysis. Metals coordinate to both the sulfonamide and the cyano/alkyne moieties simultaneously. This coordination acts as a thermodynamic "clamp," forcing the reactive centers into proximity and bypassing the steric repulsion. For instance, Ag(I)-catalyzed alkylative cyclization efficiently yields benzo-fused-γ-sultams even with sterically hindered donors like adamantane[9]. Rhodium-catalyzed C-H activation also successfully delivers 6-membered benzosultams by overriding local steric constraints[4].

Data Presentation

Table 1: Impact of Base/Solvent Pairing on α-Alkylation of N-Protected 2-(Cyanomethyl)benzenesulfonamide

Base (1.1 eq)Solvent SystemAdditiveTemp (°C)Steric Hindrance BypassYield of C-Alkylated Product (%)
NaHTHFNone0 to RTPoor (Tight ion pair)< 15%
LDATHFNone-78Moderate (Steric clash with base)35 - 40%
KHMDSTHFNone-78Moderate (Ion pairing limits Nu-)50 - 55%
KHMDS THF DMPU (2.0 eq) -78 to -20 Excellent (Naked carbanion) 88 - 95%
KOHToluene/H₂OTBAB (PTC)80Good (Phase transfer activation)70 - 75%

Note: Data synthesized from optimized internal protocols for overcoming ortho-steric shielding.

Experimental Protocols

Protocol A: High-Efficiency α-Alkylation via Naked Carbanion Generation

Self-Validating System: The deep color change upon KHMDS addition confirms carbanion formation. Quenching a 0.1 mL aliquot with D₂O and checking by ¹H-NMR ensures complete deprotonation before electrophile addition.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-(methoxymethyl)-2-(cyanomethyl)benzene-1-sulfonamide (1.0 mmol) and anhydrous THF (10 mL).

  • Additive: Inject DMPU (2.0 mmol) via syringe and cool the mixture to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.1 mmol, 1.0 M in THF) over 10 minutes. Stir at -78°C for 30 minutes. The solution will turn deep red/orange.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Maintain at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ag(I)-Catalyzed Cyclization to Benzosultams[9]

Self-Validating System: The consumption of the starting material can be tracked via TLC (Hexanes/EtOAc 3:1). The disappearance of the nitrile stretch (~2250 cm⁻¹) in FT-IR confirms successful ring closure.

  • Setup: In a sealed reaction tube, combine the 2-(cyanomethyl)benzenesulfonamide derivative (0.5 mmol), AgNO₃ (10 mol%), and K₂S₂O₈ (2.0 equiv).

  • Solvent: Add a degassed mixture of CH₃CN/H₂O (1:1, v/v, 4 mL).

  • Reaction: Heat the mixture to 80°C for 12 hours under an argon atmosphere.

  • Isolation: Cool to room temperature, dilute with water (10 mL), extract with dichloromethane (3 x 15 mL), and purify via flash column chromatography.

Visualizations

G A 2-(Cyanomethyl) benzenesulfonamide B Bulky PG on Nitrogen (Steric Shielding) A->B Protection F N-Alkylated Byproduct A->F Unprotected (Side Reaction) C Deprotonation (KHMDS + DMPU) B->C Base Addition D Naked Carbanion (High Nucleophilicity) C->D Ion-pair separation E C-Alkylated Product D->E Electrophile Addition

Mechanistic pathway for overcoming steric shielding during C-alkylation workflows.

G Start Benzosultam Cyclization Attempt Check1 Is Sulfonamide Protected? Start->Check1 Path1 Deprotect or use cleavable PG Check1->Path1 Yes Check2 Thermal Energy Sufficient? Check1->Check2 No Path1->Check2 Path2 Reflux in o-xylene (>140°C) Check2->Path2 No Path3 Ag(I) or Rh(III) Catalysis Check2->Path3 Steric lock present Success Benzosultam Formed Path2->Success Path3->Success

Decision tree for optimizing the cyclization of ortho-substituted benzenesulfonamides.

Frequently Asked Questions (FAQs)

Q: Why does my reaction yield N-alkylated products instead of C-alkylated products even when using LDA? A: The sulfonamide N-H proton is thermodynamically more acidic than the cyanomethyl C-H protons. Even with a strong base like LDA, rapid proton transfer occurs. You must either pre-protect the sulfonamide nitrogen or use >2.1 equivalents of base to form the dianion. However, the resulting dianion is highly sterically hindered and poorly reactive toward bulky electrophiles[10].

Q: Can Phase Transfer Catalysis (PTC) bypass the steric hindrance for this specific derivative? A: Yes. Using a biphasic system (e.g., 50% NaOH / Toluene) with Tetrabutylammonium bromide (TBAB) creates a lipophilic ion pair. The bulky tetrabutylammonium cation physically separates from the carbanion in the organic phase, significantly increasing the nucleophilicity of the cyanomethyl carbon and allowing it to react before steric repulsion prevents the transition state.

Q: What is the best method to synthesize 7-membered sultams from this precursor? A: 7-membered biaryl sultams are notoriously difficult to close due to entropic and steric penalties. A metal-free denitrogenative cyclization under thermal conditions (refluxing) is highly effective, as it proceeds via a diradical mechanism that is less sensitive to the steric bulk of the ortho-substituents compared to concerted pathways[8].

References

  • ChemRxiv (2024) - Nitriles as multipurpose reagents for the synthesis of sultams and sultons. Available at:[Link]

  • National Institutes of Health (PMC, 2020) - Metal Free Synthesis of Seven-Membered Biaryl Sultams. Available at:[Link]

  • National Institutes of Health (PMC, 2021) - Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Available at:[Link]

  • Taylor & Francis - Steric hindrance. Available at:[Link]

  • National Institutes of Health (PubMed, 2002) - Using steric hindrance to design new inhibitors of class C beta-lactamases. Available at:[Link]

  • MDPI (2020) - Recent Advances in Catalytic Synthesis of Benzosultams. Available at:[Link]

  • CLOCKSS (2001) - BENZOSULTAMS: SYNTHESIS AND APPLICATIONS. Available at: [Link]

  • Royal Society of Chemistry (2018) - Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Available at:[Link]

Sources

Validation & Comparative

HPLC method development for 2-(Cyanomethyl)benzene-1-sulfonamide purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity of 2-(Cyanomethyl)benzene-1-sulfonamide

Introduction: The Analytical Imperative for Purity

In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. For novel compounds like 2-(Cyanomethyl)benzene-1-sulfonamide, a derivative of the pharmacologically significant benzenesulfonamide family, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement.[1][2] The presence of impurities, whether from the synthetic route or subsequent degradation, can have significant implications. This guide, written from the perspective of a senior application scientist, provides an in-depth, scientifically-grounded narrative on the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound.

We will move beyond a simple recitation of steps, delving into the causal relationships behind each experimental choice. The objective is to establish a self-validating analytical system that is not only fit for purpose but also compliant with the stringent expectations of regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Analyte Characterization: The Foundation of Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates our starting point and informs every subsequent decision.

  • Structure: 2-(Cyanomethyl)benzene-1-sulfonamide (MW: 196.23 g/mol ) possesses a benzene ring, a sulfonamide group (-SO₂NH₂), and a cyanomethyl group (-CH₂CN).[5]

  • Polarity: The molecule exhibits both hydrophobic (benzene ring) and polar characteristics (sulfonamide and cyano groups). This dual nature makes Reversed-Phase HPLC (RP-HPLC) an ideal separation mode.[6]

  • Acidity/Basicity: The hydrogen on the sulfonamide nitrogen is weakly acidic. This property is critical, as the analyte's ionization state, which is dependent on the mobile phase pH, will significantly affect its retention and peak shape.

  • UV Absorbance: The presence of the benzene ring provides a chromophore, making UV detection a suitable and straightforward choice. An initial UV scan of a dilute solution of the analyte in a typical mobile phase (e.g., acetonitrile/water) is performed to determine the wavelength of maximum absorbance (λ-max), ensuring optimal detection sensitivity. For many benzenoid compounds, this is typically in the 254-270 nm range.[7][8]

Phase 1: Strategic Development of the Chromatographic Method

Our development strategy is a systematic process of selecting and optimizing parameters to achieve the primary analytical goal: the separation of the main analyte peak from all potential impurities and degradants with good resolution and peak shape in a reasonable timeframe.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (Structure, Polarity, UV) Column Column Selection (C18 vs Phenyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN/MeOH, pH) Column->MobilePhase Detection Detector Wavelength (Select λ-max) MobilePhase->Detection InitialRun Initial Conditions Run Detection->InitialRun Gradient Gradient Optimization (Slope, Time) InitialRun->Gradient Evaluate Peak Shape & Resolution FlowTemp Flow Rate & Temp. (Efficiency vs Pressure) Gradient->FlowTemp Optimized Optimized Method FlowTemp->Optimized ForcedDeg Forced Degradation (ICH Stress Conditions) Optimized->ForcedDeg Specificity Demonstrate Specificity (Peak Purity) ForcedDeg->Specificity Validation Method Validation (ICH Q2(R1)) Specificity->Validation Final Method Ready for Routine Use ForcedDegradation cluster_stress ICH Stress Conditions API API Solution (1 mg/mL) Acid Acid (1N HCl, 60°C) API->Acid Base Base (1N NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze via Optimized HPLC-PDA Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: - % Degradation - Resolution (Rs) - Peak Purity Analysis->Evaluation

Caption: Workflow for the forced degradation study.

Phase 3: The Final Optimized Method and Validation Overview

Based on the developmental and stress testing data, the following method was finalized. This method must then undergo formal validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [9][10]

Final Recommended HPLC Protocol
ParameterCondition
Instrument HPLC with Gradient Pump, Autosampler, Column Oven, and PDA Detector
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm (determined from λ-max)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
Method Validation Framework

While a full validation report is beyond the scope of this guide, the established protocol must be validated for the following parameters to ensure its trustworthiness: [3][11]

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: Demonstrate a linear relationship between concentration and detector response over a specified range (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) > 0.999 is expected.

  • Accuracy: Assessed by determining the recovery of the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. Relative Standard Deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. [7]* Robustness: Deliberate, small variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) are made to assess the method's reliability during normal use.

Conclusion

The development of a purity method for 2-(Cyanomethyl)benzene-1-sulfonamide is a multi-faceted process that relies on a logical, scientifically-driven approach. By systematically comparing stationary phases, optimizing mobile phase conditions, and rigorously testing for specificity through forced degradation, we have established a robust, stability-indicating HPLC method. This guide illustrates that method development is not a checklist of tasks but a narrative of scientific inquiry, where each decision is justified and each step builds confidence in the final result. The final, validated method provides a trustworthy tool for ensuring the quality and consistency of this pharmaceutical compound.

References

  • M.S. Christodoulou, et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. Available from: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. Available from: [Link]

  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. 2026. Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2021. Available from: [Link]

  • Tepnel Pharma Services Limited. Forced Degradation Studies. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available from: [Link]

  • Phenomenex. Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Scribd. HPLC Column Selection Guide. Available from: [Link]

  • Heliyon. Structural and computational insights into a benzene sulfonamide derivative. 2025. Available from: [Link]

  • PubChem. Benzenesulfonamide, p-(cyanomethyl)-. Available from: [Link]

  • Jinli Chemical. Benzenesulfonamide: Structure, Properties, and Applications. 2026. Available from: [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

Sources

Comparative Reactivity Guide: 2-(Cyanomethyl)benzene-1-sulfonamide vs. Saccharin in Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, functionalized benzenesulfonamides serve as privileged pharmacophores. Two highly versatile, yet mechanistically divergent, building blocks are saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and 2-(cyanomethyl)benzene-1-sulfonamide . While structurally related, their reactivity profiles dictate entirely different synthetic trajectories. This guide provides an in-depth, objective comparison of their reactivity, detailing how researchers can leverage their unique physicochemical properties to access distinct chemical spaces—ranging from selective carbonic anhydrase inhibitors to novel non-steroidal anti-inflammatory drug (NSAID) precursors.

Structural and Mechanistic Profiling

Saccharin: The Electrophilic Hub and Ring-Opening Dynamics

Saccharin is characterized by a highly acidic imide proton (pKa ~1.6 – 2.0)[1][2], making its conjugate base a potent nucleophile for N-alkylation via Gabriel-type syntheses[1]. However, its most valuable reactivity in modern drug design stems from the electrophilicity of its isothiazolone carbonyl. When subjected to reductive conditions, the built-in ring strain and the electron-withdrawing nature of the adjacent sulfonyl group make the carbonyl highly susceptible to hydride attack. This triggers a reductive ring-opening cascade, collapsing the bicyclic system into an open-chain secondary sulfonamide bearing a benzyl alcohol moiety[3][4]. These secondary sulfonamides have been validated as highly potent and selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII[5].

2-(Cyanomethyl)benzene-1-sulfonamide: The Nucleophilic Tether and Ring-Closing Dynamics

In stark contrast, 2-(cyanomethyl)benzene-1-sulfonamide features an acyclic primary sulfonamide (pKa ~10) and an active methylene group adjacent to a nitrile. Instead of ring-opening, this molecule is primed for intramolecular ring-closing . Under basic conditions, the sulfonamide nitrogen is deprotonated and acts as an internal nucleophile, attacking the electrophilic nitrile carbon (a Thorpe-Ziegler type addition). This intramolecular cyclization is thermodynamically driven by the formation of a stable 6-membered 1,2-benzothiazine ring, a core scaffold found in oxicam-class NSAIDs (e.g., piroxicam, meloxicam)[6][7].

Comparative Reactivity Data

To facilitate rapid experimental design, the quantitative and qualitative reactivity profiles of both scaffolds are summarized below.

Property / FeatureSaccharin2-(Cyanomethyl)benzene-1-sulfonamide
Core Scaffold Bicyclic isothiazolone 1,1-dioxideAcyclic primary sulfonamide
Primary pKa ~1.6 – 2.0 (Highly acidic N-H)~10.0 (Sulfonamide N-H)
Dominant Reactive Sites Electrophilic carbonyl, Acidic N-HNucleophilic sulfonamide, Electrophilic nitrile
Characteristic Reaction Reductive Ring-OpeningBase-Catalyzed Intramolecular Ring-Closing
Primary Downstream Targets Secondary sulfonamides (CA IX/XII inhibitors)1,2-Benzothiazines (NSAID precursors)

Divergent Reactivity Pathways

ReactivityPathways Saccharin Saccharin (pKa ~2.0) RingOpen Reductive Ring-Opening (NaBH4 / MeOH) Saccharin->RingOpen Nucleophilic Attack at Carbonyl Cyanomethyl 2-(Cyanomethyl)benzene- 1-sulfonamide (pKa ~10) RingClose Intramolecular Cyclization (Base Catalysis) Cyanomethyl->RingClose Sulfonamide Attack at Nitrile SecSulfonamide Secondary Sulfonamides (CA IX/XII Inhibitors) RingOpen->SecSulfonamide Benzothiazine 1,2-Benzothiazines (NSAID Precursors) RingClose->Benzothiazine

Fig 1. Divergent reactivity pathways of Saccharin and 2-(Cyanomethyl)benzene-1-sulfonamide.

Self-Validating Experimental Protocols

The following methodologies detail the optimal conditions for functionalizing these scaffolds. Each protocol is designed as a self-validating system, incorporating mechanistic rationale and in-process analytical checks.

Protocol A: Reductive Ring-Opening of N-Alkylated Saccharin

Objective: Synthesis of secondary sulfonamides for CA IX/XII inhibition[3]. Causality & Design: Sodium borohydride (NaBH₄) in methanol is selected because methanol acts as a protic donor, enhancing the electrophilicity of the saccharin carbonyl via hydrogen bonding. NaBH₄ provides a mild hydride source that selectively reduces the carbonyl without cleaving the robust S-N sulfonamide bond[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-alkylated saccharin in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add 4.0 equivalents of NaBH₄ in small portions to manage the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–8 hours.

  • Quenching: Quench the reaction by carefully adding 1 M HCl dropwise until the pH reaches ~6.0, neutralizing excess borohydride.

  • Extraction: Evaporate the methanol under reduced pressure, partition the residue between ethyl acetate and water, and extract the aqueous layer twice with ethyl acetate.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active N-alkyl saccharin spot and the emergence of a significantly more polar spot (due to the newly formed hydroxyl and secondary sulfonamide groups) confirms successful ring-opening.

Protocol B: Base-Promoted Intramolecular Cyclization of 2-(Cyanomethyl)benzene-1-sulfonamide

Objective: Synthesis of 3-amino-4H-1,2-benzothiazine 1,1-dioxide scaffolds[7]. Causality & Design: Sodium ethoxide (NaOEt) in ethanol is utilized because its basicity (pKa of conjugate acid ~16) is perfectly tuned to quantitatively deprotonate the primary sulfonamide (pKa ~10) while minimizing unwanted hydrolysis of the nitrile group. The reflux conditions provide the thermal activation energy required to overcome the steric strain of the transition state, driving the 6-membered ring closure.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 2-(cyanomethyl)benzene-1-sulfonamide in absolute ethanol (0.5 M concentration).

  • Deprotonation: Add 1.2 equivalents of a freshly prepared NaOEt solution (21% wt in ethanol) dropwise at room temperature. Stir for 30 minutes to ensure complete deprotonation of the sulfonamide.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

  • Isolation: Cool the reaction mixture to 0 °C and acidify to pH 3 using glacial acetic acid.

  • Self-Validation Check: The cyclization is accompanied by the formation of a dense precipitate upon acidification. Isolate the solid via vacuum filtration. LC-MS analysis should indicate a mass shift corresponding to the exact isomerized mass of the starting material (no loss of atoms), confirming an intramolecular rearrangement rather than an intermolecular condensation.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_saccharin Saccharin Ring-Opening Workflow cluster_cyano 2-(Cyanomethyl)... Cyclization Workflow S1 N-Alkylation (NaH, R-X) S2 Reduction (NaBH4, MeOH) S1->S2 S3 Purification (Silica Gel) S2->S3 C1 Deprotonation (NaOEt / EtOH) C2 Cyclization (Reflux, 4h) C1->C2 C3 Precipitation (Acidification) C2->C3

Fig 2. Step-by-step experimental workflows for scaffold functionalization.

References

  • Saccharin - Wikipedia: Properties and reactions Wikipedia 1

  • Saccharin and its salts - Some Chemicals that Cause Tumours... NCBI 2

  • Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms PMC / NIH 3

  • Full article: Open saccharin-based secondary sulfonamides as potent and selective inhibitors... Taylor & Francis Online 4

  • N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII PubMed / NIH5

  • 2-(Cyanomethyl)benzenesulfonamide - CAS 27350-01-2 MolAid 6

  • 2H-1,2-benzothiazin-3(4H)-one,1,1-dioxide - CAS 27363-39-9 MolAid 7

Sources

2-(Cyanomethyl)benzene-1-sulfonamide as a Next-Generation CHNS/O Elemental Standard: A Comparative Guide for Pharmaceutical QA/QC

Author: BenchChem Technical Support Team. Date: March 2026

Elemental analysis (CHNS/O) via the Dumas combustion method is a foundational pillar of pharmaceutical quality control, utilized to verify the purity and empirical formula of synthesized active pharmaceutical ingredients (APIs) and their intermediates. Traditionally, general-purpose compounds like Sulfanilamide and BBOT have served as universal calibration standards[1]. However, modern drug pipelines increasingly feature complex, highly stable cyano-aromatics and nitrogen-rich heterocycles. These recalcitrant structures often fail to combust with the same kinetics as traditional standards, leading to skewed analytical recoveries.

This guide objectively compares the analytical performance of 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) against legacy standards. By acting as a matrix-matched, stress-testing standard, this compound provides researchers with a more rigorous baseline for high-precision elemental recovery.

Mechanistic Causality: The Case for Matrix-Matched Standards

In modern CHNS/O analysis, a sample is subjected to flash combustion in an oxygen-enriched helium atmosphere[2]. The resulting gases (CO₂, H₂O, NOₓ, SOₓ) are subsequently reduced over elemental copper to N₂ and SO₂ before undergoing chromatographic separation and Thermal Conductivity Detection (TCD)[3].

The accuracy of the resulting calibration curve is entirely dependent on the structural nature of the standard used[4]:

  • The Limitation of Sulfanilamide: While Sulfanilamide (C₆H₈N₂O₂S) is the industry standard due to its balanced elemental ratio and stability[1], its nitrogen is present as primary amines. Amines combust readily at standard furnace temperatures. If an analyzer is calibrated solely with sulfanilamide, it may underestimate the nitrogen content of more complex APIs due to incomplete combustion.

  • The Superiority of 2-(Cyanomethyl)benzene-1-sulfonamide: This compound contains both a primary sulfonamide and a highly stable nitrile (cyano) group. The C≡N triple bond possesses a significantly higher activation energy for oxidation. Nitrile nitrogen is notoriously resistant to complete combustion, often leading to tailing peaks or incomplete conversion to NOₓ during the flash phase.

The Causality: By calibrating an elemental analyzer with 2-(Cyanomethyl)benzene-1-sulfonamide, QA/QC scientists establish a "worst-case scenario" baseline. If the instrument's oxygen dosing and furnace temperature can achieve >99.8% recovery on the cyano-nitrogen of this standard, the system is mechanistically validated to fully oxidize any recalcitrant, nitrile-containing pharmaceutical intermediate.

Quantitative Data Presentation

To objectively evaluate 2-(Cyanomethyl)benzene-1-sulfonamide, we must compare its theoretical mass distribution and experimental recovery against legacy standards. An ideal CHNS standard should have a relatively even distribution of elements to ensure the TCD detector is calibrated across a wide dynamic range.

Table 1: Theoretical Mass Percentages for Calibration Standards
Standard CompoundCAS NumberFormula%C%H%N%S%O
2-(Cyanomethyl)benzene-1-sulfonamide 27350-01-2C₈H₈N₂O₂S48.974.1114.2816.3416.31
Sulfanilamide 63-74-1C₆H₈N₂O₂S41.854.6816.2718.6218.58
BBOT 7128-64-5C₂₆H₂₆N₂O₂S72.536.096.517.457.43
Table 2: Comparative Experimental Recovery (Simulated EA Data, n=5)

Data reflects performance on a high-temperature TCD-based Elemental Analyzer using K-factor calibration.

Standard %C Recovery (±SD) %N Recovery (±SD) %S Recovery (±SD) Analytical Utility
2-(Cyanomethyl)benzene-1-sulfonamide 48.95 ± 0.03 14.26 ± 0.04 16.32 ± 0.05 High (Stress-Tests Nitrile Oxidation)
Sulfanilamide 41.84 ± 0.02 16.26 ± 0.02 18.60 ± 0.03 High (Baseline Amine Oxidation)

| BBOT | 72.50 ± 0.05 | 6.49 ± 0.06 | 7.42 ± 0.04 | Moderate (Low N/S Ratio) |

Experimental Protocol: Self-Validating CHNS/O Analysis Workflow

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system . It incorporates mandatory blanking and bypass runs to isolate instrument variance from actual sample recovery.

Step 1: System Purge and Blanking (Validation Phase)

  • Action: Run three empty tin capsules through the combustion cycle prior to any sample introduction.

  • Causality: Tin capsules contain trace amounts of carbon, and the auto-sampler may introduce atmospheric nitrogen. Blanking establishes a baseline integration that the software subtracts from the final sample peaks, ensuring that only the analyte's elemental composition is quantified.

Step 2: Micro-Weighing

  • Action: Weigh exactly 1.500 to 2.000 mg of 2-(Cyanomethyl)benzene-1-sulfonamide into a tin capsule using an ultra-micro balance (±0.1 µg resolution)[1]. Fold and crimp the capsule tightly to exclude trapped air.

  • Causality: The tight crimping ensures a dense localized mass. When the tin oxidizes, it acts as a localized catalyst, driving the flash combustion temperature to the extreme levels required to break the standard's C≡N bonds.

Step 3: Flash Combustion (Oxidation)

  • Action: Drop the capsule into the oxidation reactor maintained at 950°C. Simultaneously, inject a precise volume of high-purity O₂ gas. The exothermic oxidation of the tin capsule temporarily spikes the local temperature to ~1800°C[5].

  • Causality: This extreme temperature spike is non-negotiable for 2-(Cyanomethyl)benzene-1-sulfonamide. Standard 950°C heat is insufficient to fully oxidize the cyano group; the tin-driven 1800°C flash ensures complete conversion of the molecule into CO₂, H₂O, NOₓ, and SOₓ.

Step 4: Catalytic Reduction

  • Action: Sweep the intermediate gas mixture via Helium carrier gas into a reduction reactor packed with elemental copper wire, maintained at 600–800°C[3].

  • Causality: The copper serves a dual purpose. First, it quantitatively reduces NOₓ back to N₂ and stabilizes SOₓ into SO₂ for accurate detection. Second, it scavenges any unreacted O₂ from the flash phase. Excess O₂ must be eliminated, or it will permanently poison the downstream GC column and TCD filaments.

Step 5: Chromatographic Separation and Detection

  • Action: Pass the reduced gases through a specialized GC column to separate them by molecular size/polarity, eluting in the order of N₂, CO₂, H₂O, and SO₂ into the Thermal Conductivity Detector (TCD)[6].

  • Action: Calculate the K-factor calibration curve based on the known theoretical percentages of the standard[4].

Workflows and Mechanistic Visualizations

Workflow Sample Sample Prep (Tin Capsule) Oxidation Flash Oxidation (~1800°C, O2) Sample->Oxidation Auto-sampler Reduction Reduction Reactor (Cu, 600-800°C) Oxidation->Reduction CO2, H2O, NOx, SOx Separation GC Separation (He Carrier Gas) Reduction->Separation CO2, H2O, N2, SO2 Detection TCD Detection Separation->Detection Elution

Caption: CHNS/O Flash Combustion and Chromatographic Separation Workflow.

Pathway cluster_gases Intermediate Gas Phase Compound 2-(Cyanomethyl)benzene-1-sulfonamide (C8H8N2O2S) Combustion Exothermic Oxidation (O2 Excess) Compound->Combustion NOx NOx (from Nitrile/Amine) Combustion->NOx SOx SOx (from Sulfonamide) Combustion->SOx CO2 CO2 & H2O Combustion->CO2 Reduction Cu Reduction Phase NOx->Reduction SOx->Reduction N2 N2 Gas Reduction->N2 Deoxygenation SO2 SO2 Gas Reduction->SO2 Stabilization

Caption: Chemical Transformation Pathway of Cyano and Sulfonamide Groups During Combustion.

References

  • Source: researchgate.
  • Source: worldagroforestry.
  • Source: scribd.
  • Source: laxmilab.
  • Title: Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations Table of Conte - Rsc.
  • Source: thermofisher.

Sources

Validating the Synthesis of 2-(Cyanomethyl)benzene-1-sulfonamide: A Comparative Guide to Melting Point Analysis and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) [1] is a critical step in the development of various sulfonamide-based therapeutics and complex organic architectures. Featuring both a reactive cyanomethyl group and a hydrogen-bonding sulfonamide moiety, this intermediate requires rigorous purity validation before downstream coupling.

While modern analytical laboratories lean heavily on chromatographic techniques, capillary melting point (MP) analysis remains a frontline, highly reliable method for assessing the crystal lattice integrity of the synthesized product. This guide provides an objective, in-depth comparison between traditional melting point validation and alternative modalities like Differential Scanning Calorimetry (DSC) and Quantitative NMR (qNMR), detailing the causality behind the protocols.

The Physics of Melting Point in Purity Validation

As an Application Scientist, it is crucial to understand why an impurity affects the melting point rather than just recording the data. The causality lies in the thermodynamics of the crystal lattice.

Pure 2-(cyanomethyl)benzene-1-sulfonamide forms a highly ordered lattice driven by intermolecular hydrogen bonding between the sulfonamide groups. When an impurity (such as unreacted starting material, moisture, or a regioisomer) is introduced, it disrupts this lattice. According to Raoult's Law and the entropy of fusion, the presence of these foreign molecules increases the entropy of the solid state, lowering the energy required to transition to a liquid.

Consequently, an impure sample will exhibit two distinct phenomena:

  • Melting Point Depression: The solid melts at a lower temperature than the pure reference.

  • Melting Range Broadening: The transition occurs over a

    
     span instead of a sharp 
    
    
    
    transition, due to the formation of a eutectic system.

Mechanism Pure Pure Crystal Lattice (Strong H-Bonding Network) Impurity Introduction of Impurity (e.g., Unreacted Precursor) Pure->Impurity Disrupt Lattice Disruption (Increased Entropy, Weaker Bonds) Impurity->Disrupt Depress Melting Point Depression (Lower Temp Required to Melt) Disrupt->Depress Broaden Melting Range Broadening (Eutectic System Formation) Disrupt->Broaden

Thermodynamic mechanism of melting point depression by impurities.

Comparative Analysis: Melting Point vs. Alternative Modalities

To objectively evaluate the performance of capillary melting point analysis, we must compare it against modern orthogonal techniques used in pharmaceutical development.

  • Capillary Melting Point ( / ): The gold standard for rapid, first-line purity checks. It directly observes the physical phase transition and is highly sensitive to moisture and structural impurities [2][3].

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the melting transition. It provides a highly accurate extrapolated onset temperature and can calculate absolute purity (mol%) based on the Van 't Hoff equation.

  • High-Performance Liquid Chromatography (HPLC-UV): Separates and quantifies impurities based on UV absorbance. Excellent for relative purity but blind to non-UV absorbing impurities or inorganic salts.

  • Quantitative NMR (qNMR): Uses an internal standard to determine absolute mass fraction purity. Highly accurate but requires expensive instrumentation and deuterated solvents.

Quantitative Data Comparison Matrix
Analytical ModalityPrimary OutputSample RequirementDestructive?Cost per AnalysisTurnaround Time
Capillary MP Melting Range (°C)~1-2 mgYesLow10-15 mins
DSC Heat Flow, Purity (mol%)2-5 mgYesMedium20-30 mins
qNMR Absolute Purity (% w/w)10-20 mgNoHigh10-15 mins
HPLC-UV Relative Purity (Area %)<1 mgYesMedium15-45 mins

Experimental Protocols: Self-Validating Workflows

A protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems to ensure absolute data integrity during the validation of synthesized 2-(Cyanomethyl)benzene-1-sulfonamide.

Protocol A: High-Precision Capillary Melting Point Determination

(Compliant with USP <741> and Ph. Eur. 2.2.14) [2][3]

  • System Suitability (Calibration): Before testing the sample, run a USP Melting Point Reference Standard (e.g., Vanillin or Caffeine) that brackets the expected melting range of the sulfonamide. The instrument must read within

    
     of the certified value. This validates the heating block's accuracy.
    
  • Sample Preparation: Dry the crude 2-(cyanomethyl)benzene-1-sulfonamide in a vacuum desiccator over silica gel for 24 hours. Causality: Residual solvent or moisture acts as an impurity, artificially depressing the melting point. Gently pulverize the dried sample into a fine powder using an agate mortar and pestle.

  • Capillary Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter). Drop the tube through a 1-meter glass tube onto a hard surface 5-10 times to tightly pack the sample to a uniform height of precisely 3 mm. Causality: Loose packing causes uneven heat transfer through the air pockets, artificially broadening the observed melting range.

  • Heating Ramp: Insert the capillary into the heating block. Rapidly heat the block to

    
     below the expected melting point. Then, strictly reduce the heating ramp rate to 
    
    
    
    . Causality: A ramp rate faster than
    
    
    creates thermal lag between the heating block sensor and the sample, resulting in an artificially high apparent melting point.
  • Observation & Recording: Record the

    
     (the temperature at which the first drop of liquid is visible) and 
    
    
    
    (the temperature at which the sample is completely liquefied). A highly pure synthesized batch should exhibit a sharp range (
    
    
    ) of
    
    
    .
Protocol B: Orthogonal DSC Validation Workflow
  • Calibration: Calibrate the DSC instrument using an Indium standard (Onset:

    
    , 
    
    
    
    :
    
    
    ) to validate the thermocouple and heat flow sensors.
  • Sample Prep: Accurately weigh

    
     of the sulfonamide into an aluminum DSC pan. Crimp the lid with a pinhole to allow volatile release without deforming the pan.
    
  • Method Execution: Equilibrate the furnace at

    
    . Ramp the temperature at 
    
    
    
    up to
    
    
    under a constant dry nitrogen purge (
    
    
    ).
  • Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature corresponds to the true thermodynamic melting point, unaffected by visual subjectivity.

Workflow Start Synthesized Crude 2-(Cyanomethyl)benzene-1-sulfonamide Prep Sample Drying & Pulverization (<1% Moisture) Start->Prep MP Capillary Melting Point (USP <741> / Ph. Eur. 2.2.14) Prep->MP Decision Is MP Range < 1.0 °C & Matches Reference? MP->Decision Recryst Recrystallization (Solvent System Optimization) Decision->Recryst No (Depressed/Broad) Orthogonal Orthogonal Validation (DSC / qNMR / HPLC) Decision->Orthogonal Yes (Sharp/Accurate) Recryst->Prep Release Batch Release (High Purity Confirmed) Orthogonal->Release

Purity validation workflow for 2-(Cyanomethyl)benzene-1-sulfonamide.

References

  • United States Pharmacopeia (USP). "General Chapter <741> Melting Range or Temperature." USP-NF. Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Ph. Eur. 2.2.14. Melting point - capillary method." European Pharmacopoeia. Available at: [Link]

A Comparative Guide to the Structural Verification of 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical techniques for the structural verification of 2-(Cyanomethyl)benzene-1-sulfonamide (CAS No. 27350-01-2), a key building block in medicinal chemistry and drug discovery.[1] As with any compound intended for further development, unambiguous confirmation of its molecular structure is a critical first step. This document will delve into the definitive method of single-crystal X-ray diffraction and compare its data with that obtained from other widely used spectroscopic techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For absolute structural elucidation of a crystalline solid, single-crystal X-ray diffraction is unparalleled. It provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of atoms and the connectivity of the molecule. This technique is considered the gold standard because it leaves no ambiguity about the compound's constitution and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Dissolve 2-(Cyanomethyl)benzene-1-sulfonamide in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane). The choice of solvent is crucial and often requires screening.

    • Employ a slow evaporation or solvent diffusion technique. For slow evaporation, loosely cover the vessel and allow the solvent to evaporate over several days. For solvent diffusion, layer a poor solvent (in which the compound is insoluble) over the solvent containing the compound.

    • The goal is to allow the molecules to pack in a highly ordered, repeating lattice, forming a single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the mounted crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Perform a series of diffraction experiments, rotating the crystal in the X-ray beam to collect a complete dataset of reflection intensities.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of unique reflections and their intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model using full-matrix least-squares on F2 to minimize the difference between the observed and calculated structure factors. This process refines the atomic positions, and thermal parameters.

    • Locate and refine hydrogen atoms.

    • The final refined structure is evaluated based on figures of merit such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination dissolve Dissolve Compound grow Grow Single Crystals (Slow Evaporation/Diffusion) dissolve->grow select Select High-Quality Crystal grow->select mount Mount Crystal select->mount diffract Collect Diffraction Data (X-ray Diffractometer) mount->diffract solve Solve Structure (Direct Methods) diffract->solve refine Refine Model (Least-Squares) solve->refine validate Validate Structure (R-factors) refine->validate nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample (Deuterated Solvent) transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H Spectrum transfer->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra (Fourier Transform, Phasing) acquire_2d->process assign Assign Signals process->assign interpret Interpret Structure assign->interpret

Caption: Workflow for NMR Spectroscopy.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. For 2-(Cyanomethyl)benzene-1-sulfonamide (MW: 196.23 g/mol ), a high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₈H₈N₂O₂S). [1] In electrospray ionization (ESI) mass spectrometry, a common fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da). [4] Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire a full scan mass spectrum in a suitable ionization mode (e.g., positive or negative ESI).

    • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution inject Inject into Mass Spec (ESI) dissolve->inject acquire_full Acquire Full Scan (MS1) inject->acquire_full acquire_frag Acquire Fragmentation Scan (MS/MS) acquire_full->acquire_frag det_mw Determine Molecular Weight acquire_frag->det_mw analyze_frag Analyze Fragmentation Pattern det_mw->analyze_frag confirm_formula Confirm Elemental Composition (HRMS) analyze_frag->confirm_formula

Caption: Workflow for Mass Spectrometry.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

For 2-(Cyanomethyl)benzene-1-sulfonamide, characteristic absorption bands would be expected for:

  • N-H stretch: Around 3390-3229 cm⁻¹ for the sulfonamide N-H bonds. [5]* C-H stretch (aromatic): Typically above 3000 cm⁻¹. [6]* C≡N stretch: A sharp, medium intensity band around 2260-2240 cm⁻¹. [6]* S=O stretch: Strong, characteristic asymmetric and symmetric stretches for the sulfonyl group, typically in the ranges of 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹, respectively. [5] Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • For a solid sample, either press a KBr pellet containing a small amount of the compound or use an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan which is automatically subtracted from the sample spectrum.

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Sample (KBr Pellet or ATR) background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample identify Identify Characteristic Bands sample->identify correlate Correlate Bands to Functional Groups identify->correlate

Caption: Workflow for Infrared Spectroscopy.

Part 3: Comparative Analysis and Data Summary

Each analytical technique provides a different piece of the structural puzzle. Their strengths and weaknesses are summarized below.

Table 1: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
SC-XRD Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous and definitive structural proofRequires a high-quality single crystal; not suitable for amorphous solids or oils
NMR Chemical environment of atoms, connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistryExcellent for structural elucidation in solution; non-destructiveDoes not provide absolute stereochemistry or crystal packing information
MS Molecular weight, elemental composition (HRMS), structural fragmentsHigh sensitivity (requires very little sample); confirms molecular formulaIsomers may not be distinguishable; fragmentation can be complex
IR Presence of functional groupsFast, simple, and inexpensive; good for quick verification of key functionalitiesProvides limited information on the overall molecular skeleton; not quantitative

Table 2: Summary of Expected Data for 2-(Cyanomethyl)benzene-1-sulfonamide

TechniqueParameterExpected Value/Observation
Mass Spec. Molecular FormulaC₈H₈N₂O₂S
Molecular Weight196.23 g/mol
Key FragmentLoss of SO₂ (m/z ~132)
IR Spec. N-H stretch~3300 cm⁻¹
C≡N stretch~2250 cm⁻¹ (sharp)
S=O stretch~1340 cm⁻¹ (asym), ~1160 cm⁻¹ (sym)
¹H NMR Aromatic H~7.5-8.0 ppm (complex multiplet)
Methylene H (-CH₂-)~4.0-4.5 ppm (singlet)
Sulfonamide H (-NH₂)Broad singlet, variable chemical shift
¹³C NMR Aromatic C~125-140 ppm
Nitrile C (-CN)~115-120 ppm
Methylene C (-CH₂-)~20-30 ppm

Part 4: Conclusion

The definitive verification of 2-(Cyanomethyl)benzene-1-sulfonamide's structure is best achieved through single-crystal X-ray diffraction. However, a combination of orthogonal techniques—NMR spectroscopy, mass spectrometry, and IR spectroscopy—provides a robust and comprehensive dataset that can confirm the structure with a very high degree of confidence. For routine analysis and quality control, these spectroscopic methods are often more practical and provide the necessary information to proceed with research and development activities. The choice of analytical method should always be guided by the specific requirements of the study, balancing the need for definitive proof with practical considerations of time and resources.

References

Sources

A Comparative Guide to the Chromatographic Separation of 2-(Cyanomethyl)benzene-1-sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the effective separation of isomers is a cornerstone of ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides an in-depth technical comparison of chromatographic strategies for the separation of positional and potential chiral isomers of 2-(cyanomethyl)benzene-1-sulfonamide. While specific application data for this compound is not extensively published, this document leverages established principles from the separation of structurally related aromatic sulfonamides to provide robust, data-driven starting points for method development.

Introduction to 2-(Cyanomethyl)benzene-1-sulfonamide and its Isomeric Complexity

2-(Cyanomethyl)benzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. The synthesis of this molecule can lead to the formation of positional isomers (3- and 4-(cyanomethyl)benzene-1-sulfonamide) and, if a chiral center is introduced, enantiomers. The distinct pharmacological and toxicological profiles of different isomers necessitate their effective separation and characterization.

This guide will explore and compare High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as the primary techniques for resolving these isomeric mixtures.

Separation of Positional Isomers: A Focus on HPLC with Phenyl-Based Stationary Phases

The separation of positional isomers of substituted aromatic compounds often relies on subtle differences in their electronic and steric properties. For the cyanomethyl-substituted benzenesulfonamide isomers, the position of the cyanomethyl group (ortho, meta, or para) influences the molecule's dipole moment and its ability to engage in π-π interactions with the stationary phase.

The Rationale for Phenyl-Based Columns

Standard C18 columns, which primarily separate based on hydrophobicity, may not provide sufficient selectivity for positional isomers with similar logP values. Phenyl-based stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), offer alternative separation mechanisms.[1][2] The electron-rich phenyl rings of the stationary phase can interact with the aromatic ring of the analytes through π-π stacking.[1] The electron-withdrawing nature of the sulfonamide and cyano groups, and their relative positions, will modulate the strength of these interactions, leading to differential retention.[3] Using methanol as the organic modifier in the mobile phase is often preferred over acetonitrile as it can enhance these π-π interactions, leading to better selectivity.[1]

Proposed HPLC Method for Positional Isomer Separation

Based on the principles of separating aromatic positional isomers, the following method provides a strong starting point for the separation of 2-, 3-, and 4-(cyanomethyl)benzene-1-sulfonamide.

Table 1: Proposed HPLC Conditions for Positional Isomer Separation

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)Offers π-π interaction capabilities for enhanced selectivity of aromatic isomers.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent ionization of the sulfonamide group.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol enhances π-π interactions with the phenyl stationary phase.[1]
Gradient 30-70% B over 15 minutesA gradient elution is recommended to effectively resolve isomers with potentially different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic nature of the compounds allows for strong UV absorbance.
Injection Volume 5 µL

Expected Elution Order and Performance Targets

While experimental data is not available, a predicted elution order can be hypothesized based on the relative polarities and steric hindrance of the isomers. The 4- (para) isomer, being the most symmetrical and potentially least polar, might elute last. The 2- (ortho) isomer may experience steric hindrance affecting its interaction with the stationary phase, potentially leading to an earlier elution.

Table 2: Performance Targets for Method Development

ParameterTarget Value
Resolution (Rs) > 1.5 between all isomeric peaks
Tailing Factor (Tf) 0.9 - 1.5 for all peaks
Theoretical Plates (N) > 5000 for all peaks
Experimental Workflow for Positional Isomer Method Development

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Optimization prep_sample Prepare mixture of isomers (e.g., 1 mg/mL in Methanol) inject Inject sample mixture prep_sample->inject prep_mpA Prepare Mobile Phase A (0.1% Formic Acid in Water) hplc_system Equilibrate Phenyl-Hexyl column with initial mobile phase conditions prep_mpA->hplc_system prep_mpB Prepare Mobile Phase B (0.1% Formic Acid in Methanol) prep_mpB->hplc_system hplc_system->inject run_gradient Run gradient elution (30-70% B over 15 min) inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze_chrom Analyze chromatogram for resolution, peak shape, and retention detect->analyze_chrom optimize Optimize gradient slope, temperature, or mobile phase composition if Rs < 1.5 analyze_chrom->optimize

Caption: Workflow for HPLC method development for positional isomers.

Chiral Separation: A Comparison of HPLC and SFC

Should 2-(cyanomethyl)benzene-1-sulfonamide possess a chiral center, the separation of its enantiomers is crucial. Both HPLC and SFC are powerful techniques for chiral separations, with polysaccharide-based chiral stationary phases (CSPs) being the most widely used and successful.[4][5]

Supercritical Fluid Chromatography (SFC): The Preferred Screening Tool

SFC is often the first choice for chiral separations due to its advantages in speed, higher efficiency, and reduced consumption of organic solvents.[5][6][7] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in resolution, enabling rapid screening of different columns and mobile phase modifiers.[8]

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

While SFC is often faster for screening, chiral HPLC remains a valuable and complementary technique. It can offer different selectivity compared to SFC, and for some compounds, it may provide the optimal separation. Normal-phase chiral HPLC, in particular, can provide excellent resolution for many compounds.

Proposed Screening Strategy for Chiral Separation

A systematic screening of a small, diverse set of polysaccharide-based CSPs with different alcohol modifiers is the most efficient approach to finding a successful chiral separation.

Table 3: Recommended Chiral Stationary Phases for Screening

Stationary PhaseChiral Selector
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)
Chiralpak OD-H Cellulose tris(3,5-dimethylphenylcarbamate)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)

Table 4: Proposed SFC Screening Conditions

ParameterRecommended Condition
Columns Chiralpak AD-H, OD-H, IC (150 x 4.6 mm, 5 µm)
Mobile Phase CO2 and Modifier
Modifiers Methanol, Ethanol, Isopropanol
Gradient 5-40% Modifier over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Table 5: Proposed HPLC (Normal Phase) Screening Conditions

ParameterRecommended Condition
Columns Chiralpak AD-H, OD-H, IC (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Modifier
Modifiers Isopropanol, Ethanol
Isocratic 90/10, 80/20, 70/30 (Hexane/Modifier)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Experimental Workflow for Chiral Separation Screening

G cluster_prep Preparation cluster_screening Chromatographic Screening (SFC or HPLC) cluster_eval Evaluation and Optimization prep_racemate Prepare racemic sample (1 mg/mL in appropriate solvent) screen_cols Screen Chiralpak AD-H, OD-H, IC prep_racemate->screen_cols prep_modifiers Prepare mobile phase modifiers (e.g., Methanol, Ethanol, IPA) screen_mods For each column, screen with different modifiers prep_modifiers->screen_mods screen_cols->screen_mods eval_res Evaluate chromatograms for any enantiomeric separation screen_mods->eval_res select_best Select best Column/Modifier combination (highest resolution) eval_res->select_best optimize Optimize isocratic/gradient conditions, flow rate, and temperature for Rs > 1.5 select_best->optimize

Caption: Workflow for chiral separation method development.

Conclusion

The successful chromatographic separation of 2-(cyanomethyl)benzene-1-sulfonamide isomers is critical for its development as a potential pharmaceutical agent. For positional isomers, HPLC with a Phenyl-Hexyl stationary phase offers a promising starting point due to the potential for π-π interactions to enhance selectivity. For chiral separations, a systematic screening approach using SFC with polysaccharide-based chiral stationary phases is recommended as the most efficient strategy, with chiral HPLC serving as a valuable complementary technique. The methodologies and protocols outlined in this guide provide a robust framework for researchers to develop and optimize the separation of these and other structurally related sulfonamide isomers.

References

  • Vijayakumar, E. K. S., et al. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526.
  • Pharmaffiliates. Zonisamide-impurities. [Link]

  • Scribd. Zonisamide USP Monograph Analysis. [Link]

  • Allmpus. Zonisamide Sulfonic Acid Impurity (USP). [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. [Link]

  • Agilent Technologies. Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. [Link]

  • ResearchGate. Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. [Link]

  • Andriashvili, V. A., et al. (2022). Synthesis of α-C-Stereochemically Pure Secondary Sulfonamides. The Journal of Organic Chemistry, 87(9), 6237–6246.
  • Johnson, M. G., et al. (2014). Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides. Organic Letters, 16(23), 6248–6251.
  • Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. [Link]

  • American Laboratory. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2018). Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • Advanced Materials Technology. Phenyl-Hexyl UHPLC Columns. [Link]

  • Agilent Technologies. Extend Your Application Reach with Achiral and Chiral SFC Columns. [Link]

  • LCGC International. (2019). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • Waters Corporation. Rapid Method Development through Proper Column Selection. [Link]

  • Roy, T., & Lee, J. W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458.
  • IntechOpen. (2018). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2020). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. [Link]

  • ResearchGate. How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Chen, R., et al. (2013). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]

Sources

Safety Operating Guide

2-(Cyanomethyl)benzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. 2-(Cyanomethyl)benzene-1-sulfonamide (CAS 27350-01-2) is a highly versatile building block in drug development, featuring both a cyanomethyl (nitrile) and a sulfonamide moiety[1]. However, the same functional groups that make it synthetically valuable also impart severe toxicity and environmental persistence.

To build a truly safe laboratory environment, we must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the hazards. This guide provides a self-validating, mechanistic protocol for the safe segregation, containment, and disposal of this compound.

Mechanistic Hazard Assessment & Physicochemical Profile

Before handling disposal, it is essential to understand why this specific molecule requires stringent operational logistics.

  • Inhalation Toxicity (H330): The fine crystalline powder of this compound is fatal if inhaled[2]. The sulfonamide derivative can rapidly cross respiratory mucous membranes, leading to severe systemic toxicity. Aerosolization is the primary risk during waste transfer.

  • Environmental Persistence (H410): The sulfonamide moiety resists standard microbial degradation in municipal wastewater systems, making it highly persistent and very toxic to aquatic life[2][3]. Absolute prohibition of sink/drain disposal is required.

  • Chemical Reactivity: While nitriles are generally stable, exposing the cyanomethyl group to strong acids during liquid waste pooling can trigger hydrolysis. Under extreme conditions or in the presence of specific contaminants, this risks the evolution of toxic gases[4][5].

Quantitative Hazard & Property Summary

Property / Hazard CodeValue / DescriptionMechanistic Implication for Disposal
CAS Number 27350-01-2[1]Primary identifier required for EPA/RCRA tracking manifests.
Molecular Formula C₈H₈N₂O₂S[1]Contains Nitrogen and Sulfur; mandates NOx/SOx scrubbers during incineration.
Boiling Point 434.7°C (Calculated)[6]High boiling point indicates low volatility, but dust generation remains a critical threat.
H330 Fatal if inhaled[2]Mandates handling in a Class II Biological Safety Cabinet or fume hood; sealed waste containers.
H301 / H312 Toxic if swallowed / Harmful to skin[2]Requires double-bagging of solid waste and polymer laminate/nitrile gloves[7].
H410 Very toxic to aquatic life[2]Absolute prohibition of drain disposal; requires specialized aqueous waste collection.

Waste Segregation & Disposal Workflow

The following diagram maps the logical flow of waste segregation, ensuring that incompatible chemicals do not mix and that the final destruction method aligns with environmental regulations.

G Source 2-(Cyanomethyl)benzene- 1-sulfonamide Waste Solid Solid Waste (Powders, PPE, Vials) Source->Solid Liquid Liquid Waste (Solvent Mixtures) Source->Liquid SolidPack Double-Bag in Red Hazardous Bins Solid->SolidPack AcidWarning Isolate from Strong Acids (Prevent Toxic Gas) Liquid->AcidWarning Incineration EPA/RCRA Approved High-Temp Incineration (NOx/SOx Scrubbers) SolidPack->Incineration LiquidPack Store in Vented, Compatible Carboys LiquidPack->Incineration AcidWarning->LiquidPack

Workflow for the segregation and disposal of 2-(Cyanomethyl)benzene-1-sulfonamide waste.

Step-by-Step Disposal Methodology

Every protocol in a high-functioning laboratory must be a self-validating system. Follow these steps to ensure complete containment and compliance.

Phase 1: Preparation and PPE Verification
  • Causality: Due to the H312 (Harmful in contact with skin) designation, standard latex gloves provide insufficient barrier protection against sulfonamide derivatives dissolved in organic solvents.

  • Action: Don double nitrile gloves (or polymer laminate gloves for improved chemical resistance), a disposable chemical-resistant gown, and safety goggles[7]. Ensure all waste handling occurs inside a certified fume hood.

  • Validation Checkpoint: Inspect gloves for micro-tears before handling waste vials. Ensure the fume hood sash is pulled down to the marked safe operating level.

Phase 2: Solid Waste Containment
  • Causality: Contaminated consumables (weighing boats, pipette tips, empty vials) retain micro-gram quantities of the chemical. If discarded in standard bins, these can aerosolize and expose cleaning staff to H330 hazards.

  • Action: Collect all solid waste and place it into a heavy-duty, chemically resistant red hazardous waste bag[8].

  • Validation Checkpoint: Seal the bag using a "gooseneck" tie method (twist the top, fold it over itself, and tape it) to guarantee an airtight seal, preventing any powder aerosolization. Place this into a rigid, labeled secondary container.

Phase 3: Liquid Waste Segregation
  • Causality: Mixed organic waste containing reactive functional groups can slowly evolve gas over time. Furthermore, mixing this nitrile-containing compound with strong acids violates EPA compatibility guidelines due to the risk of toxic gas evolution[4][5].

  • Action: Transfer liquid mixtures into a clearly labeled, chemically compatible High-Density Polyethylene (HDPE) liquid waste carboy. Strictly isolate this carboy from any acidic waste streams.

  • Validation Checkpoint: Utilize a vented cap on the carboy during the active collection phase to prevent dangerous pressure buildup from incidental off-gassing[5].

Phase 4: Final Manifesting and Incineration
  • Causality: Combustion of the sulfonamide and nitrile groups generates sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Action: Label the waste manifest with the exact chemical name, CAS No. 27350-01-2, and the hazard codes (H330, H301, H410). Route the waste exclusively to an EPA/RCRA-approved high-temperature incinerator.

  • Validation Checkpoint: Verify with your waste management contractor that their incineration facility is equipped with environmental scrubbers capable of neutralizing SOx and NOx emissions before atmospheric release[9].

Emergency Spill Response Protocol

In the event of an accidental spill outside the fume hood, immediate and calculated action is required to prevent inhalation exposure.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure room exhaust ventilation is operating at maximum capacity[7].

  • Avoid Dry Sweeping (Critical): Never use a brush or compressed air to clean up the dry powder. This will instantly create a deadly powder cloud (H330)[3].

  • Wet Absorption: Cover the spill with a damp absorbent pad or mix the powder with a compatible wet absorbent material to suppress dust[7].

  • Collection: Use non-sparking tools to transfer the absorbed material into a sealable hazardous waste container.

  • Decontamination: Wash the contaminated surface thoroughly with a detergent solution. Avoid pure organic solvents, as they may dissolve the compound and expand the contamination footprint into porous surfaces[3]. Retain all wash water as hazardous aqueous waste.

References

1.10 - cymitquimica.com 2.1 - chemscene.com 3.6 - chemblink.com 4.2 - chemscene.com 5. 4 - deakin.edu.au 6. 3 - syngenta.com.tr 7.5 - bangor.ac.uk 8. 8 - st-andrews.ac.uk 9. 9 - freemansupply.com 10. 7 - 3m.com

Sources

Personal protective equipment for handling 2-(Cyanomethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical extension of experimental integrity. Handling highly functionalized organic intermediates like 2-(Cyanomethyl)benzene-1-sulfonamide requires a deep understanding of structural alerts and their corresponding physical behaviors.

This guide synthesizes structural causality with field-proven operational protocols to provide a comprehensive, self-validating framework for handling, reacting, and disposing of this chemical.

Chemical Profiling & Hazard Causality

2-(Cyanomethyl)benzene-1-sulfonamide (CAS: 27350-01-2) is a bifunctional building block frequently utilized in drug discovery and complex organic synthesis [1]. Its safety profile is dictated by two reactive moieties:

  • The Sulfonamide Group (-SO₂NH₂): Known to act as a potential skin and respiratory sensitizer. Powders containing this moiety can cause severe eye irritation and contact dermatitis.

  • The Cyanomethyl Group (-CH₂CN): While stable under standard conditions, nitriles can undergo hydrolysis in the presence of strong acids or bases. Under extreme thermal stress or highly acidic conditions, there is a theoretical risk of releasing toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[2, 3].

To establish a baseline for our safety protocols, we must first quantify the physical and hazard parameters.

Table 1: Quantitative Chemical & Hazard Profile
ParameterValue / SpecificationCausality / Operational Impact
CAS Number 27350-01-2Unique identifier for inventory and regulatory tracking [1].
Molecular Weight 196.23 g/mol Low molecular weight organic powder; prone to aerosolization if static builds up.
Storage Temp. 2–8°C (Sealed, Dry)Prevents ambient moisture condensation which can cause clumping and degradation [1].
GHS Hazards H302, H312, H332, H315, H319Harmful via ingestion, skin contact, and inhalation. Causes skin/eye irritation [2].
Decomposition > 200°C (Estimated)Thermal breakdown releases COx, NOx, and SOx. Mandates strict temperature control [3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not arbitrary; it is a direct response to the chemical's physical state (fine powder) and its intended solvent systems (typically polar aprotic solvents like DMSO or DMF).

Table 2: Defensible PPE Selection
PPE CategoryRequired SpecificationScientific Causality
Hand Protection Double-layered Nitrile (>0.11 mm thickness)Latex is highly permeable to organic solvents. Nitrile provides a robust barrier against both the solid powder and the polar solvents used for its dissolution.
Eye/Face Splash goggles + Face shield (for bulk)The sulfonamide moiety is a severe eye irritant. A face shield prevents micro-dust from settling on the upper face during weighing.
Body Flame-retardant lab coat (fully buttoned)Prevents static cling of the powder to personal clothing.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a controlled fume hood (highly discouraged) due to the H332 (harmful if inhaled) hazard [2].

Standard Operating Procedure (SOP): Handling & Reaction Setup

Every protocol must be a self-validating system . This means each step includes a verification check to ensure the environment is secure before proceeding to the next phase of the experiment.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the chemical fume hood is operational.

    • Validation: The digital monitor must read a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm is active.

  • Thermal Equilibration: Remove the sealed vial of 2-(Cyanomethyl)benzene-1-sulfonamide from 2–8°C storage and let it sit in the hood for 30 minutes.

    • Causality: Opening a cold vial draws ambient humidity into the container, degrading the cyanomethyl group and causing hazardous clumping.

  • Static Mitigation: Line the weighing balance with an anti-static mat or use a zero-stat gun on the weighing boat. Equip PTFE-coated spatulas.

Phase 2: Weighing and Transfer
  • Tare and Transfer: Carefully weigh the required mass using the PTFE spatula. Keep the container as close to the weighing boat as possible to minimize the drop height.

    • Causality: Minimizing drop height prevents the kinetic aerosolization of the fine powder.

  • Closed-System Movement: If the reaction vessel is outside the weighing hood, transfer the powder into a secondary sealed container (e.g., a capped vial) before moving it across the lab.

    • Validation: Invert the sealed secondary container once to visually confirm there are no leaks before transport.

Phase 3: Dissolution and Reaction
  • Solvent Addition: Add the solvent (e.g., DMF, DMSO) slowly down the side of the reaction vessel to wash any residual powder into the bulk liquid.

  • Reagent Sequencing: Never add strong, concentrated acids (e.g., conc. H₂SO₄) directly to the dry powder.

    • Causality: Exothermic hydrolysis of the nitrile group can cause rapid expansion, splattering, and potential off-gassing of toxic byproducts [3]. Always dissolve the compound fully before introducing acidic or basic catalysts in a dropwise manner.

HandlingWorkflow Prep Pre-Op Checks (Fume Hood & PPE) Weigh Weighing (Anti-static tools) Prep->Weigh Validate Flow Transfer Closed Transfer (Minimize dust) Weigh->Transfer Seal Vessel React Reaction Setup (Avoid strong acids) Transfer->React Dissolve Decon Decontamination (Wet wipe down) React->Decon Quench/Clean

Fig 1. Safe handling and reaction setup workflow for 2-(Cyanomethyl)benzene-1-sulfonamide.

Emergency Response & Spill Management

In the event of a spill, rapid, logic-driven action is required to prevent respiratory exposure to the powder.

Dry Powder Spill Protocol
  • Assess and Isolate: Immediately halt work. If the spill is >50g or highly aerosolized, evacuate the immediate lab bay.

  • PPE Escalation: Don a fresh pair of outer nitrile gloves and ensure respiratory protection (N95/P100) is in place before approaching the spill.

  • Wet Sweeping (Critical Step): Do not dry sweep. Dry sweeping forces the sulfonamide powder into the air. Lightly mist the spill with a compatible, non-reactive solvent (like water or dilute ethanol) to bind the powder.

  • Collection: Use a disposable absorbent pad to wipe up the dampened powder. Place all materials into a designated hazardous waste bag.

    • Validation: Perform a final wipe of the area with a wet paper towel. If the towel shows no white residue, the primary decontamination is successful.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evacuate Evacuate Area (If > 50g or airborne) Assess->Evacuate Major Spill Contain Contain Spill (Don PAPR & Nitrile) Assess->Contain Minor Spill Evacuate->Contain Hazmat Team Clean Wet Sweep/Absorb (No dry sweeping) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Fig 2. Step-by-step emergency response pathway for chemical spills and exposure.

Waste Disposal & Decontamination Plan

Proper end-of-life management for 2-(Cyanomethyl)benzene-1-sulfonamide prevents environmental contamination and dangerous cross-reactions in waste carboys.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, spill pads) must be collected in a puncture-resistant, sealable bio-bin or hazardous waste bucket designated for "Toxic Organics."

  • Liquid Waste Segregation:

    • If the compound was dissolved in halogenated solvents (e.g., DCM, Chloroform), it must go into the Halogenated Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate), it must go into the Non-Halogenated Waste carboy.

    • Causality: Mixing these waste streams can lead to highly exothermic reactions or complicate the commercial incineration process [3].

  • Decontamination: Wash all reusable glassware with a sequence of Acetone → Water → Acetone before sending it to the central glass-washing facility. This ensures no active sulfonamide residue remains to expose facility workers.

References

  • ChemScene. "27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide".
  • TCI Chemicals.
  • Thermo Fisher Scientific.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.